molecular formula BiN3O9 B081892 Bismuth nitrate CAS No. 10361-44-1

Bismuth nitrate

Cat. No.: B081892
CAS No.: 10361-44-1
M. Wt: 395 g/mol
InChI Key: PPNKDDZCLDMRHS-UHFFFAOYSA-N
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Description

Bismuth nitrate, also known as this compound, is a useful research compound. Its molecular formula is BiN3O9 and its molecular weight is 395 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bismuth;trinitrate
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InChI

InChI=1S/Bi.3NO3/c;3*2-1(3)4/q+3;3*-1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PPNKDDZCLDMRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiN3O9
Source PubChem
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DSSTOX Substance ID

DTXSID30883121
Record name Bismuth nitrate
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Molecular Weight

395.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Hygroscopic solid; [Merck Index] Colorless crystals with slight nitric acid odor; [MSDSonline]
Record name Nitric acid, bismuth(3+) salt (3:1)
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Record name Bismuth(III) nitrate
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CAS No.

10361-44-1
Record name Bismuth nitrate
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Record name Nitric acid, bismuth(3+) salt (3:1)
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Record name Bismuth nitrate
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Record name Bismuth trinitrate
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Record name BISMUTH NITRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bismuth Nitrate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth nitrate (B79036) pentahydrate, Bi(NO₃)₃·5H₂O, is an inorganic salt of significant interest in various scientific and industrial fields, particularly in pharmaceutical development.[1] Its utility as a precursor for other bismuth compounds, its catalytic activity in organic synthesis, and its therapeutic applications in gastroenterology underscore the importance of a thorough understanding of its chemical properties. This technical guide provides a comprehensive overview of the core chemical characteristics of bismuth nitrate pentahydrate, including its physical and chemical properties, solubility, reactivity, and thermal decomposition, supported by experimental protocols and visual representations of its mechanisms of action.

Core Chemical and Physical Properties

This compound pentahydrate is a colorless, crystalline solid that is highly hygroscopic.[2] It possesses a slight nitric acid odor and is known to be deliquescent, readily absorbing moisture from the air.[1][3]

Table 1: Physical and Chemical Properties of this compound Pentahydrate

PropertyValueReferences
Chemical Formula Bi(NO₃)₃·5H₂O[2]
Molecular Weight 485.07 g/mol [2]
Appearance Colorless, triclinic crystals[2][3]
Odor Slight nitric acid odor[1][3]
Density 2.83 g/cm³[2]
Melting Point 30 °C (decomposes)[2]
Boiling Point 75-80 °C (decomposes)[3]
Crystal Structure Triclinic[2]

Solubility Profile

This compound pentahydrate exhibits complex solubility behavior. It is readily soluble in dilute acids, such as nitric acid and acetic acid, as well as in glycerol (B35011) and acetone.[2][4] However, it is practically insoluble in ethanol (B145695) and ethyl acetate.[2] In water, this compound pentahydrate undergoes rapid hydrolysis to form insoluble bismuth oxynitrates, also known as bismuth subnitrate.[2][5] To prevent hydrolysis and achieve dissolution in aqueous media, the presence of an acid, typically nitric acid, is necessary to maintain a low pH.[5]

Table 2: Solubility of this compound Pentahydrate in Acidified Water

Solvent SystemConcentration of Bi(NO₃)₃TemperatureReference
0.922 N Nitric Acid86.86 g / 100 cm³"Ordinary Temperature"[6]
2.3 N Nitric Acid80.37 g / 100 cm³"Ordinary Temperature"[6]

Reactivity and Thermal Decomposition

This compound pentahydrate is a strong oxidizing agent and is incompatible with combustible materials, reducing agents, and finely powdered metals.[3] Its primary reactivity in aqueous solutions is hydrolysis, which is highly dependent on the pH of the medium.

Hydrolysis

In neutral or near-neutral aqueous solutions, this compound pentahydrate hydrolyzes to form various basic bismuth nitrates. The exact composition of the product depends on the specific reaction conditions. A common product of this hydrolysis is bismuth subnitrate.[7]

Thermal Decomposition

Upon heating, this compound pentahydrate decomposes. The decomposition process involves the loss of water of hydration followed by the decomposition of the nitrate salt to form bismuth(III) oxide (Bi₂O₃) and nitrogen oxides.

Table 3: Thermal Decomposition Data

Temperature Range (°C)EventProducts
30 - 80Melting and loss of water of hydrationAnhydrous this compound
> 80DecompositionBismuth(III) Oxide (Bi₂O₃), Nitrogen Oxides (NOx)

Note: The exact temperatures and intermediate products can vary depending on the heating rate and atmospheric conditions.

Applications in Drug Development

Bismuth compounds, including derivatives of this compound, have long been used in medicine for their therapeutic properties, particularly in the treatment of gastrointestinal disorders.[1] Bismuth subnitrate, formed from the hydrolysis of this compound pentahydrate, is a key component in some over-the-counter stomach relief products.

Mechanism of Action against Helicobacter pylori

Bismuth compounds are effective in the eradication of Helicobacter pylori, a bacterium strongly associated with peptic ulcers and gastritis. The antimicrobial action of bismuth is multifaceted and involves several mechanisms:

  • Enzyme Inhibition: Bismuth ions inhibit the activity of crucial bacterial enzymes.[8][9]

  • Disruption of Cell Wall Synthesis: Bismuth interferes with the synthesis of the bacterial cell wall.[8]

  • Inhibition of Protein Synthesis: Protein synthesis within the bacterium is also inhibited.[8]

  • ATP Synthesis Inhibition: Bismuth disrupts the production of ATP, the cell's primary energy currency.[10]

  • Prevention of Adhesion: It prevents the adhesion of H. pylori to the gastric mucosa.[10]

These multiple points of attack are believed to contribute to the low incidence of bacterial resistance to bismuth-based therapies.[8]

Antimicrobial_Action_of_Bismuth cluster_H_pylori Helicobacter pylori Cell Bi Bismuth Ions (Bi³⁺) Enzymes Bacterial Enzymes (e.g., Urease, Catalase) Bi->Enzymes Inhibition CellWall Cell Wall Synthesis Bi->CellWall Disruption ProteinSynth Protein Synthesis Bi->ProteinSynth Inhibition ATPSynth ATP Synthesis Bi->ATPSynth Inhibition Adhesion Adhesion to Gastric Mucosa Bi->Adhesion Prevention

Caption: Antimicrobial mechanisms of bismuth against H. pylori.

Mucosal Protection

In the acidic environment of the stomach, bismuth subnitrate forms a protective layer over the gastric mucosa.[11][12] This barrier shields ulcer craters and inflamed tissues from gastric acid and pepsin, thereby promoting healing.[11]

Mucosal_Protection BiSubnitrate Bismuth Subnitrate ProtectiveLayer Formation of Protective Bismuth Oxychloride Layer BiSubnitrate->ProtectiveLayer Hydrolysis in acidic environment StomachAcid Gastric Acid (HCl) GastricMucosa Gastric Mucosa (Ulcerated/Inflamed Tissue) StomachAcid->GastricMucosa Damages ProtectiveLayer->GastricMucosa Coats and Protects Healing Promotion of Healing ProtectiveLayer->Healing

Caption: Mechanism of mucosal protection by bismuth subnitrate.

Experimental Protocols

Synthesis of this compound Pentahydrate

This protocol describes the synthesis of this compound pentahydrate from metallic bismuth.

Materials:

  • Bismuth metal (granules or powder)

  • Concentrated nitric acid (68-70%)

  • Distilled water

  • Beaker

  • Glass stirring rod

  • Heating plate

  • Filtration apparatus (e.g., Buchner funnel and flask)

Procedure:

  • In a well-ventilated fume hood, carefully add a stoichiometric amount of bismuth metal to a beaker containing concentrated nitric acid. The reaction is exothermic and will produce nitrogen oxide gases, which are toxic.

  • Gently heat the mixture while stirring to ensure the complete dissolution of the bismuth metal.[13]

  • Once the bismuth has completely dissolved, allow the solution to cool slowly to room temperature.

  • Crystals of this compound pentahydrate will precipitate out of the solution.

  • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water.

  • Dry the crystals in a desiccator over a suitable drying agent.

Synthesis_Workflow Start Start React React Bismuth Metal with Concentrated Nitric Acid Start->React Cool Cool Solution to Crystallize React->Cool Filter Filter and Wash Crystals Cool->Filter Dry Dry Crystals Filter->Dry End End Product: Bi(NO₃)₃·5H₂O Dry->End

Caption: Workflow for the synthesis of this compound pentahydrate.

Quantitative Analysis by Complexometric Titration

This protocol outlines the determination of bismuth content in a sample of this compound pentahydrate using EDTA titration.[14][15][16]

Materials:

  • This compound pentahydrate sample

  • Standardized 0.01 M EDTA solution

  • Nitric acid (concentrated)

  • Distilled water

  • Xylenol orange indicator

  • Buffer solution (pH ~1.5-1.6)

  • Burette, beaker, and other standard laboratory glassware

Procedure:

  • Accurately weigh a sample of this compound pentahydrate and dissolve it in a small amount of concentrated nitric acid.

  • Dilute the solution with distilled water to a suitable volume in a volumetric flask.

  • Pipette an aliquot of the sample solution into a beaker and adjust the pH to approximately 1.5-1.6 using a suitable buffer.

  • Add a few drops of xylenol orange indicator. The solution should turn a reddish-purple color.

  • Titrate the solution with the standardized 0.01 M EDTA solution until the color changes to a clear yellow, which indicates the endpoint.[14]

  • Record the volume of EDTA used and calculate the concentration of bismuth in the original sample.

Thermal Analysis by TGA/DSC

This protocol provides a general procedure for the thermal analysis of this compound pentahydrate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[17]

Materials:

  • This compound pentahydrate sample

  • TGA/DSC instrument

  • Sample pans (e.g., alumina (B75360) or platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of the this compound pentahydrate sample (typically 5-10 mg) into a sample pan.

  • Place the sample pan in the instrument's furnace.

  • Set the experimental parameters, including the temperature range (e.g., room temperature to 600 °C), heating rate (e.g., 10 °C/min), and atmosphere (e.g., nitrogen flow).

  • Run the analysis and record the TGA (mass change) and DSC (heat flow) data as a function of temperature.

  • Analyze the resulting curves to identify thermal events such as melting, dehydration, and decomposition.

Conclusion

This compound pentahydrate is a compound with a rich and complex chemistry that underpins its diverse applications. For researchers, scientists, and drug development professionals, a detailed understanding of its properties, from its fundamental physical characteristics to its intricate mechanisms of action in biological systems, is paramount. The data and protocols presented in this guide offer a solid foundation for further research and development involving this versatile bismuth salt.

References

An In-depth Technical Guide to the Solubility of Bismuth Nitrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bismuth nitrate (B79036), primarily in its pentahydrate form (Bi(NO₃)₃·5H₂O), in various organic solvents. This information is critical for researchers and professionals in drug development and organic synthesis, where bismuth compounds are utilized as catalysts and active pharmaceutical ingredients (APIs).

Executive Summary

Solubility of Bismuth Nitrate in Organic Solvents

The solubility of this compound is influenced by the polarity and coordinating ability of the solvent. The following table summarizes the qualitative solubility of this compound pentahydrate in various organic solvents based on available chemical literature. It is important to note that this compound readily hydrolyzes in the presence of water to form insoluble oxynitrates, a factor to consider when using non-anhydrous solvents.[1]

SolventChemical FormulaQualitative SolubilityCitations
AcetoneC₃H₆OSoluble[1][2][3]
Acetic AcidC₂H₄O₂Soluble[1][2][3]
GlycerolC₃H₈O₃Soluble[1][2][3]
Diethyl EtherC₄H₁₀OHighly Soluble[4]
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighly Soluble[4]
Ethylene GlycolC₂H₆O₂Soluble[5]
Ethanol (B145695)C₂H₅OHInsoluble/Low Solubility[2][3][4]
Ethyl AcetateC₄H₈O₂Insoluble/Low Solubility[2][3][4]
Carbon TetrachlorideCCl₄Insoluble[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments to quantify the solubility of this compound in organic solvents.

Isothermal Equilibrium Method

This is a standard and widely used method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound pentahydrate (analytical grade)

  • Anhydrous organic solvent of interest

  • Temperature-controlled shaker or water bath

  • Thermostatic chamber

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification of bismuth (e.g., ICP-MS, AAS, or UV-Vis spectrophotometer after derivatization).

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the sample at a constant temperature or filter the solution using a syringe filter pre-heated to the experimental temperature to avoid precipitation.

  • Sample Dilution and Analysis: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with an appropriate solvent (e.g., dilute nitric acid) to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of bismuth in the diluted solution using a calibrated analytical technique.

  • Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 g of solvent or mol/L.

Gravimetric Method

This method is simpler but may be less accurate than instrumental methods. It is suitable for solvents with low volatility.

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the remaining solid.

Materials:

  • Same as in the Isothermal Equilibrium Method, with the addition of a drying oven.

Procedure:

  • Equilibration and Phase Separation: Follow steps 1-3 of the Isothermal Equilibrium Method.

  • Sample Weighing: Accurately weigh a clean, dry evaporating dish.

  • Evaporation: Transfer a known volume or mass of the clear, saturated supernatant to the pre-weighed evaporating dish.

  • Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The decomposition temperature of this compound pentahydrate is around 75-80°C.[3]

  • Final Weighing: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the evaporating dish with the solid residue.

  • Calculation: The difference in weight gives the mass of the dissolved this compound. Calculate the solubility based on the initial volume or mass of the solvent used.

Workflow for Solvent Selection in Pharmaceutical Development

The selection of an appropriate solvent system is a critical step in the development of a drug substance, impacting crystallization, purification, and formulation. The following diagram illustrates a logical workflow for selecting a suitable organic solvent for a bismuth-containing API.

Solvent_Selection_Workflow start Define API Properties & Process Requirements lit_search Literature & Database Search (Solubility, Safety, Environmental) start->lit_search in_silico In Silico Screening (COSMO-RS, etc.) start->in_silico solvent_list Generate Initial Solvent Candidate List lit_search->solvent_list in_silico->solvent_list exp_screen Experimental Solubility Screening (Small Scale) solvent_list->exp_screen solubility_data Quantitative Solubility Data exp_screen->solubility_data process_dev Process Development Studies (Crystallization, Purity, Yield) solubility_data->process_dev formulation_dev Formulation & Stability Studies solubility_data->formulation_dev final_solvent Final Solvent Selection & Optimization process_dev->final_solvent formulation_dev->final_solvent

Caption: A workflow for solvent selection in pharmaceutical development.

This workflow begins with defining the desired properties of the final product and the constraints of the manufacturing process. A combination of literature review and computational screening generates an initial list of potential solvents. This is followed by experimental screening to obtain quantitative solubility data, which then informs process and formulation development studies, ultimately leading to the selection and optimization of the final solvent system.

References

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Bismuth Nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of bismuth nitrate (B79036) and its related basic nitrate compounds. Bismuth compounds have long been utilized in medicinal applications, and a thorough understanding of their structural chemistry is paramount for the rational design of new therapeutic agents and delivery systems. This document summarizes key crystallographic data, details experimental protocols for their synthesis and analysis, and visualizes the complex coordination environments of bismuth.

Crystal Structure and Coordination Environment

Bismuth(III) nitrate exists most commonly as the pentahydrate, Bi(NO₃)₃·5H₂O. However, upon hydrolysis, it forms a variety of polynuclear basic bismuth nitrates, which feature complex oxo/hydroxo-bridged bismuth clusters. The fundamental coordination of the Bi³⁺ ion and the crystal structures of these compounds are detailed below.

Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

The crystal structure of bismuth(III) nitrate pentahydrate was redetermined by Lazarini in 1985, providing a precise model of its solid-state arrangement. The structure is triclinic and is characterized by a complex coordination sphere around the bismuth ion.[1] Each Bi³⁺ ion is ten-coordinate, bonded to oxygen atoms from three bidentate nitrate anions and four water molecules.[1][2] The fifth water molecule is not directly coordinated to the bismuth ion but is involved in the hydrogen-bonding network within the crystal lattice.[1]

The coordination polyhedron around the bismuth atom is highly irregular. The Bi-O bond distances for the nine closer oxygen atoms range from 2.32 to 2.67 Å, while a tenth Bi-O distance is significantly longer at 2.99 Å.[1]

Basic Bismuth Nitrates

Hydrolysis of acidic solutions of bismuth nitrate leads to the formation of various basic bismuth nitrates. These compounds are characterized by polynuclear cationic clusters of bismuth, oxygen, and hydroxide (B78521), with nitrate ions and water molecules balancing the charge and completing the crystal structure. Some of the well-characterized basic bismuth nitrates include:

  • --INVALID-LINK--₆·H₂O : This compound features a hexanuclear bismuth cluster.

  • --INVALID-LINK--₅·3H₂O : Another common basic this compound with a distinct hexanuclear core.[3][4]

  • --INVALID-LINK--₅(H₂O)](NO₃) and --INVALID-LINK--₆(H₂O)₂]·H₂O : These compounds also contain the [Bi₆O₄(OH)₄]⁶⁺ core and crystallize in the monoclinic space group P2₁/n.[5][6]

The formation of these and other complex structures, such as [{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆}·4DMSO][{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₄}·4DMSO], is highly dependent on the conditions of hydrolysis.[6]

Data Presentation

The crystallographic data for bismuth(III) nitrate pentahydrate and several common basic bismuth nitrates are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Bismuth(III) Nitrate Pentahydrate

ParameterValueReference
FormulaBi(NO₃)₃·5H₂O[1]
Molar Mass485.07 g/mol [2]
Crystal SystemTriclinic[1][2]
Space Group[1]
a6.520(8) Å[1]
b8.642(8) Å[1]
c10.683(9) Å[1]
α100.82(6)°[1]
β80.78(6)°[1]
γ104.77(7)°[1]
Volume567.7 ų[1]
Z2[1]
Density (calculated)2.837 g/cm³[1]

Table 2: Coordination Data for Bi³⁺ in Bismuth(III) Nitrate Pentahydrate

ParameterDescriptionValueReference
Coordination NumberTotal number of coordinated oxygen atoms10[1][2]
Coordinated LigandsSpecies directly bonded to the Bi³⁺ ion3 NO₃⁻ (bidentate), 4 H₂O[1]
Bi-O Bond DistancesRange of bond lengths to the nine closest oxygen atoms2.32(1) - 2.67(2) Å[1]
Bond length to the tenth, more distant oxygen atom2.99(2) Å[1]

Table 3: Crystallographic Data for Selected Basic Bismuth Nitrates

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Reference
--INVALID-LINK--₆RhombohedralR-315.1332(6)15.1332(6)15.7909(9)903131.8(3)
--INVALID-LINK--₅(H₂O)](NO₃)MonoclinicP2₁/n9.2516(6)13.4298(9)17.8471(14)94.531(6)2210.5(3)[6]
--INVALID-LINK--₆(H₂O)₂]·H₂OMonoclinicP2₁/n9.0149(3)16.9298(4)15.6864(4)90.129(3)2394.06(12)[5][6]
--INVALID-LINK--₅·2H₂ORhombohedral (hexagonal setting)15.185(1)15.185(1)15.834(2)90[4]
--INVALID-LINK--₃·1.5H₂OTetragonal3.8175(5)3.8175(5)17.149(4)90[4]

Experimental Protocols

The synthesis of high-purity this compound crystals is crucial for accurate structural analysis and for use in pharmaceutical preparations. Below are detailed methodologies for the synthesis of bismuth(III) nitrate pentahydrate and a representative basic this compound.

Synthesis of Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

This protocol is based on the reaction of metallic bismuth with concentrated nitric acid.

Materials:

  • Bismuth metal (granules or powder)

  • Concentrated nitric acid (≥14 M)

  • Distilled or deionized water

  • Glass reaction vessel (beaker or flask)

  • Stirring apparatus

  • Heating plate (optional, for gentle heating)

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Carefully add a stoichiometric excess of concentrated nitric acid to a reaction vessel in a well-ventilated fume hood.

  • Slowly add bismuth metal granules to the nitric acid with continuous stirring. The reaction is exothermic and will produce toxic nitrogen dioxide gas (NO₂), so proper ventilation is essential. The reaction is: Bi + 4HNO₃ → Bi(NO₃)₃ + 2H₂O + NO.[2]

  • Gentle heating can be applied to facilitate the dissolution of the bismuth metal.

  • Once the bismuth has completely dissolved, allow the solution to cool.

  • Slowly cool the resulting solution to induce crystallization of bismuth(III) nitrate pentahydrate. The solution can be left to evaporate slowly in a crystallization dish or cooled in an ice bath for faster crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold, dilute nitric acid to remove any unreacted starting materials.

  • Dry the crystals in a desiccator over a suitable drying agent.

Synthesis of Basic this compound (e.g., Bi₆O₅(OH)₃₅·3H₂O) by Hydrolysis

This protocol describes the synthesis of a common basic this compound through the controlled hydrolysis of bismuth(III) nitrate pentahydrate.

Materials:

  • Bismuth(III) nitrate pentahydrate

  • Distilled or deionized water

  • Ammonium (B1175870) carbonate solution or dilute sodium hydroxide solution

  • pH meter or pH indicator paper

  • Reaction vessel

  • Stirring apparatus

  • Heating plate with temperature control

  • Filtration apparatus

Procedure:

  • Prepare a stock solution of bismuth(III) nitrate by dissolving Bi(NO₃)₃·5H₂O in dilute nitric acid to prevent premature hydrolysis.

  • In a separate reaction vessel, dilute the acidic this compound solution with a significant volume of distilled water while stirring vigorously.

  • Gently heat the solution to a temperature of at least 50°C.[7]

  • Slowly add a precipitating agent, such as an ammonium carbonate solution or a dilute sodium hydroxide solution, to the heated this compound solution while continuously monitoring the pH.[4][7]

  • Adjust the pH of the solution to a range of 0.55-1.0 to induce the precipitation of the basic this compound.[7]

  • Maintain the temperature and stirring for a defined period to allow for complete precipitation and crystal growth.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with distilled water to remove any soluble impurities.

  • Dry the final product in an oven at a controlled temperature.

Visualization of the Coordination Environment

To provide a clear visual representation of the coordination of the bismuth ion in the pentahydrate form, the following diagram was generated using the Graphviz DOT language.

Bismuth_Coordination Coordination Environment of Bi³⁺ in Bi(NO₃)₃·5H₂O cluster_water Coordinated Water cluster_nitrate1 Nitrate 1 (bidentate) cluster_nitrate2 Nitrate 2 (bidentate) cluster_nitrate3 Nitrate 3 (bidentate) Bi Bi³⁺ H2O1 H₂O Bi->H2O1 H2O2 H₂O Bi->H2O2 H2O3 H₂O Bi->H2O3 H2O4 H₂O Bi->H2O4 O1a O Bi->O1a O1b O Bi->O1b O2a O Bi->O2a O2b O Bi->O2b O3a O Bi->O3a O3b O Bi->O3b N1 N1->O1a N1->O1b O1c O N1->O1c N2 N2->O2a N2->O2b O2c O N2->O2c N3 N3->O3a N3->O3b O3c O N3->O3c

Figure 1. A diagram illustrating the 10-coordinate environment of the Bi³⁺ ion.

References

Bismuth(III) Nitrate: A Comprehensive Technical Guide on Oxidation State and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth(III) nitrate (B79036), predominantly available as the pentahydrate (Bi(NO₃)₃·5H₂O), is an inorganic salt of significant interest due to its unique chemical properties and versatile applications. As a Lewis acid catalyst and a selective oxidizing agent, it has found extensive use in organic synthesis. Furthermore, its role as a precursor for other bismuth compounds makes it a cornerstone in materials science and pharmaceutical development. This guide provides an in-depth analysis of the oxidation state, electronic structure, and multifaceted reactivity of bismuth(III) nitrate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for the scientific community.

Core Properties and Oxidation State

Bismuth is a post-transition metal in Group 15 of the periodic table. In bismuth(III) nitrate, bismuth exists exclusively in the +3 oxidation state .[1][2] This is the most stable and common oxidation state for bismuth, attributed to the relativistic inert pair effect, which makes the 6s² electrons less likely to participate in bonding.

The electronic configuration of a neutral bismuth atom (Bi) is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³. Upon forming the Bi³⁺ cation, it loses the three 6p electrons, resulting in the electronic configuration [Xe] 4f¹⁴ 5d¹⁰ 6s² . This stable configuration is central to its behavior as a Lewis acid.

Physical and Crystallographic Properties

Bismuth(III) nitrate pentahydrate is a colorless, crystalline solid that is hygroscopic.[3][4][5] The crystal structure is triclinic, featuring a central bismuth ion that is 10-coordinate.[2][6] This coordination sphere is composed of three bidentate nitrate anions and four water molecules.[2]

PropertyValueReferences
Chemical Formula Bi(NO₃)₃·5H₂O[5]
Molar Mass 485.07 g/mol [5]
Appearance Colorless, white, lustrous crystals[4][5]
Melting Point 30 °C (decomposes)[3][5]
Boiling Point 75-80 °C (decomposes)[4][5]
Density 2.83 g/cm³[3][4]
Crystal System Triclinic[6]
Unit Cell Parameters a=6.52 Å, b=8.642 Å, c=10.683 Å[6]
α=100.82°, β=80.78°, γ=104.77°[6]
Solubility Data

Bismuth(III) nitrate's solubility is highly dependent on the solvent and the presence of acid to prevent hydrolysis. It readily decomposes in pure water.[3][4]

SolventSolubilityNotesReferences
Water DecomposesForms insoluble bismuth oxynitrate (BiONO₃).[3][5][3][5]
Acidified Water SolubleRequires low pH (0-3) to prevent hydrolysis.[6][6]
Acetone 48.66 g / 100 g (at 0°C)Soluble.[6]
135.1 g / 100 g (at 10°C)[6]
Acetic Acid Soluble[3][7]
Glycerol Soluble[3][7]
Ethanol Insoluble[5][6]
Ethyl Acetate (B1210297) Insoluble[5][6]

Synthesis and Handling

The primary method for synthesizing bismuth(III) nitrate is the reaction of elemental bismuth with nitric acid.[1][4]

Experimental Protocol: Synthesis of Bi(NO₃)₃·5H₂O

Materials:

  • Bismuth metal (granules or powder), 10.0 g (48.3 mmol)

  • Concentrated Nitric Acid (65-70%), ~20 mL

  • Distilled water

  • Beaker (250 mL), Glass stirring rod, Hot plate, Fume hood

Procedure:

  • Place 10.0 g of bismuth metal into a 250 mL beaker.

  • Perform this step in a well-ventilated fume hood. Slowly and cautiously add approximately 20 mL of concentrated nitric acid to the beaker. The reaction is vigorous and produces toxic brown fumes of nitrogen dioxide (NO₂).[8] Equation: Bi(s) + 4HNO₃(aq) → Bi(NO₃)₃(aq) + NO(g) + 2H₂O(l) (Note: NO is rapidly oxidized to NO₂ in air)

  • Stir the mixture gently until the bismuth metal has completely dissolved. Gentle heating on a hot plate may be required to complete the dissolution.

  • Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.

  • Further cooling in an ice bath will promote the crystallization of bismuth(III) nitrate pentahydrate.

  • Collect the colorless crystals by vacuum filtration. Do not wash with pure water, as this will induce hydrolysis. Wash with a small amount of ice-cold dilute nitric acid if necessary.

  • Dry the crystals in a desiccator. The product is hygroscopic and should be stored in a tightly sealed container.[3]

Synthesis_Workflow Workflow: Synthesis of Bismuth(III) Nitrate Pentahydrate cluster_reactants Reactants cluster_process Process cluster_product Product Bi Bismuth Metal Reaction Dissolution in Fume Hood (Vigorous Reaction, NO₂ fumes) Bi->Reaction HNO3 Conc. Nitric Acid HNO3->Reaction Cooling Cooling & Crystallization Reaction->Cooling Clear Solution Filtration Vacuum Filtration Cooling->Filtration Crystal Slurry Drying Drying in Desiccator Filtration->Drying Wet Crystals Product Bi(NO₃)₃·5H₂O Crystals Drying->Product

Caption: Synthesis workflow for Bismuth(III) Nitrate Pentahydrate.

Chemical Reactivity

The reactivity of bismuth(III) nitrate is dominated by two key features: its propensity for hydrolysis and the Lewis acidic nature of the Bi³⁺ cation.

Hydrolysis

In aqueous solutions with a pH above 0, bismuth(III) nitrate readily undergoes hydrolysis to form a range of insoluble basic bismuth nitrates or bismuth oxynitrates.[5][6] The most common product of hydrolysis in water is bismuth subnitrate, BiONO₃.[3] In controlled hydrolysis, complex polynuclear cations like [Bi₆O₄(OH)₄]⁶⁺ can be formed, which then precipitate with nitrate anions.[1]

Hydrolysis_Pathway Simplified Hydrolysis Pathway of Bi(NO₃)₃ Bi_aq [Bi(H₂O)ₙ]³⁺ (aq) (in acidic solution, pH < 0) Bi_poly Polynuclear Cations e.g., [Bi₆O₄(OH)₄]⁶⁺ Bi_aq->Bi_poly + H₂O (pH increases) BiONO3 Bismuth Oxynitrate BiONO₃ (s) (Insoluble Precipitate) Bi_poly->BiONO3 + H₂O / - H⁺ (Further Hydrolysis)

Caption: Hydrolysis pathway of aqueous Bismuth(III) ions.
Role in Organic Synthesis

Bismuth(III) nitrate is a versatile, inexpensive, and relatively non-toxic reagent for numerous organic transformations.[3][7][9] Its utility stems from its strong Lewis acidity and its capacity to act as a mild oxidizing agent.

Key Applications in Organic Synthesis

Reaction TypeRole of Bi(NO₃)₃Typical ProductsReferences
Aromatic Nitration Nitrating Agent/CatalystNitroarenes[10][11][12]
Michael Addition Lewis Acid Catalyst1,5-Dicarbonyls, β-Indolyl Ketones[13][14][15]
Oxidation of Sulfides Oxidizing AgentSulfoxides[7]
Synthesis of Bis(indolyl)methanes Lewis Acid CatalystBis(indolyl)methanes[16]
Deprotection of Dithioacetals Catalyst with AirCarbonyl Compounds[3][5]
Experimental Protocol: Catalytic Michael Addition

This protocol describes a general procedure for the Michael addition of an amine to an α,β-unsaturated ketone, representative of the Lewis acid catalysis by Bi(NO₃)₃·5H₂O.[14]

Materials:

  • α,β-Unsaturated Ketone (e.g., Chalcone), 1.0 mmol

  • Amine (e.g., Aniline), 1.1 mmol

  • Bismuth(III) nitrate pentahydrate, 0.1 mmol (10 mol%)

  • Acetonitrile (B52724) (solvent), 5 mL

  • Round-bottom flask, Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the α,β-unsaturated ketone (1.0 mmol), the amine (1.1 mmol), and bismuth(III) nitrate pentahydrate (0.1 mmol).

  • Add acetonitrile (5 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 10 mL of water.

  • Extract the product with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Michael_Addition_Mechanism Proposed Mechanism: Bi(NO₃)₃-Catalyzed Michael Addition cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_product Product Enone O R₁ / C=C R₂ Activation Bi³⁺---O R₁ / C=C R₂ Lewis Acid Activation Enone:port->Activation Coordination Bi Bi³⁺ Bi->Activation Amine R₃-NH₂ Addition Nucleophilic Attack Amine->Addition Activation->Addition Intermediate R₃-NH₂⁺-C-C⁻-C=O---Bi³⁺ Zwitterionic Intermediate Addition->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Product_Release Product Release Proton_Transfer->Product_Release Product_Release->Bi Catalyst Regeneration Product {R₃-NH-C-CH-C=O|Michael Adduct} Product_Release->Product

Caption: Lewis acid catalysis in a Bi(NO₃)₃-mediated Michael addition.
Experimental Protocol: Selective Oxidation of Sulfides

This protocol outlines the selective oxidation of a sulfide (B99878) to a sulfoxide.[7]

Materials:

  • Sulfide (e.g., Thioanisole), 1.0 mmol

  • Bismuth(III) nitrate pentahydrate, 1.1 mmol

  • Acetic Acid (solvent), 5 mL

  • Round-bottom flask, Magnetic stirrer

Procedure:

  • Dissolve the sulfide (1.0 mmol) in acetic acid (5 mL) in a round-bottom flask.

  • Add bismuth(III) nitrate pentahydrate (1.1 mmol) to the solution in one portion.

  • Stir the mixture at room temperature. The reaction is typically rapid.

  • Monitor the reaction by TLC until the starting sulfide is consumed.

  • Pour the reaction mixture into a beaker containing 20 mL of cold water.

  • Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield the crude sulfoxide.

  • Purify the product by column chromatography if necessary.

Conclusion

Bismuth(III) nitrate pentahydrate is a powerful and versatile reagent with a well-defined +3 oxidation state and a predictable, yet diverse, reactivity profile. Its efficacy as a Lewis acid catalyst in a wide array of organic reactions, coupled with its role as a mild oxidizing agent and a precursor to other valuable bismuth compounds, underscores its importance in modern chemistry. For professionals in drug development, its relatively low toxicity compared to other heavy metal reagents makes it an attractive choice for synthetic strategies. This guide has consolidated the fundamental properties, synthetic procedures, and key reactive pathways of bismuth(III) nitrate, providing a robust foundation for its application in research and development.

References

An In-depth Technical Guide to the Thermal Decomposition of Bismuth Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of bismuth nitrate (B79036), with a focus on bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O). The document details the decomposition pathway, intermediate products, and final residues, supported by quantitative data from thermogravimetric and differential thermal analyses. It also includes standardized experimental protocols for characterization and visualizations of the decomposition process and analytical workflow.

Introduction

Bismuth(III) nitrate is a common inorganic salt used in the synthesis of other bismuth compounds, catalysts, and pharmaceuticals.[1][2] The most prevalent form is the pentahydrate, Bi(NO₃)₃·5H₂O, a crystalline solid that is sensitive to moisture and heat.[3][4] Its thermal decomposition is a complex, multi-stage process rather than a simple conversion to bismuth oxide. Understanding the precise temperatures and intermediate phases is critical for applications in materials science and chemical synthesis where bismuth oxide or specific bismuth oxynitrates are the desired products.

The decomposition is initiated by dehydration, followed by hydrolysis and the formation of various basic bismuth nitrates (oxynitrates), and culminates in the formation of bismuth(III) oxide (Bi₂O₃) at elevated temperatures.[5][6] The process is accompanied by the release of water vapor, nitrogen dioxide (NO₂), and oxygen (O₂).[7][8]

Thermal Decomposition Pathway

The thermal decomposition of this compound pentahydrate does not proceed directly to bismuth(III) oxide. Instead, it follows a sequence of steps involving the loss of water and nitric acid, leading to the formation of several stable bismuth oxynitrate intermediates.

The process begins at relatively low temperatures with the melting of the hydrate (B1144303) and the initial loss of water. As the temperature increases, the compound undergoes further dehydration and hydrolysis, forming a series of complex oxynitrates.[5] The general progression can be outlined as:

  • Dehydration: The initial step is the loss of the five water molecules of hydration. This typically begins at temperatures as low as 30 °C and continues up to approximately 150 °C.[3][9]

  • Formation of Basic Bismuth Nitrates (Oxynitrates): Following dehydration, the anhydrous this compound begins to decompose, forming a series of oxynitrates. The specific intermediates can vary based on factors like pH and heating rate.[5] Common intermediates include BiONO₃ and more complex structures like [Bi₆O₄(OH)₄]⁶⁺ and {[Bi₆O₅(OH)₃]⁵⁺}₂.[5][6]

  • Decomposition of Oxynitrates: These intermediate oxynitrates are stable within specific temperature ranges but will decompose further upon continued heating. For example, the final oxynitrate product before the formation of the oxide is believed to be Bi₅O₇NO₃.[5][9]

  • Formation of Bismuth(III) Oxide: The ultimate stage of the decomposition is the formation of bismuth(III) oxide (Bi₂O₃), which is typically completed at temperatures around 565 °C.[5][9] The overall reaction for the anhydrous form can be summarized as: 2Bi(NO₃)₃ → Bi₂O₃ + 6NO₂ + ³/₂O₂[7]

The logical progression of this multi-step decomposition is visualized in the diagram below.

G Diagram 1: Thermal Decomposition Pathway of this compound Pentahydrate A Bi(NO₃)₃·5H₂O (this compound Pentahydrate) B Loss of H₂O A->B ~30-150 °C C Anhydrous / Partially Hydrated Bi(NO₃)₃ B->C E Loss of H₂O, NO₂, O₂ C->E > 150 °C D Formation of Bismuth Oxynitrates (e.g., BiONO₃, Bi₆O₅(OH)₃₅·3H₂O) G Final Decomposition (Loss of NO₂, O₂) D->G ~400-500 °C E->D F Intermediate Oxynitrates (e.g., Bi₅O₇NO₃) H α-Bi₂O₃ (Bismuth(III) Oxide) F->H > 565 °C G->F

Diagram 1: Decomposition pathway of Bi(NO₃)₃·5H₂O.

Quantitative Decomposition Data

The thermal decomposition of this compound pentahydrate has been studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key temperature ranges and corresponding events are summarized in the table below.

Temperature Range (°C)EventCompound StageGaseous ProductsReference
~30 °CMelting PointBi(NO₃)₃·5H₂O-[3][4]
75 - 80 °COnset of DecompositionBi(NO₃)₃·5H₂OH₂O, NO₂[3][7]
60 - 150 °CVigorous DecompositionHydrated / Anhydrous Bi(NO₃)₃H₂O, NO₂, O₂[9]
270 - 310 °CDecomposition of Oxalate Intermediate*BiОН(C₂O₄)CO₂, H₂O[10]
~565 °CCompletion of DecompositionFinal Oxynitrate (e.g., Bi₅O₇NO₃)NO₂, O₂[5][9]
> 565 °CFinal Productα-Bi₂O₃-[5][9]

Note: Data for bismuth oxalate, a related precursor, is included for comparative purposes as it also leads to bismuth oxide formation.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below is a representative protocol for these analyses.

Objective: To determine the thermal stability, decomposition temperatures, and mass loss stages of this compound pentahydrate.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with coupled DSC capability.

  • Microbalance

  • Alumina or Platinum Crucibles

  • Inert Gas Supply (Nitrogen or Argon) and Oxidizing Gas Supply (Air or Oxygen)

Procedure:

  • Sample Preparation:

    • Ensure the this compound pentahydrate sample is a fine, homogenous powder to promote uniform heat distribution.

    • Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible. For materials expected to undergo significant gas evolution, use a smaller sample size to prevent expulsion from the crucible.[11]

  • Instrument Setup:

    • Place the sample crucible into the TGA instrument's autosampler or furnace.[12]

    • Place an empty, tared crucible in the reference position.

    • Purge the furnace with the desired analysis gas (e.g., nitrogen or air) at a constant flow rate (typically 20-50 mL/min) to establish a stable atmosphere.

  • Thermal Program:

    • Set the temperature program. A typical program for decomposition analysis is as follows:

      • Equilibrate: Hold at a starting temperature (e.g., 25 °C) for 5-10 minutes to allow the sample and furnace to stabilize.

      • Ramp: Increase the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature above the expected final decomposition point (e.g., 700 °C).[9]

      • Isothermal Hold (Optional): Hold at the final temperature for a period (e.g., 15 minutes) to ensure the decomposition is complete.

      • Cooling: Allow the furnace to cool back to room temperature.

  • Data Acquisition:

    • Initiate the experiment. The instrument will record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature and time.[12]

  • Data Analysis:

    • The resulting TGA curve will plot percent weight loss versus temperature. Analyze the curve to identify the onset temperature of decomposition and the temperatures of distinct weight loss steps.

    • The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

    • The DSC curve will show endothermic or exothermic peaks corresponding to events like melting, dehydration (endothermic), or oxidative decomposition (exothermic).

The workflow for this experimental protocol is illustrated in the diagram below.

G Diagram 2: Experimental Workflow for TGA/DSC Analysis cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_run Execution & Analysis A Weigh 5-10 mg of Bi(NO₃)₃·5H₂O B Place in TGA Crucible A->B C Load Sample & Reference Crucibles into Furnace B->C D Purge with N₂ or Air (20-50 mL/min) C->D E Set Temperature Program (e.g., Ramp 10 °C/min to 700 °C) D->E F Initiate TGA/DSC Run E->F G Record Mass Loss (TGA) & Heat Flow (DSC) vs. Temperature F->G H Analyze Data: - Identify Decomposition Steps - Determine Onset Temperatures - Correlate TGA/DSC Events G->H

Diagram 2: General workflow for TGA/DSC analysis.

Conclusion

The thermal decomposition of this compound pentahydrate is a multi-step process that involves dehydration, hydrolysis, and the formation of various bismuth oxynitrate intermediates before yielding the final product, bismuth(III) oxide. The decomposition begins at temperatures as low as 75-80 °C and is not complete until above 565 °C. Precise control over the thermal treatment process is essential for synthesizing specific intermediate oxynitrates or phase-pure bismuth oxide. Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable tools for characterizing this complex decomposition pathway, providing critical data for researchers and professionals in materials science and drug development.

References

Bismuth Nitrate: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for bismuth nitrate (B79036) in a laboratory setting. Designed for professionals in research and drug development, this document consolidates critical data, outlines experimental protocols, and visualizes key safety workflows to ensure safe and compliant laboratory practices.

Chemical and Physical Properties

Bismuth (III) nitrate, most commonly available as the pentahydrate (Bi(NO₃)₃·5H₂O), is a white, crystalline solid.[1] It is important to understand its physical and chemical properties to handle it safely.

PropertyValueReference
Molecular Formula Bi(NO₃)₃·5H₂O[2]
Molar Mass 485.07 g/mol [1]
Appearance Colorless to white, hygroscopic crystals[3]
Odor Slight nitric acid odor[4]
Melting Point 30 °C (decomposes)[1]
Boiling Point 75-80 °C (decomposes)[1]
Density 2.83 g/cm³[1]
Solubility Decomposes in water to form bismuth oxynitrate. Soluble in dilute acids (e.g., nitric acid, acetic acid), acetone, and glycerol. Insoluble in ethanol (B145695) and ethyl acetate.[1][5][6]
Stability Stable under normal conditions, but is hygroscopic and can be sensitive to light and moisture.[7][8][9]

Hazard Identification and Classification

Bismuth nitrate is classified as a hazardous substance and requires careful handling. The primary hazards are its oxidizing properties and its potential to cause irritation.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Oxidizing Solid (Category 2) 🔥Danger H272: May intensify fire; oxidizer.[2]
Skin Corrosion/Irritation (Category 2) Warning H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation (Category 2A) Warning H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) Warning H335: May cause respiratory irritation.[2]

Toxicological Data

While bismuth compounds are generally considered less toxic than other heavy metals, they are not without risk.[10] Overexposure can lead to adverse health effects.

Toxicological DataValueSpeciesRouteReference
LD50 (Lethal Dose, 50%) 4042 mg/kgRatOral[11]
LD50 (Lethal Dose, 50%) 3710 mg/kgMouseOral[11]

Occupational Exposure Limits:

As of the date of this document, specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH have not been established for this compound.[1][5][12] In the absence of specific limits, it is prudent to handle this compound with care to minimize any potential exposure.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[13] A fume hood is recommended, especially when heating the substance or creating dust.[12]

  • Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where this compound is handled.[14]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required.[15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[10]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[15]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[7]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[14]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[14]

  • Contaminated clothing should be removed and washed before reuse.[14]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from combustible materials, organic substances, reducing agents, and strong acids due to its oxidizing nature.[7][8]

  • Protect from moisture and direct sunlight.[8]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[16]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]
Fire Fighting Measures
  • This compound is not combustible but is a strong oxidizer and can intensify fires.[2]

  • In case of a fire involving this compound, use water spray, carbon dioxide, dry chemical powder, or foam.[13]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures
  • Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[7]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.[12]

Experimental Protocols and Workflows

This compound is a versatile reagent used in various laboratory procedures. The following are examples of experimental protocols with an emphasis on safety.

Preparation of Bismuth Oxynitrate via Hydrolysis

This compound readily hydrolyzes in water to form bismuth oxynitrate.[13]

Methodology:

  • In a well-ventilated fume hood, dissolve 42 grams of this compound pentahydrate in a solution of 10 mL of 6 N nitric acid and 20 mL of water.

  • Pour the resulting solution into 2 liters of cold, deionized water while stirring continuously. A white precipitate of bismuth oxynitrate will form.

  • Allow the precipitate to settle completely.

  • Decant the supernatant and filter the precipitate using a Buchner funnel.

  • Wash the collected bismuth oxynitrate with a small amount of deionized water.

  • Dry the product in a desiccator.

Safety Workflow for this compound Hydrolysis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Cleanup ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves fume_hood Work in a certified chemical fume hood ppe->fume_hood weigh Weigh this compound and prepare acid solution fume_hood->weigh dissolve Dissolve this compound in nitric acid solution weigh->dissolve precipitate Pour solution into water to precipitate BiONO₃ dissolve->precipitate settle Allow precipitate to settle precipitate->settle filter_wash Filter and wash the bismuth oxynitrate settle->filter_wash dry Dry the final product filter_wash->dry dispose Dispose of waste solutions and contaminated materials according to institutional guidelines dry->dispose

This compound Hydrolysis Workflow
This compound as a Catalyst in Organic Synthesis

This compound is an effective Lewis acid catalyst for various organic transformations, such as the Michael addition.[16]

General Methodology for a Catalyzed Reaction:

  • Set up the reaction apparatus in a fume hood.

  • Charge the reaction vessel with the substrate, reagent, and solvent.

  • Add a catalytic amount of this compound (typically 1-10 mol%).

  • Stir the reaction mixture at the appropriate temperature for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Toxicological Mechanisms and Signaling Pathways

The toxicity of bismuth compounds, though generally low, can manifest through various mechanisms at the cellular level. Overexposure can lead to the induction of apoptosis (programmed cell death) and the modulation of inflammatory pathways. One key pathway implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating the immune response to infection and inflammation.[13]

Simplified Overview of Bismuth-Induced Cellular Response:

G Bi Bismuth Compounds Cell Cellular Exposure Bi->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress Cell->Mito NFkB NF-κB Pathway Inhibition ROS->NFkB Apoptosis Induction of Apoptosis Mito->Apoptosis Inflammation Modulation of Inflammation NFkB->Inflammation CellDeath Cell Death Apoptosis->CellDeath

Bismuth-Induced Cellular Signaling

Waste Disposal

Waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

  • Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealed container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.[8]

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is not a substitute for formal safety training and a thorough understanding of the specific hazards of any experimental procedure. Always consult the Safety Data Sheet (SDS) for the most up-to-date information before working with any chemical.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Bismuth Oxide from Bismuth Nitrate (B79036) Precursor

This technical guide provides a comprehensive overview of the synthesis of bismuth oxide (Bi₂O₃) nanoparticles using bismuth nitrate as a precursor. Bismuth oxide nanoparticles are of significant interest in the biomedical and pharmaceutical fields due to their potential applications in drug delivery systems, as radiosensitizers for cancer therapy, imaging contrast agents, and antimicrobial agents.[1][2] This document details various synthesis methodologies, experimental protocols, and the influence of key parameters on the final product's characteristics.

Core Synthesis Methodologies

Several methods are employed to synthesize bismuth oxide from this compound, each offering distinct advantages in controlling particle size, morphology, and crystalline phase. The most common techniques include hydrothermal synthesis, sol-gel method, and thermal decomposition.

Hydrothermal Synthesis

The hydrothermal method is a versatile approach that allows for the control of particle properties by manipulating reaction temperature, time, and precursor concentration.[3] This technique typically involves the hydrolysis of this compound in an aqueous solution, followed by a crystallization process under elevated temperature and pressure.

Sol-Gel Method

The sol-gel method is a widely used chemical technique for fabricating oxide materials.[4] It involves the conversion of a homogeneous sol into a gel, followed by a decomposition step to obtain the final oxide powder.[4] This method allows for excellent control over the chemical composition and morphology of the resulting nanoparticles.[4]

Thermal Decomposition

Thermal decomposition involves the direct heating of this compound or a precursor derived from it to yield bismuth oxide. The temperature and atmosphere of the calcination process are critical parameters that influence the phase and purity of the final product.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of bismuth oxide nanoparticles using this compound as a precursor, based on various established methods.

Hydrothermal Synthesis of Bismuth Oxide Nanoparticles

Objective: To synthesize bismuth oxide nanoparticles via a hydrothermal route.

Experimental Protocol:

  • Dissolve 1 mmol of bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 50 mL of 0.3 M nitric acid.[5]

  • Sonicate the solution for approximately 15 minutes at room temperature to achieve a homogeneous solution.[5]

  • Prepare a 0.2 M sodium hydroxide (B78521) (NaOH) solution.[5]

  • Add the NaOH solution dropwise to the this compound solution under vigorous stirring. The molar ratio of Bi(NO₃)₃·5H₂O to NaOH can be varied (e.g., 1:5 or 1:6).[5]

  • Continue adding NaOH until the pH of the mixture is above 10, leading to the formation of a white precipitate.[5]

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 120-150°C) for a set duration (e.g., 2 hours).[6]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the precipitate by centrifugation, wash it several times with deionized water until the supernatant is neutral, and then with ethanol.[7]

  • Dry the final product in an oven at 80°C for 6 hours.[7]

Quantitative Data from Hydrothermal Synthesis:

Precursor Concentration (mol/L)Reaction Temperature (°C)Reaction Time (h)Resulting Crystallite Size (nm)Reference
0.05140230.7[6]
0.1140226.1[6]
0.2140217.2[6]
0.3140213.4[6]
Sol-Gel Synthesis of Bismuth Oxide Nanoparticles

Objective: To prepare bismuth oxide nanopowders using the sol-gel method.

Experimental Protocol:

  • Dissolve a known quantity of bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a nitric acid solution.[4]

  • Separately, prepare a solution of citric acid.

  • Mix the this compound solution with the citric acid solution in a 1:1 molar ratio.[4]

  • Add a small amount of polyethylene (B3416737) glycol (PEG) 600 as a surfactant to prevent agglomeration.[4]

  • Adjust the pH of the solution to 3.[4]

  • Stir the solution for 2 hours to form a sol.[4]

  • Heat the sol solution to 80°C for 3 hours to form a yellowish gel.[4]

  • Decompose the gel by heating it in an oven at 120°C, which will result in a foamy precursor.[4]

  • Calcined the precursor powder at 500°C to obtain nanocrystalline bismuth oxide.[4]

Quantitative Data from Sol-Gel Synthesis:

Molar Ratio (Bi(NO₃)₃:Citric Acid)pHCalcination Temperature (°C)Average Particle Size (nm)Reference
1:13500< 20[4]
Thermal Decomposition Synthesis of Bismuth Oxide Nanoparticles

Objective: To synthesize bismuth oxide nanoparticles through thermal decomposition.

Experimental Protocol:

  • Take a mixture of this compound and urea (B33335) in a 1:5 molar ratio.[8]

  • Heat the mixture on a hot water bath.[8]

  • A precipitate will form upon the evaporation of water.[8]

  • Decompose the precipitate by heating it at 400°C to produce nanocrystalline Bi₂O₃ particles.[8]

Quantitative Data from Thermal Decomposition:

Molar Ratio (this compound:Urea)Decomposition Temperature (°C)Average Particle Size (nm)Reference
1:540050[8]

Visualizing the Synthesis Processes

The following diagrams illustrate the key steps and transformations involved in the synthesis of bismuth oxide from this compound.

Chemical Transformation Pathway

G precursor This compound Bi(NO₃)₃ hydrolysis Hydrolysis precursor->hydrolysis  + H₂O / Base intermediate Bismuth Hydroxide/Oxynitrate Bi(OH)₃ / BiO(NO₃) hydrolysis->intermediate calcination Dehydration/ Decomposition intermediate->calcination  Δ (Heat) product Bismuth Oxide Bi₂O₃ calcination->product

Caption: General chemical transformation from this compound to bismuth oxide.

Experimental Workflow for Hydrothermal Synthesis

G Hydrothermal Synthesis Workflow start Start dissolve Dissolve Bi(NO₃)₃ in Nitric Acid start->dissolve sonicate Sonicate for Homogenization dissolve->sonicate add_base Add NaOH Solution (Adjust pH > 10) sonicate->add_base autoclave Hydrothermal Treatment (e.g., 140°C, 2h) add_base->autoclave cool Cool to Room Temperature autoclave->cool wash Wash and Centrifuge cool->wash dry Dry at 80°C wash->dry end End: Bi₂O₃ Nanoparticles dry->end

Caption: Step-by-step workflow for the hydrothermal synthesis of Bi₂O₃.

Experimental Workflow for Sol-Gel Synthesis

G Sol-Gel Synthesis Workflow start Start mix_precursors Mix Bi(NO₃)₃ and Citric Acid Solutions start->mix_precursors add_surfactant Add PEG 600 mix_precursors->add_surfactant adjust_ph Adjust pH to 3 add_surfactant->adjust_ph form_sol Stir for 2h to Form Sol adjust_ph->form_sol form_gel Heat at 80°C for 3h to Form Gel form_sol->form_gel decompose_gel Decompose Gel at 120°C form_gel->decompose_gel calcine Calcine at 500°C decompose_gel->calcine end End: Bi₂O₃ Nanopowder calcine->end

References

Bismuth Nitrate as a Lewis Acid Catalyst: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has emerged as a compelling Lewis acid catalyst in modern organic synthesis. Its low toxicity, cost-effectiveness, ease of handling, and remarkable catalytic activity under mild conditions position it as a superior alternative to conventional, often hazardous, Lewis acids.[1][2] This guide provides a comprehensive overview of the core applications of bismuth nitrate in catalysis, focusing on its role in key organic transformations. It includes detailed experimental protocols, quantitative data summaries for comparative analysis, and mechanistic visualizations to offer a practical resource for laboratory and industrial applications.

Introduction: The Merits of a "Green" Lewis Acid

Bismuth is a relatively non-toxic, inexpensive, and readily available metal, making its compounds attractive for developing sustainable chemical processes.[1] this compound, in particular, has garnered significant attention for its ability to act as an efficient and versatile Lewis acid catalyst.[3][4] A Lewis acid is an electron-pair acceptor; in the context of catalysis, it typically activates an organic substrate by coordinating to a lone pair of electrons (e.g., on a carbonyl oxygen), rendering the substrate more susceptible to nucleophilic attack. This compound's catalytic prowess extends to a wide array of reactions, including carbon-carbon and carbon-heteroatom bond formations, oxidations, and the synthesis of heterocyclic compounds.[3][5][6][7] Its compatibility with moisture and oxygen in many cases simplifies reaction setups and aligns with the principles of green chemistry.[5][6][8]

Core Catalytic Applications and Performance Data

This compound demonstrates exceptional efficiency in several synthetically important reactions. This section details its application in Michael additions, 1,4-dihydropyridine (B1200194) synthesis, aerobic oxidations, and functional group protection, with quantitative data presented for easy comparison.

Michael Addition Reactions

The Michael reaction, or conjugate addition, is a cornerstone of C-C bond formation. This compound catalyzes the addition of various nucleophiles (amines, indoles, thiols) to α,β-unsaturated carbonyl compounds.[5][6][8] The process is characterized by its simplicity, high yields, and mild, often room-temperature, conditions.[5][6][9] Unlike many traditional acid catalysts, this method is very general and tolerant of both oxygen and moisture.[8][9]

Table 1: this compound-Catalyzed Michael Addition of Various Nucleophiles to α,β-Unsaturated Carbonyls

EntryNucleophileAcceptorTime (h)Yield (%)
1AnilineMethyl vinyl ketone2.592
2ImidazoleMethyl vinyl ketone4.090
3ThiophenolMethyl vinyl ketone2.094
4IndoleMethyl vinyl ketone3.595
5PyrroleCyclohexen-2-one4.085
6p-ToluidineCyclohexen-2-one3.090
7BenzylamineIsobutylidene malononitrile2.096

Data sourced from studies on versatile Michael reactions catalyzed by this compound.[5][8][9]

Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch reaction is a classic multi-component synthesis for producing 1,4-dihydropyridines (1,4-DHPs), a scaffold of significant pharmacological importance. This compound proves to be a highly efficient catalyst for this one-pot, three-component condensation, particularly when assisted by microwave irradiation. This combination allows for the rapid synthesis of diverse 1,4-DHPs in excellent yields under solvent-free conditions, often within minutes.

Table 2: Microwave-Assisted, this compound-Catalyzed Hantzsch Synthesis

EntryAldehyde1,3-DicarbonylAmine SourceTime (min)Yield (%)
1BenzaldehydeEthyl acetoacetateAmmonium (B1175870) acetate (B1210297)196
24-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetate195
34-NitrobenzaldehydeEthyl acetoacetateAmmonium acetate1.598
4FurfuralEthyl acetoacetateAmmonium acetate292
5BenzaldehydeMethyl acetoacetateAmmonium acetate194
6BenzaldehydeDimedoneAmmonium acetate1.593
74-MethoxybenzaldehydeEthyl acetoacetateAniline390

Data represents a one-pot, three-component synthesis using 5 mol% Bi(NO₃)₃·5H₂O under solvent-free microwave irradiation (300 Watts).

Aerobic Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound, in conjunction with a co-catalyst like 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (Keto-ABNO), forms a potent system for the aerobic oxidation of alcohols.[1] This methodology utilizes air as the terminal oxidant, avoids the need for ligands or bases, and proceeds under mild conditions with broad functional group tolerance.[1]

Table 3: this compound/Keto-ABNO Catalyzed Aerobic Oxidation of Alcohols

EntrySubstrate (Alcohol)Product (Aldehyde/Ketone)Time (h)Yield (%)
1Benzyl alcoholBenzaldehyde298
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde299
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde396
4Cinnamyl alcoholCinnamaldehyde295
51-PhenylethanolAcetophenone299
6CyclohexanolCyclohexanone (B45756)492
79-Fluorenol9-Fluorenone299

Reaction conditions: Alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), Keto-ABNO (5 mol%), in CH₃CN at 65 °C under an air balloon.[1]

Protection of Carbonyls via Acetalization

The protection of carbonyl groups as acetals or ketals is essential in multi-step synthesis. This compound and the related bismuth subnitrate are effective heterogeneous catalysts for the acetalization and ketalization of carbonyl compounds with diols.[10] The reaction proceeds efficiently, and a comparison with other catalysts highlights the high activity of bismuth salts.

Table 4: Catalytic Performance in the Ketalization of Cyclohexanone with Ethylene (B1197577) Glycol

EntryCatalystConversion (%)Selectivity (%)Yield (%)
1This compound 95.1 100 95.1
2Bismuth subnitrate 94.5 100 94.5
3Bismuth carbonate88.210088.2
4Bismuth trichloride86.810086.8
5Lanthanum nitrate80.410080.4
6Amberlyst-1573.910073.9
7None15.410015.4

Reaction conditions: Catalyst (0.85 mmol Bi³⁺), cyclohexanone (0.1 mol), ethylene glycol (0.15 mol), cyclohexane (B81311) (15 mL), 82 °C, 0.5 h.[10]

Mechanistic Pathways and Visualizations

Understanding the underlying mechanism is key to optimizing reaction conditions and expanding the catalyst's utility.

General Lewis Acid Activation

In many reactions, the catalytic cycle begins with the coordination of the bismuth(III) ion to a Lewis basic site on the substrate, typically a carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and activating it for subsequent nucleophilic attack.

Lewis_Acid_Activation sub R-C(=O)-R' activated R-C(δ+)=O(δ-)-Bi(NO₃)₃ sub->activated Coordination cat Bi(NO₃)₃ cat->activated product Product activated->product Nucleophilic Attack nu Nu⁻ nu->product

Caption: General Lewis acid activation of a carbonyl group by this compound.

Proposed Mechanism for Aerobic Alcohol Oxidation

For the aerobic oxidation of alcohols co-catalyzed by Keto-ABNO, a plausible mechanism involves the in-situ generation of reactive nitrogen species from this compound.[1] this compound releases NO₂, which oxidizes the Keto-ABNO radical to the highly reactive Keto-ABNO⁺ cation. This cation then oxidizes the alcohol to the corresponding carbonyl compound, being reduced to Keto-ABNOH in the process. The cycle is regenerated by the re-oxidation of Keto-ABNOH by NO₂ and the subsequent re-oxidation of the resulting NO to NO₂ by atmospheric oxygen.[1]

Aerobic_Oxidation_Mechanism cluster_main Main Catalytic Cycle cluster_regen Regeneration Cycle KetoABNO Keto-ABNO KetoABNO_plus Keto-ABNO⁺ KetoABNO->KetoABNO_plus Oxidation KetoABNOH Keto-ABNOH KetoABNO_plus->KetoABNOH Oxidizes Alcohol KetoABNOH->KetoABNO_plus Re-oxidation Alcohol R₂CHOH Carbonyl R₂C=O Alcohol->Carbonyl BiNO3 Bi(NO₃)₃ NO2 NO₂ BiNO3->NO2 releases NO2->KetoABNO oxidizes NO2->KetoABNOH oxidizes NO NO NO2->NO reduces to NO->NO2 re-oxidized by O2 O₂ (Air) O2->NO2

Caption: Proposed mechanism for the Bi(NO₃)₃/Keto-ABNO-catalyzed aerobic oxidation of alcohols.

Workflow for Hantzsch 1,4-Dihydropyridine Synthesis

The this compound-catalyzed Hantzsch synthesis follows a logical workflow involving several key steps. The Lewis acid activates the aldehyde for a Knoevenagel condensation with one equivalent of the β-dicarbonyl compound. In parallel, a second equivalent of the β-dicarbonyl reacts with the ammonia (B1221849) source to form an enamine. A subsequent Michael addition between the Knoevenagel product and the enamine, followed by intramolecular cyclization and dehydration, yields the final 1,4-dihydropyridine product.

Hantzsch_Workflow Ald Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct (Activated Aldehyde + Dicarbonyl) Ald->Knoevenagel Dicarbonyl1 β-Dicarbonyl Cmpd Dicarbonyl1->Knoevenagel Dicarbonyl2 β-Dicarbonyl Cmpd Enamine Enamine (Dicarbonyl + Ammonia) Dicarbonyl2->Enamine Ammonia Ammonia Source (NH₄OAc) Ammonia->Enamine Catalyst Bi(NO₃)₃ Catalyst->Ald activates Michael Michael Adduct Knoevenagel->Michael Michael Addition Enamine->Michael Product 1,4-Dihydropyridine Michael->Product Cyclization & Dehydration

Caption: Logical workflow for the multi-component Hantzsch synthesis of 1,4-dihydropyridines.

Detailed Experimental Protocols

The following are generalized procedures for key transformations, which can be adapted for specific substrates.

General Protocol for Michael Addition
  • To a stirred solution of the α,β-unsaturated carbonyl compound (1.0 mmol) and the nucleophile (1.1 mmol) in an appropriate solvent (e.g., acetonitrile (B52724), 5 mL) or under solvent-free conditions, add bismuth(III) nitrate pentahydrate (0.05-0.10 mmol, 5-10 mol%).

  • Stir the reaction mixture at room temperature for the time specified (typically 2-4 hours).[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

General Protocol for Microwave-Assisted Hantzsch Synthesis
  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the 1,3-dicarbonyl compound (2 mmol), ammonium acetate (1.2 mmol), and bismuth(III) nitrate pentahydrate (0.05 mmol, 5 mol%).

  • Mix the components thoroughly. No solvent is required.

  • Place the vessel in a microwave reactor and irradiate at 300 Watts for 1-3 minutes, maintaining a temperature of approximately 50 °C.[11]

  • After irradiation, allow the mixture to cool to room temperature.

  • Add cold water to the solidified mass and filter the crude product.

  • Wash the solid with water and recrystallize from ethanol (B145695) to obtain the pure 1,4-dihydropyridine derivative.

General Protocol for Aerobic Oxidation of Alcohols
  • To a Schlenk tube, add the alcohol (1 mmol), bismuth(III) nitrate pentahydrate (0.1 mmol, 10 mol%), Keto-ABNO (0.05 mmol, 5 mol%), and acetonitrile (2 mL).[1]

  • Fit the tube with an air-filled balloon.

  • Place the reaction mixture in a preheated oil bath at 65 °C and stir for the required time (typically 2-4 hours).[1]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent in vacuo.

  • Purify the residue directly by flash column chromatography on silica gel to isolate the pure aldehyde or ketone.

Conclusion and Future Outlook

This compound has unequivocally established its role as a powerful, versatile, and environmentally benign Lewis acid catalyst.[3][8] Its ability to promote a wide range of important organic reactions—often in high yields, under mild conditions, and with operational simplicity—makes it an invaluable tool for both academic research and industrial drug development.[3] Furthermore, this compound serves as a valuable precursor for synthesizing other advanced bismuth-based catalytic materials.[3] The continued exploration of its catalytic potential is expected to uncover new applications and contribute to the development of more efficient, cost-effective, and sustainable synthetic methodologies, paving the way for the next generation of green chemical processes.

References

An In-depth Technical Guide to Bismuth Nitrate in Photocatalysis: Fundamental Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of bismuth nitrate (B79036) and its derivatives in the field of photocatalysis. It covers the core mechanisms, synthesis methodologies, and quantitative performance metrics, offering a valuable resource for researchers and professionals in materials science, environmental remediation, and drug development.

Fundamental Principles of Bismuth Nitrate Photocatalysis

This compound serves as a versatile precursor for the synthesis of various bismuth-based photocatalysts, including basic bismuth nitrates, bismuth oxides (Bi₂O₃), and complex heterojunctions. These materials are gaining significant attention due to their low cost, low toxicity, high stability, and excellent photocatalytic activities.[1]

The general mechanism of semiconductor photocatalysis, which applies to bismuth-based materials, involves the following key steps:

  • Light Absorption: When a semiconductor photocatalyst is irradiated with photons of energy equal to or greater than its band gap, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB.[2]

  • Charge Separation and Migration: The photogenerated electron-hole pairs separate and migrate to the surface of the photocatalyst.[2]

  • Redox Reactions: At the surface, the electrons and holes participate in redox reactions with adsorbed species.

    • Electrons in the CB typically reduce adsorbed oxygen molecules to form superoxide (B77818) radicals (•O₂⁻).

    • Holes in the VB can directly oxidize organic pollutants or react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH).

  • Pollutant Degradation: The highly reactive oxygen species (ROS), such as •OH and •O₂⁻, are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants into simpler and less harmful substances like CO₂, H₂O, and mineral acids.[2]

The unique electronic structure of bismuth-based materials, often involving Bi 6s and O 2p orbitals in the valence band, facilitates the mobility of photogenerated holes, contributing to their high photocatalytic efficiency.

Several strategies are employed to enhance the photocatalytic performance of this compound-derived materials:

  • Morphology Control: The shape and size of the photocatalyst particles can significantly influence their surface area and the number of active sites. Methods like hydrothermal and solvothermal synthesis allow for the controlled preparation of various nanostructures, such as nanosheets, nanorods, and hierarchical microspheres.[3][4]

  • Heterojunction Construction: Creating a heterojunction by combining two different semiconductors with well-matched band structures is a highly effective way to improve charge separation and extend the light absorption range.[5][6] For instance, the formation of a BiOBr/BBN-5N or AgBiO₃/BiOCl heterojunction can significantly enhance photocatalytic activity compared to the individual components.[5][7]

  • Doping: Introducing metal or non-metal dopants into the crystal lattice of the bismuth-based photocatalyst can alter its electronic properties, create defects, and improve its visible light absorption and charge carrier separation.

Quantitative Data on Photocatalytic Performance

The following tables summarize the quantitative data on the photocatalytic performance of various this compound-derived photocatalysts for the degradation of different organic pollutants.

Table 1: Photocatalytic Degradation of Dyes

PhotocatalystTarget PollutantDegradation Efficiency (%)Reaction Time (min)Light SourceRate Constant (k) (min⁻¹)Band Gap (Eg) (eV)Reference(s)
BiON-4NRhodamine B1004UV Light--[8]
Bi/BBNRhodamine B>9530UV-C (6W)-3.09[9]
Bi₂O₃ microrodsRhodamine B (pH 3.0)97.2120Visible Light0.027612.79[10]
Bi₂O₃Methyl Orange81.3120Visible Light-2.8[11]
Bi₂O₃/NiOMethyl Orange10060Sunlight0.0227-[12]
Bi₂O₃-CuMethyl Orange93.76-UV Light--[13]

Table 2: Photocatalytic Degradation of Other Organic Pollutants

PhotocatalystTarget PollutantDegradation Efficiency (%)Reaction Time (min)Light SourceRate Constant (k) (min⁻¹)Band Gap (Eg) (eV)Reference(s)
AgBiO₃/BiOCl (ABC-30)Ciprofloxacin (CIP)88160Visible Light (>420 nm)--[5][14]
BiOBr/BBN-5NMalachite Green (MG)~100180Visible Light0.015-[6][7]
BiOBr/BBN-5NTetracycline (TC)~95180Visible Light0.012-[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-based photocatalysts and the evaluation of their photocatalytic activity.

3.1.1. Hydrothermal Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles

This protocol describes a common method for synthesizing Bi₂O₃ nanoparticles from this compound pentahydrate.

  • Precursor Solution Preparation: Dissolve 2.0 mmol of this compound pentahydrate (Bi(NO₃)₃·5H₂O) and 3.0 mmol of sodium sulfate (B86663) (Na₂SO₄) in 40 mL of distilled water.

  • Stirring: Stir the solution vigorously at room temperature for 45 minutes.

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless steel autoclave and heat it at a specified temperature (e.g., 60 °C) for a designated time (e.g., 10 min to 1 hour).[15]

  • Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the yellow precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 80 °C.

3.1.2. Co-precipitation Synthesis of BiOBr/BBN-5N Heterojunction

This method is used to create a heterojunction between BiOBr and basic this compound (BBN-5N).

  • BBN-5N Synthesis: Synthesize BBN-5N (--INVALID-LINK--₅·3H₂O) according to a previously established method.

  • Dispersion: Disperse a specific amount of the as-prepared BBN-5N in deionized water.

  • KBr Addition: Add a stoichiometric amount of potassium bromide (KBr) solution dropwise to the BBN-5N suspension under constant stirring.

  • Reaction: Continue stirring for a set period at room temperature to allow for the in-situ formation of BiOBr on the surface of BBN-5N.

  • Washing and Drying: Collect the resulting composite by centrifugation, wash it thoroughly with deionized water and ethanol, and dry it in an oven.

3.1.3. Synthesis of AgBiO₃/BiOCl Heterojunction

This protocol details the synthesis of a Z-scheme AgBiO₃/BiOCl heterojunction.[5]

  • BiOCl Synthesis:

    • Dissolve 1.5 mmol of Bi(NO₃)₃·5H₂O in 30 mL of ethylene (B1197577) glycol (Solution A).

    • Dissolve 3 mmol of NaCl in 20 mL of deionized water and add it dropwise to Solution A.

    • Stir the mixed solution magnetically for 3 hours at 90 °C in a water bath.

    • Centrifuge, wash with deionized water and ethanol, and dry the product at 60 °C for 24 hours.

  • AgBiO₃/BiOCl Heterojunction Synthesis:

    • Add 0.3 g of the prepared BiOCl to 60 mL of deionized water and sonicate for 20 minutes.

    • Add 0.06 g of AgNO₃ and sonicate for an additional 30 minutes.

    • Add 0.12 g of NaBiO₃ to the solution and stir for 30 minutes at room temperature.

    • Centrifuge the mixed solution at 6000 rpm.

    • Wash the final product with deionized water and ethanol several times and dry at 80 °C for 24 hours.

This protocol outlines a typical procedure for assessing the photocatalytic performance of the synthesized materials.

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 50 mg) in an aqueous solution of the target pollutant (e.g., 100 mL of 10 mg/L Rhodamine B).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant molecules.

  • Photocatalytic Reaction: Irradiate the suspension with a light source (e.g., a xenon lamp with a UV cutoff filter for visible light irradiation, or a UV lamp). Maintain constant stirring throughout the experiment.

  • Sampling: At regular time intervals, withdraw a small aliquot of the suspension (e.g., 3-5 mL) and centrifuge it to remove the photocatalyst particles.

  • Concentration Analysis: Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the maximum absorption wavelength of the pollutant.

  • Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t. The reaction kinetics are often modeled using a pseudo-first-order equation: ln(C₀/Cₜ) = kt, where k is the apparent rate constant.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes in this compound photocatalysis.

Photocatalysis_Mechanism cluster_catalyst This compound Photocatalyst cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ H2O_oxidation H₂O + h⁺ → •OH + H⁺ VB->H2O_oxidation h⁺ O2_reduction O₂ + e⁻ → •O₂⁻ CB->O2_reduction e⁻ Pollutant_degradation_O2 Pollutant + •O₂⁻ → Degradation Products O2_reduction->Pollutant_degradation_O2 Pollutant_degradation_OH Pollutant + •OH → Degradation Products H2O_oxidation->Pollutant_degradation_OH Light Light (hν) Light->VB Excitation

Caption: Fundamental mechanism of photocatalysis by a this compound-based semiconductor.

Experimental_Workflow cluster_synthesis Photocatalyst Synthesis cluster_testing Photocatalytic Testing Start Start: Precursors (e.g., Bi(NO₃)₃·5H₂O) Synthesis Synthesis Method (e.g., Hydrothermal) Start->Synthesis Washing Washing & Drying Synthesis->Washing Catalyst Final Photocatalyst Washing->Catalyst Dispersion Disperse Catalyst in Pollutant Solution Catalyst->Dispersion Dark Stir in Dark (Adsorption-Desorption Equilibrium) Dispersion->Dark Irradiation Irradiate with Light Dark->Irradiation Sampling Sample at Intervals Irradiation->Sampling Analysis Analyze Concentration (UV-Vis) Sampling->Analysis

Caption: General experimental workflow for synthesizing and testing this compound photocatalysts.

Heterojunction_Charge_Transfer VB1 VB1 CB1 CB1 VB1->CB1 CB2 CB2 CB1->CB2 e⁻ transfer VB2 VB2 VB2->VB1 VB2->CB2 e⁻ Light1 Light2

Caption: Charge separation and transfer in a type-II heterojunction photocatalyst.

References

Bismuth Nitrate vs. Bismuth Subnitrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth compounds have a long history in medicine, valued for their therapeutic properties, particularly in gastroenterology. Among these, bismuth nitrate (B79036) and bismuth subnitrate are two key compounds often encountered in research and pharmaceutical development. While chemically related, they possess distinct properties that dictate their specific applications. This technical guide provides a comprehensive comparison of bismuth nitrate and bismuth subnitrate, focusing on their chemical and physical differences, experimental protocols for their synthesis and analysis, and their roles in biological pathways.

Core Chemical and Physical Differences

The fundamental distinction between this compound and bismuth subnitrate lies in their chemical composition and structure. This compound is a well-defined salt, whereas bismuth subnitrate is a basic salt with a more complex and variable structure.[1]

This compound , specifically the common pentahydrate form, has the chemical formula Bi(NO₃)₃·5H₂O .[2][3][4][5] It consists of a bismuth(III) cation (Bi³⁺) and three nitrate anions (NO₃⁻), complexed with five water molecules.[1]

Bismuth Subnitrate , also known as bismuth oxynitrate or bismuthyl nitrate, is not a single stoichiometric compound but rather a mixture of bismuth oxynitrates. Its composition can vary depending on the conditions of its preparation. A commonly cited chemical formula is Bi₅O(OH)₉(NO₃)₄ , though other forms such as --INVALID-LINK--₅·3H₂O and 4[BiNO₃(OH)₂]·BiO(OH) are also reported.[6][7][8] Essentially, it contains bismuth(III) cations, nitrate anions, oxide anions (O²⁻), and hydroxide (B78521) anions (OH⁻).[1]

This compositional variance is a critical differentiator, influencing the physical and chemical properties summarized in the tables below.

Data Presentation: Quantitative Properties

Table 1: Physicochemical Properties of this compound Pentahydrate

PropertyValueReferences
Molecular Formula Bi(NO₃)₃·5H₂O[2][3][4][5]
Molecular Weight 485.07 g/mol [2][3]
Appearance Colorless, crystalline solid[4][5]
Melting Point 30 °C[2][5]
Boiling Point 75-80 °C (decomposes)[2][5]
Density 2.83 g/cm³[2][5]
Solubility in Water Decomposes to form bismuth oxynitrate[4]
Solubility in other solvents Soluble in dilute nitric acid, acetone, acetic acid, and glycerol. Practically insoluble in ethanol (B145695) and ethyl acetate.[4][5][9]

Table 2: Physicochemical Properties of Bismuth Subnitrate

PropertyValueReferences
Representative Molecular Formula Bi₅O(OH)₉(NO₃)₄[6][7][8]
Molecular Weight (for Bi₅O(OH)₉(NO₃)₄) 1461.99 g/mol [6][7]
Appearance White, slightly hygroscopic powder[7]
Melting Point Decomposes at ~260 °C
Density ~4.928 g/cm³[10]
Solubility in Water Practically insoluble[7]
Solubility in other solvents Soluble in dilute hydrochloric acid and nitric acid. Practically insoluble in alcohol.[7]
Bismuth Content 71-75% (w/w)[7]

Logical Relationship of Chemical Differences

The chemical relationship between this compound and bismuth subnitrate is that the latter is a hydrolysis product of the former. This transformation is a key element in the synthesis of bismuth subnitrate.

G BismuthNitrate This compound Bi(NO₃)₃ Water Water (H₂O) (Hydrolysis) BismuthNitrate->Water Reacts with BismuthSubnitrate Bismuth Subnitrate Bi₅O(OH)₉(NO₃)₄ (representative) Water->BismuthSubnitrate Forms NitricAcid Nitric Acid (HNO₃) Water->NitricAcid Forms

Figure 1: Hydrolysis of this compound to Bismuth Subnitrate.

Experimental Protocols

Synthesis of this compound Pentahydrate from Bismuth Metal

This protocol describes the laboratory-scale synthesis of this compound pentahydrate from elemental bismuth.

Materials:

  • Bismuth metal granules

  • Concentrated nitric acid (65-70%)

  • Distilled water

  • Beaker

  • Stirring rod

  • Heating plate (optional, for gentle heating)

  • Crystallizing dish

  • Fume hood

Procedure:

  • Place a measured amount of bismuth metal granules into a beaker under a fume hood.

  • Slowly add concentrated nitric acid to the beaker. The reaction can be vigorous and will produce nitrogen dioxide gas (toxic, brown fumes), so proper ventilation is crucial.[11] A typical stoichiometry is Bi + 4HNO₃ → Bi(NO₃)₃ + NO + 2H₂O.

  • Stir the mixture gently with a glass rod. If the reaction is slow, gentle heating can be applied, but care must be taken to avoid boiling the acid.

  • Continue adding nitric acid portion-wise until all the bismuth metal has dissolved, resulting in a clear or slightly yellowish solution.

  • Transfer the resulting this compound solution to a crystallizing dish.

  • Allow the solution to cool and evaporate slowly at room temperature. Beautiful, colorless crystals of this compound pentahydrate will form.[11]

  • Decant the supernatant liquid and collect the crystals. The crystals can be washed with a small amount of ice-cold distilled water and then dried.

Synthesis of Bismuth Subnitrate from this compound

This protocol details the preparation of bismuth subnitrate via the hydrolysis of this compound.

Materials:

  • This compound pentahydrate

  • Distilled water

  • Sodium hydroxide solution (e.g., 1 M) or Ammonium (B1175870) carbonate solution

  • Beakers

  • Stirring plate and stir bar

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Dissolve a measured amount of this compound pentahydrate in a minimal amount of dilute nitric acid to prevent premature hydrolysis, and then dilute with distilled water to create a stock solution.

  • In a separate beaker, prepare a dilute solution of sodium hydroxide or ammonium carbonate.

  • While stirring the this compound solution vigorously, slowly add the alkaline solution (sodium hydroxide or ammonium carbonate) dropwise.[12]

  • Monitor the pH of the mixture. Continue adding the alkaline solution until the pH reaches approximately 5-7. A white precipitate of bismuth subnitrate will form.[12]

  • Allow the mixture to stir for an additional 30-60 minutes to ensure complete precipitation.

  • Collect the precipitate by filtration using a Büchner funnel.

  • Wash the precipitate several times with cold distilled water to remove any soluble impurities.

  • Dry the collected bismuth subnitrate in a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.

G cluster_synthesis Synthesis of Bismuth Subnitrate start Start: this compound Solution add_alkali Add Alkaline Solution (e.g., NaOH, (NH₄)₂CO₃) start->add_alkali hydrolysis Controlled Hydrolysis (pH 5-7) add_alkali->hydrolysis precipitation Precipitation of Bismuth Subnitrate hydrolysis->precipitation filtration Filtration precipitation->filtration washing Washing with Distilled Water filtration->washing drying Drying (50-60°C) washing->drying end End: Bismuth Subnitrate Powder drying->end

Figure 2: Experimental Workflow for Bismuth Subnitrate Synthesis.

Analytical Determination of Bismuth by Complexometric Titration

This protocol outlines a common method for quantifying the bismuth content in a sample, applicable to both this compound and subnitrate after appropriate sample preparation.

Materials:

  • Bismuth-containing sample (this compound or subnitrate)

  • Ethylenediaminetetraacetic acid (EDTA) solution, standardized (e.g., 0.01 M)

  • Nitric acid, dilute

  • Xylenol orange indicator

  • Buffer solution (pH ~1.5-2.0, e.g., nitric acid/sodium nitrate)

  • Deionized water

  • Burette, beaker, and other standard titration glassware

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound or subnitrate. Dissolve the sample in a minimal amount of dilute nitric acid. For bismuth subnitrate, gentle warming may be necessary to ensure complete dissolution.[13] Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

  • Titration Setup: Pipette a known aliquot of the sample solution into a beaker. Add deionized water to achieve a suitable volume for titration (e.g., 100 mL).

  • pH Adjustment: Adjust the pH of the solution to 1.5-2.0 using a suitable buffer or by careful addition of dilute nitric acid or sodium hydroxide.[14] This pH is crucial for the selective titration of bismuth in the presence of many other metal ions.[14]

  • Indicator Addition: Add a few drops of xylenol orange indicator to the solution. The solution should turn a reddish-purple color in the presence of bismuth ions.[13][15]

  • Titration: Titrate the sample solution with the standardized EDTA solution. The EDTA will form a stable complex with the bismuth ions.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from reddish-purple to a clear yellow.[13][15]

  • Calculation: Calculate the percentage of bismuth in the original sample based on the volume of EDTA used, its concentration, and the initial weight of the sample.

Role in Biological Pathways: Prostaglandin (B15479496) E2 Synthesis

Bismuth subnitrate has been shown to exert a therapeutic effect in the treatment of duodenal ulcers, in part, by stimulating the synthesis of endogenous mucosal prostaglandin E2 (PGE2).[16] Prostaglandins are lipid compounds that have hormone-like effects and are involved in the inflammatory response and the protection of the gastric mucosa. The proposed mechanism involves the upregulation of PGE2, which in turn enhances mucosal defense mechanisms.

The general signaling pathway for PGE2 involves its synthesis from arachidonic acid via the action of cyclooxygenase (COX) enzymes and prostaglandin E synthase (PGES). Once synthesized and released from the cell, PGE2 binds to specific G-protein coupled receptors (EP1, EP2, EP3, and EP4) on target cells, triggering various downstream signaling cascades.[1][17][18][19] For instance, activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which can mediate a range of cellular responses, including those involved in mucosal protection.[1][17][19] While the precise upstream mechanism by which bismuth subnitrate stimulates PGE2 synthesis is not fully elucidated, it is a key aspect of its pharmacological action.

G BismuthSubnitrate Bismuth Subnitrate GastricMucosa Gastric Mucosal Cells BismuthSubnitrate->GastricMucosa Stimulates COX_PGES COX & PGES Enzymes GastricMucosa->COX_PGES Activates PGE2 Prostaglandin E₂ (PGE₂) COX_PGES->PGE2 Synthesizes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX_PGES Substrate EP_Receptor EP Receptors (e.g., EP2, EP4) PGE2->EP_Receptor Binds to AdenylateCyclase Adenylate Cyclase EP_Receptor->AdenylateCyclase Activates cAMP ↑ cAMP AdenylateCyclase->cAMP Produces MucosalProtection Enhanced Mucosal Protection (↑ Mucus, ↑ Bicarbonate, ↑ Blood Flow) cAMP->MucosalProtection Leads to

Figure 3: Proposed Signaling Pathway for Bismuth Subnitrate-Induced Mucosal Protection via PGE₂.

Conclusion

This compound and bismuth subnitrate, while originating from the same metal, are distinct chemical entities with different properties and applications. This compound serves as a soluble, well-defined starting material for the synthesis of other bismuth compounds, including the more complex and insoluble bismuth subnitrate. The latter's variable composition and basic nature are central to its use as an active pharmaceutical ingredient, particularly for its gastroprotective and antacid properties, which are partly mediated through the stimulation of prostaglandin E2 synthesis. A thorough understanding of their differences, as detailed in this guide, is essential for researchers and professionals in drug development and related scientific fields.

References

Methodological & Application

Synthesis of Bismuth (III) Nitrate from Bismuth Metal: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth (III) nitrate (B79036) (Bi(NO₃)₃·5H₂O) is a crucial precursor in the synthesis of various bismuth-containing active pharmaceutical ingredients (APIs) and other high-purity bismuth compounds.[1] This document provides detailed protocols for the synthesis of bismuth nitrate from elemental bismuth, tailored for a laboratory setting. Methodologies covered include direct oxidation of bismuth metal with nitric acid under atmospheric and pressurized oxygen conditions, as well as an indirect method involving the formation of bismuth oxide as an intermediate. This guide is intended to provide researchers with safe and efficient procedures for the preparation of this compound.

Introduction

Bismuth compounds have a long history in medicine, and contemporary drug development continues to explore their therapeutic potential, particularly as anti-ulcer and antimicrobial agents. The synthesis of these compounds often commences with the preparation of a high-purity this compound solution.[1] The dissolution of metallic bismuth in nitric acid is the most common route, though it presents challenges such as the evolution of toxic nitrogen oxide (NOx) gases.[2][3] This application note details several synthetic approaches, including more environmentally benign methods designed to minimize NOx emissions and improve reaction efficiency.

Chemical Reactions

The primary reactions for the synthesis of this compound from bismuth metal are:

  • Traditional Direct Reaction: This method involves the direct reaction of bismuth metal with concentrated nitric acid. While straightforward, it generates a significant amount of nitrogen dioxide gas.[2] Bi + 6HNO₃ → Bi(NO₃)₃ + 3NO₂ + 3H₂O[2]

  • Pressurized Oxygen Method: This optimized approach introduces oxygen to the reaction vessel, which facilitates the in-situ regeneration of nitric acid from the NOx byproducts, thereby reducing nitric acid consumption and minimizing toxic gas release.[2] Bi + 3/4O₂ → 1/2Bi₂O₃ 1/2Bi₂O₃ + 3HNO₃ → Bi(NO₃)₃ + 1/2H₂O[2]

Experimental Protocols

Protocol 1: Direct Synthesis of this compound Solution under Atmospheric Pressure

This protocol describes the traditional method for synthesizing this compound by direct reaction with nitric acid.

Materials:

  • Bismuth metal (powder or granules)

  • Concentrated nitric acid (68%)

  • Distilled water

  • Large beaker or flask

  • Heating mantle or hot plate with magnetic stirring

  • Fume hood

Procedure:

  • Preparation: In a fume hood, place a measured quantity of bismuth metal into a large beaker or flask equipped with a magnetic stir bar.

  • Reaction: Slowly and cautiously add concentrated nitric acid to the bismuth metal. The molar ratio of bismuth to nitric acid can vary, but a common starting point is 1:6.[2] The reaction is exothermic and will produce reddish-brown nitrogen dioxide gas. Gentle heating may be applied to initiate or sustain the reaction.[3]

  • Digestion: Continue stirring the mixture until the bismuth metal has completely dissolved. This may take several hours.

  • Concentration (Optional): If solid this compound pentahydrate is desired, the resulting solution can be carefully heated to evaporate excess water and nitric acid.

  • Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound pentahydrate (Bi(NO₃)₃·5H₂O).[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold, dilute nitric acid, and dry in a desiccator over a suitable drying agent.

Protocol 2: Synthesis of this compound Solution under Pressurized Oxygen

This protocol is an optimized method that reduces nitric acid consumption and NOx emissions.

Materials:

  • Bismuth metal (amorphous granules <5 mm or rods <5 cm)[2]

  • Nitric acid (20-68%)[2]

  • Pressurized reaction vessel (e.g., Parr reactor) with oxygen inlet, pressure gauge, and stirring mechanism

  • Oxygen source

Procedure:

  • Charging the Reactor: Add bismuth metal and nitric acid to the reaction vessel. The molar ratio of bismuth to nitric acid should be between 1:3.1 and 1:4.0.[2]

  • Pressurization: Seal the reaction vessel and introduce oxygen to a pressure of 0.1 to 0.9 MPa.[2]

  • Reaction: Begin stirring and heat the mixture to a temperature between 30°C and 90°C.[2] Maintain these conditions for 4 to 12 hours.[2]

  • Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature and slowly vent the excess pressure.

  • Discharge: Discharge the resulting this compound solution. For the isolation of solid this compound pentahydrate, follow steps 4-6 from Protocol 1.

Quantitative Data Summary

ParameterProtocol 1 (Atmospheric)Protocol 2 (Pressurized Oxygen)Reference
Bi:HNO₃ Molar Ratio ~1:61:3.1 to 1:4.0[2]
Nitric Acid Conc. Concentrated (e.g., 68%)20% to 68%[2]
Temperature Gentle Heating30°C to 90°C[2][3]
Pressure Atmospheric0.1 to 0.9 MPa[2]
Reaction Time Variable (until dissolution)4 to 12 hours[2]
Product Bi(NO₃)₃ solution or Bi(NO₃)₃·5H₂OBi(NO₃)₃ solution[2][3]

Experimental Workflow and Logic

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing cluster_product Final Product bismuth Bismuth Metal dissolution Dissolution of Bismuth bismuth->dissolution nitric_acid Nitric Acid nitric_acid->dissolution solution This compound Solution dissolution->solution crystallization Crystallization solution->crystallization filtration Filtration & Washing crystallization->filtration final_product This compound Pentahydrate filtration->final_product

Caption: Experimental workflow for the synthesis of this compound pentahydrate from bismuth metal.

Purification of this compound

Impurities in the starting bismuth metal can be carried through to the final product. A common purification technique involves the hydrolytic precipitation of bismuth as a basic this compound.[1] This is achieved by diluting the acidic this compound solution with water, which causes the precipitation of basic bismuth oxynitrates, leaving many metal impurities in the solution.[1][3] The precipitate can then be re-dissolved in fresh nitric acid to obtain a purified this compound solution. For pharmacopoeial grades, this hydrolytic purification is a critical step.[1]

Safety Considerations

  • Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrogen Oxides: The reaction of bismuth with nitric acid produces toxic nitrogen dioxide (NO₂) gas. All procedures must be performed in a well-ventilated fume hood.

  • Pressurized Reactions: When using a pressurized reactor, ensure it is properly rated for the intended temperature and pressure and that all safety features are operational. Follow the manufacturer's instructions for operation.

Conclusion

The synthesis of this compound from bismuth metal can be accomplished through several methods. The choice of protocol may depend on the available equipment, desired purity, and environmental considerations. The pressurized oxygen method offers a more sustainable and efficient alternative to the traditional direct reaction by minimizing NOx emissions and reducing nitric acid consumption. For applications requiring high purity, an additional hydrolytic purification step is recommended. By following the detailed protocols and safety guidelines presented in this application note, researchers can reliably produce this compound for their scientific and drug development needs.

References

Application Notes and Protocols: Solvothermal Synthesis of Nanoparticles Using Bismuth Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solvothermal synthesis of bismuth-based nanoparticles using bismuth nitrate (B79036) as a precursor. The methodologies described herein are applicable for the synthesis of elemental bismuth (Bi), bismuth oxide (Bi₂O₃), and bismuth oxychloride (BiOCl) nanoparticles, which have shown significant promise in various biomedical applications, including drug delivery, medical imaging, and cancer therapy.[1][2][3]

Introduction to Solvothermal Synthesis of Bismuth-Based Nanoparticles

The solvothermal method is a versatile technique for the preparation of a wide range of nanomaterials. It involves a chemical reaction in a sealed vessel, often a Teflon-lined stainless-steel autoclave, where the solvent is heated above its boiling point to create high pressure. This process facilitates the dissolution of precursors and the crystallization of the desired nanoparticles with controlled size, shape, and crystallinity.[4][5]

Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is a commonly used precursor for the synthesis of bismuth-based nanoparticles due to its good solubility in various solvents and its role as a source of Bi³⁺ ions.[6][7] The choice of solvent is crucial as it can act as a reducing agent (e.g., ethylene (B1197577) glycol), a stabilizing agent, and can influence the morphology of the resulting nanoparticles.[4][7]

Key Advantages of Solvothermal Synthesis:

  • High Crystallinity: The elevated temperatures and pressures promote the formation of highly crystalline nanoparticles.

  • Morphology Control: By tuning reaction parameters such as temperature, time, solvent, and precursor concentration, the size and shape of the nanoparticles can be controlled.[4]

  • High Purity: The closed system minimizes contamination, leading to high-purity products.

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The following tables summarize the quantitative data from various studies on the solvothermal synthesis of bismuth-based nanoparticles, highlighting the relationship between experimental parameters and the resulting nanoparticle properties.

Table 1: Solvothermal Synthesis of Elemental Bismuth (Bi) Nanoparticles

Precursor Concentration (mol/L)SolventTemperature (°C)Time (h)Average Particle Size (nm)MorphologyCrystal StructureReference
0.05 - 0.3Ethylene Glycol200675 - 103SphericalRhombohedral[5][7]
0.1Ethylene Glycol2006100 - 140SphericalRhombohedral[5]

Table 2: Solvothermal Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles

Precursor Concentration (mol/L)Solvent(s)Temperature (°C)Time (h)Average Particle Size (nm)Crystal PhaseReference
0.05 - 0.3Ethylene Glycol140213.4 - 30.7Cubic[6]
Not SpecifiedEthylene Glycol & Ethanol (B145695)1201050 - 100Tetragonal (converts to monoclinic upon annealing)[1][8]
0.1Ethylene Glycol1402Not SpecifiedCubic[6]

Table 3: Solvothermal Synthesis of Bismuth Oxychloride (BiOCl) Nanoparticles

Bismuth PrecursorChlorine SourceSolventTemperature (°C)Time (h)MorphologyReference
Bi(NO₃)₃KClNot Specified15518Microspheres[9]
BiCl₃UreaEthylene Glycol1608Nest-shaped

Experimental Protocols

The following are detailed protocols for the solvothermal synthesis of Bi, Bi₂O₃, and BiOCl nanoparticles.

Protocol for Synthesis of Elemental Bismuth (Bi) Nanoparticles

This protocol is based on the reduction of this compound in ethylene glycol.[5][7]

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ethylene glycol (EG)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless-steel autoclave (50 mL capacity)

  • Magnetic stirrer with heating plate

  • Centrifuge

Procedure:

  • Dissolve a specific amount of Bi(NO₃)₃·5H₂O in 30 mL of ethylene glycol in a beaker to achieve the desired precursor concentration (e.g., 1.5 mmol for a 0.05 M solution).

  • Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution.

  • Transfer the homogeneous solution into a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 200°C in an oven or furnace.

  • Maintain the temperature for 6 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product with deionized water and ethanol three times each to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol for Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles

This protocol describes a facile hydrolysis solvothermal method.[1][6]

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ethylene glycol (EG)

  • Absolute ethanol

  • Teflon-lined stainless-steel autoclave (50 mL capacity)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve 2.425 g of Bi(NO₃)₃·5H₂O in 10 mL of ethylene glycol in a 100 mL beaker under magnetic stirring until a clear solution is formed.[1]

  • Add 30 mL of absolute ethanol to the solution and continue stirring for 1 hour.[1]

  • Transfer the resulting transparent solution into a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 120-150°C.[1][6]

  • Maintain the temperature for 2-10 hours, depending on the desired particle size and crystallinity.[1][6]

  • Allow the autoclave to cool to room temperature.

  • Collect the white precipitate by centrifugation.

  • Wash the product thoroughly with deionized water and ethanol.

  • Dry the Bi₂O₃ nanoparticles in an oven at 80°C for 6 hours.

Protocol for Synthesis of Bismuth Oxychloride (BiOCl) Nanoparticles

This protocol outlines the synthesis of BiOCl microspheres.[9]

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Potassium chloride (KCl)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a solution of Bi(NO₃)₃·5H₂O in deionized water.

  • Prepare a separate solution of KCl in deionized water.

  • Mix the two solutions under stirring to form a suspension.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat to 155°C for 18 hours.[9]

  • After cooling, filter the precipitate and wash it with deionized water and ethanol.

  • Dry the final BiOCl product.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Solvothermal Synthesis

The following diagram illustrates the general workflow for the solvothermal synthesis of bismuth-based nanoparticles.

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification & Drying A Dissolve this compound in Solvent B Add Other Reagents (e.g., Chlorine Source) A->B C Transfer to Autoclave B->C D Heat to Target Temperature C->D E Maintain Temperature for a Set Time D->E F Cool to Room Temperature E->F G Centrifuge/Filter to Collect Product F->G H Wash with Water & Ethanol G->H I Dry in Vacuum Oven H->I J J I->J Characterization (XRD, SEM, TEM)

Caption: General workflow for solvothermal synthesis of nanoparticles.

Proposed Signaling Pathway for Bismuth Nanoparticle-Induced Cancer Cell Apoptosis

Bismuth-based nanoparticles, particularly in combination with radiotherapy, have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS).[10][11] The subsequent oxidative stress can trigger apoptotic signaling pathways.

G cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_pathway Apoptotic Pathway A Bismuth Nanoparticles + Radiotherapy B Increased Intracellular Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D DNA Damage C->D E Mitochondrial Dysfunction C->E G Cell Cycle Arrest D->G F Activation of Caspase Cascade E->F H Apoptosis F->H G->H

Caption: ROS-mediated apoptosis induced by bismuth nanoparticles.

Applications in Drug Development and Research

Bismuth-based nanoparticles synthesized via the solvothermal method offer several advantages for biomedical applications:

  • Cancer Therapy: Their high atomic number (Z=83) makes them excellent radiosensitizers, enhancing the efficacy of radiotherapy.[10][11] They can also participate in Fenton-like reactions within the acidic tumor microenvironment to generate cytotoxic ROS for chemodynamic therapy.[10]

  • Drug Delivery: The large surface area of these nanoparticles allows for the loading of therapeutic agents. Their surfaces can be functionalized with targeting ligands to improve specific delivery to cancer cells, reducing systemic toxicity.[2][8]

  • Bioimaging: Due to bismuth's high X-ray attenuation, these nanoparticles can be used as contrast agents for computed tomography (CT) imaging.[12]

Disclaimer: These protocols and application notes are intended for informational purposes for research and development. Appropriate safety precautions should be taken when handling all chemicals and conducting high-pressure reactions. All experimental procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: Bismuth Nitrate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of bismuth nitrate (B79036), a versatile and environmentally benign Lewis acid catalyst, in various organic transformations. Its low toxicity, affordability, and ease of handling make it an attractive alternative to traditional catalysts.[1][2][3] This document outlines its application in the synthesis of quinoxalines, chalcones, and in the protection and deprotection of functional groups, complete with experimental procedures and quantitative data.

Synthesis of Quinoxaline (B1680401) Derivatives

Bismuth nitrate has proven to be a highly efficient catalyst for the synthesis of quinoxaline derivatives through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.[4] This method offers rapid reaction times, high yields, and adheres to the principles of green chemistry by often utilizing microwave irradiation and avoiding hazardous solvents.[4]

Quantitative Data for Quinoxaline Synthesis

The following table summarizes the efficiency of this compound pentahydrate as a catalyst in the synthesis of a quinoxaline derivative from o-phenylenediamine (B120857) and phenyl glyoxal (B1671930) monohydrate.[4]

Catalyst Loading (mol%)SolventTemperature (°C)Time (s)Yield (%)
10Ethanol (B145695)601595
5Ethanol601592
5Water601594
0 (Microwave only)Ethanol601519
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines

This protocol details the synthesis of a quinoxaline derivative using this compound as a catalyst under microwave irradiation.[4]

Materials:

  • o-phenylenediamine (1 mmol)

  • Phenyl glyoxal monohydrate (1 mmol)

  • This compound pentahydrate (Bi(NO₃)₃·5H₂O) (5 mol%)

  • Ethanol (1 ml)

  • Microwave synthesizer

Procedure:

  • In a microwave process vial, combine o-phenylenediamine (1 mmol), phenyl glyoxal monohydrate (1 mmol), and this compound pentahydrate (5 mol%).

  • Add ethanol (1 ml) to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 60°C for 15 seconds.

  • After completion of the reaction, allow the vial to cool to room temperature.

  • The product can be purified by standard techniques such as recrystallization or column chromatography.

Quinoxaline Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants o-phenylenediamine (1 mmol) Phenyl glyoxal monohydrate (1 mmol) Microwave Microwave Irradiation (60°C, 15s) Reactants->Microwave Catalyst This compound Pentahydrate (5 mol%) Catalyst->Microwave Solvent Ethanol (1 ml) Solvent->Microwave Cooling Cool to Room Temperature Microwave->Cooling Purification Recrystallization or Column Chromatography Cooling->Purification Product Quinoxaline Derivative Purification->Product

Caption: Workflow for the synthesis of quinoxalines.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Bismuth(III) chloride, a related bismuth salt, has been effectively used to catalyze the Claisen-Schmidt condensation for the synthesis of chalcones under solvent-free conditions.[5] This methodology is environmentally friendly, offering high yields and short reaction times.[5] Chalcones are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities.[5][6][7][8]

Quantitative Data for Chalcone (B49325) Synthesis

The table below illustrates the yield of chalcone synthesis from various substituted benzaldehydes and acetophenone (B1666503) using bismuth chloride as a catalyst.

AldehydeKetoneCatalystConditionsTime (min)Yield (%)
Benzaldehyde (B42025)AcetophenoneBiCl₃60°C, solvent-free1595
4-ChlorobenzaldehydeAcetophenoneBiCl₃60°C, solvent-free2092
4-MethoxybenzaldehydeAcetophenoneBiCl₃60°C, solvent-free1098
4-NitrobenzaldehydeAcetophenoneBiCl₃60°C, solvent-free2590
Experimental Protocol: Solvent-Free Synthesis of Chalcones

This protocol describes the synthesis of chalcones using bismuth chloride under solvent-free conditions.[5]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Acetophenone (1 mmol)

  • Bismuth(III) chloride (BiCl₃) (10 mol%)

Procedure:

  • Grind the substituted benzaldehyde (1 mmol), acetophenone (1 mmol), and bismuth(III) chloride (10 mol%) together in a mortar and pestle at room temperature.

  • Transfer the mixture to a round-bottom flask.

  • Heat the reaction mixture at 60°C for the specified time (see table).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with cold water.

  • The solid product can be purified by recrystallization from ethanol.

Chalcone Synthesis Logical Relationship

G Aldehyde Aromatic Aldehyde Condensation Claisen-Schmidt Condensation Aldehyde->Condensation Ketone Aryl Ketone Ketone->Condensation Catalyst Bismuth(III) Salt (e.g., BiCl₃, Bi(NO₃)₃) Catalyst->Condensation Chalcone Chalcone Derivative Condensation->Chalcone Water Water (byproduct) Condensation->Water

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Protection and Deprotection of Functional Groups

This compound is a mild and selective catalyst for both the protection and deprotection of various functional groups, which is a crucial aspect of multi-step organic synthesis.

A. Deprotection of Acetals and Ketals

This compound pentahydrate is an effective reagent for the chemoselective deprotection of acetals and ketals, particularly those derived from ketones and conjugated aldehydes.[9][10] The reaction proceeds under mild conditions with a simple aqueous workup.[9]

Quantitative Data for Acetal (B89532) Deprotection
SubstrateCatalyst Loading (mol %)SolventTime (h)Yield (%)
Cinnamaldehyde dimethyl acetal25CH₂Cl₂0.595
Acetophenone dimethyl acetal25CH₂Cl₂192
Cyclohexanone dimethyl ketal25CH₂Cl₂288
Experimental Protocol: Deprotection of Acetals

This protocol outlines the deprotection of an acetal using this compound pentahydrate.[9]

Materials:

  • Acetal (1 mmol)

  • This compound pentahydrate (25 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂) (5 ml)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the acetal (1 mmol) in dichloromethane (5 ml).

  • Add this compound pentahydrate (25 mol%) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the deprotected carbonyl compound.

B. Deprotection of Oximes

This compound pentahydrate also facilitates the deprotection of ketoximes to their corresponding ketones.[3][11]

Experimental Protocol: Deprotection of Ketoximes

This protocol describes the regeneration of ketones from ketoximes.[11]

Materials:

  • Ketoxime (1 mmol)

  • This compound pentahydrate (0.5 equivalents)

  • Acetone-Water (9:1)

Procedure:

  • Dissolve the ketoxime (1 mmol) in a 9:1 mixture of acetone (B3395972) and water.

  • Add this compound pentahydrate (0.5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, extract the product with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketone.

Functional Group Protection/Deprotection Cycle

G Carbonyl Carbonyl Compound (Aldehyde/Ketone) Protected Protected Carbonyl (Acetal/Ketal/Oxime) Carbonyl->Protected Protection (Other Reagents) Protected->Carbonyl Deprotection (this compound)

Caption: Role of this compound in deprotection.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Bismuth-Based Nanomaterials Using Bismuth Nitrate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various bismuth-based nanomaterials using bismuth nitrate (B79036) as a precursor under microwave irradiation. This method offers a rapid, efficient, and scalable approach for producing nanoparticles with tunable properties for applications in nanomedicine, including drug delivery and cancer therapy.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave energy to heat reactants, leading to significantly reduced reaction times, increased product yields, and improved material properties compared to conventional heating methods.[1][2] The uniform heating provided by microwaves can directly influence the nucleation and growth of nanoparticles, allowing for better control over their size and morphology.[3][4] Bismuth-based nanoparticles (BiNPs) are of particular interest due to their unique physicochemical properties, including high atomic number, X-ray attenuation, and low toxicity, making them promising candidates for various biomedical applications.[5]

Applications in Drug Development and Therapy

Bismuth-based nanomaterials synthesized via microwave-assisted methods have shown significant potential in several areas of drug development and therapy:

  • Cancer Therapy: BiNPs can act as radiosensitizers, enhancing the efficacy of radiation therapy by increasing the localized radiation dose and generating reactive oxygen species (ROS) within tumor cells.[5][6] This can lead to enhanced DNA damage and induction of apoptosis in cancer cells.[6]

  • Drug Delivery: The large surface area and modifiable surface chemistry of bismuth-based nanoparticles make them suitable carriers for chemotherapeutic drugs, enabling targeted delivery and combined chemo-radiotherapy approaches.[6]

  • Photothermal Therapy (PTT): Certain bismuth nanomaterials, such as bismuth sulfide (B99878) (Bi2S3), exhibit photothermal properties, converting near-infrared (NIR) light into heat to ablate tumor tissues.[7]

  • Antimicrobial Agents: Bismuth compounds have known antimicrobial properties, and their nanoformulations can offer enhanced efficacy against various pathogens.

Experimental Protocols

Herein, we provide detailed protocols for the microwave-assisted synthesis of three common types of bismuth-based nanomaterials: Bismuth Oxide (Bi₂O₃), Bismuth Ferrite (BiFeO₃), and Bismuth Oxychloride (BiOCl).

Synthesis of α-Bismuth Oxide (α-Bi₂O₃) Nanoparticles

This protocol describes a microwave-assisted hydrothermal method for the synthesis of α-Bi₂O₃ nanoparticles.

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ethylene (B1197577) glycol

  • Absolute ethyl alcohol

  • Deionized water

Equipment:

  • Microwave synthesis reactor (or a domestic microwave oven with appropriate safety precautions)

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Beakers

  • Centrifuge

  • Oven

Procedure:

  • Dissolve 2.245 g of Bi(NO₃)₃·5H₂O in 10 mL of ethylene glycol in a 100 mL beaker under magnetic stirring. Ensure the bismuth nitrate is fully dissolved without hydrolysis.[8]

  • Add 20 mL of absolute ethyl alcohol to the solution and continue stirring for 2 hours.[8]

  • Transfer the mixed solution into an 80 mL Teflon-lined stainless steel autoclave.[8]

  • Heat the autoclave in a microwave reactor at 160 °C for 8 hours.[8]

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate multiple times with deionized water and absolute ethyl alcohol.

  • Dry the final product in an oven.

  • For crystalline α-Bi₂O₃, calcination at 450 °C may be required.[8]

Synthesis of Bismuth Ferrite (BiFeO₃) Nanoparticles

This protocol details a microwave-assisted combustion method for synthesizing BiFeO₃ nanoparticles.

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Glycine (B1666218) (fuel)

  • Ammonium (B1175870) nitrate (oxidant)

  • Distilled water

  • Ethanol

Equipment:

  • Domestic microwave oven (e.g., 360 W)

  • Beaker or crucible

  • Magnetic stirrer

  • Ultrasonic bath

  • Oven

Procedure:

  • In a beaker, mix 1 mmol of Bi(NO₃)₃·5H₂O (0.485 g) and 1 mmol of Fe(NO₃)₃·9H₂O (0.404 g).[9]

  • Add glycine and ammonium nitrate. The optimal fuel-to-oxidant ratio for high-purity BiFeO₃ is reported to be 6:3 (glycine:ammonium nitrate).[9]

  • Place the mixture in a domestic microwave oven and irradiate at 360 W for 20 minutes.[9]

  • After the combustion reaction, allow the product to cool.

  • Wash the resulting powder with distilled water and ethanol.

  • Sonication for 5 minutes in distilled water can aid in purification.[9]

  • Dry the final product at 70 °C.[9]

Synthesis of Bismuth Oxychloride (BiOCl) Nanostructures

This protocol describes a rapid microwave-assisted method for the synthesis of BiOCl microflowers.

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Sodium chloride (NaCl) or Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Domestic microwave oven (e.g., 180 W or 450 W)

  • Beaker or rose-shaped bottle

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Dissolve 1.485 g of Bi(NO₃)₃·5H₂O in 60 mL of deionized water.

  • Add 6 mL of HCl to the solution and stir vigorously for 10 minutes.

  • Subject the mixture to cyclic microwave irradiation at 450 W for two cycles (10 minutes on, 1 minute off).

  • Allow the sample to cool to room temperature.

  • Collect the precipitate by centrifugation and wash with deionized water, followed by ethanol.

  • Dry the sample in an oven at 60 °C for 24 hours.

  • Anneal the sample at 400 °C for 30 minutes.

Data Presentation

The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of bismuth-based nanomaterials.

Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics

NanomaterialPrecursorsMicrowave Power (W)TimeTemperature (°C)Resulting SizeMorphologyReference
α-Bi₂O₃Bi(NO₃)₃·5H₂O, Ethylene glycol-8 h16040 ± 20 nmNanoparticles[8]
BiFeO₃Bi(NO₃)₃·5H₂O, Fe(NO₃)₃·9H₂O, Glycine, NH₄NO₃36020 min--Nanoparticles[9]
BiOClBi(NO₃)₃·5H₂O, NaCl18023 min-Nanolayers (~29 nm thick)Microflowers
BismuthBi(NO₃)₃·5H₂O, Citrus limon extract, NaOH4505 min-35.56 nm (average)Spherical[3]
BismuthBi(NO₃)₃·5H₂O, Citrus aurantifolia extract, NaOH4505 min-4.66 nm (average)Spherical[1]

Table 2: Comparison of Synthesis Methods for Bismuth Nanoparticles

Synthesis MethodPrecursorReducing/Capping AgentTemperature (°C)TimeResulting Size (nm)Reference
Microwave-assistedBi(NO₃)₃·5H₂OCitrus aurantifolia-5 min4.66[1]
Heating--9024 h120[1]
Hotplate Stirrer--603 h40.4 - 57.8[1]
Hot Water Bath--802 h8 - 30[1]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis of bismuth-based nanoparticles.

G cluster_prep Precursor Preparation cluster_synthesis Microwave Synthesis cluster_purification Product Purification cluster_characterization Characterization precursor Dissolve this compound in Solvent reagents Add Other Reagents (e.g., reducing agent, other metal salts) precursor->reagents stir Stir to Homogenize reagents->stir transfer Transfer to Autoclave stir->transfer microwave Microwave Irradiation (Set Power, Time, Temperature) transfer->microwave cool Cool to Room Temperature microwave->cool centrifuge Centrifugation cool->centrifuge wash Wash with Solvents (Water, Ethanol) centrifuge->wash dry Drying wash->dry xrd XRD dry->xrd sem SEM/TEM dry->sem other Other Techniques (FTIR, UV-Vis, etc.) dry->other final_product Final Nanoparticle Product

General workflow for microwave-assisted nanoparticle synthesis.
Signaling Pathway in Cancer Therapy

This diagram illustrates a simplified proposed mechanism of action for bismuth-based nanoparticles as radiosensitizers in cancer therapy.

G cluster_extracellular Extracellular cluster_intracellular Intracellular (Cancer Cell) xray X-ray Radiation binp Bismuth Nanoparticles (BiNPs) xray->binp enhances effect ros Increased Reactive Oxygen Species (ROS) xray->ros direct generation dna_damage DNA Damage xray->dna_damage direct damage binp->ros catalyzes generation ros->dna_damage apoptosis Apoptosis Induction dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death

Proposed mechanism of BiNPs as radiosensitizers in cancer therapy.

References

Bismuth nitrate for photocatalytic degradation of organic pollutants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Bismuth Nitrate (B79036) in Photocatalysis

Introduction

Bismuth-based photocatalysts, particularly those derived from bismuth nitrate, have garnered significant attention for their efficacy in degrading persistent organic pollutants in aqueous solutions.[1] These materials are considered promising for environmental remediation due to their non-toxicity, low cost, excellent optical and chemical properties, and modifiable morphologies.[1][2] this compound often serves as a precursor to synthesize various photoactive materials, including basic bismuth nitrates (e.g., Bi₂O₂(OH)(NO₃)), bismuth oxides (e.g., Bi₂O₃), and various composite materials.[3][4] These catalysts demonstrate high efficiency in breaking down a wide range of contaminants, such as synthetic dyes, phenols, and antibiotics, under UV or visible light irradiation.[5][6][7]

The photocatalytic activity of these materials stems from their unique electronic and crystal structures. For instance, the layered structure of basic this compound can induce spontaneous polarization, which effectively separates the photogenerated electrons and holes, a critical step in the photocatalytic process.[3] Modifications like doping, forming heterojunctions, or controlling morphology can further enhance their performance by improving charge carrier separation and extending light absorption into the visible spectrum.[1][6]

Mechanism of Photocatalysis

The photocatalytic degradation of organic pollutants using this compound-based semiconductors is an advanced oxidation process (AOP) driven by the generation of highly reactive oxygen species (ROS).[1][2] The process is initiated when the photocatalyst absorbs photons with energy equal to or greater than its band gap, leading to the excitation of an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) behind.[8] These charge carriers migrate to the catalyst's surface and initiate redox reactions. The photogenerated holes (h⁺) are powerful oxidants that can directly oxidize organic pollutants or react with water molecules to form hydroxyl radicals (•OH).[6] Simultaneously, the electrons (e⁻) in the conduction band react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻). These ROS, particularly •OH, are highly reactive and non-selective, enabling them to break down complex organic molecules into simpler, less harmful substances, and ultimately mineralize them into CO₂ and H₂O.[6][9]

photocatalysis_mechanism cluster_reactions Surface Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB hν (Light Energy) ≥ E_bg Pollutant Organic Pollutant VB->Pollutant h⁺ (Direct Oxidation) H2O H₂O / OH⁻ VB->H2O h⁺ O2 O₂ CB->O2 e⁻ Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation O2_radical •O₂⁻ O2->O2_radical OH_radical •OH H2O->OH_radical O2_radical->Degradation OH_radical->Degradation

Figure 1: General mechanism of photocatalytic degradation by a semiconductor catalyst.

Performance Data

This compound-derived photocatalysts have been successfully employed to degrade a variety of organic pollutants. The table below summarizes the performance of different catalysts under various experimental conditions.

PollutantCatalystCatalyst DosePollutant Conc.Light SourceDegradation Efficiency (%)Time (min)Reference
Rhodamine BBiOIO₃/BBN 1:1/31.0 g/L10 mg/LNot Specified~100%3[10]
Rhodamine BBiON-4NNot SpecifiedNot SpecifiedUV Light100%4[11]
Rhodamine BBi/BBN compositeNot SpecifiedNot SpecifiedUV-C (6W)>95%30[12]
PhenolBi₂O₃/Bi₂MoO₆Not Specified30 mg/LVisible Light (>420 nm)97.06%60[13]
Phenolβ-Bi₂O₃Not SpecifiedNot SpecifiedSunlight97%90[7]
Methylene Blueγ-Bi₂MoO₆Not SpecifiedNot SpecifiedVisible Light93.4%120[14]
TetracyclineBi₂WO₆Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[15]
CefiximeBismuth FerriteNot SpecifiedNot SpecifiedSunlightNot SpecifiedNot Specified[16]
Methyl OrangeBiON-5NNot SpecifiedNot SpecifiedNot SpecifiedHigh AdsorptionNot Specified[11]

Note: "BBN" refers to Basic this compound. Experimental conditions such as light intensity and pH can vary significantly between studies, affecting direct comparability.

Experimental Protocols

Protocol 1: Synthesis of Basic this compound (BBN) via Hydrothermal Method

This protocol describes a common one-pot hydrothermal method for synthesizing basic this compound nanosheets, adapted from methodologies found in the literature.[3][12]

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Deionized (DI) water

  • Ethanol

  • 100 mL Teflon-lined stainless steel autoclave

  • Magnetic stirrer and ultrasonic bath

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Suspension: Disperse 0.97 g of Bi(NO₃)₃·5H₂O into 35 mL of DI water in a beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath for 20 minutes to ensure a uniform suspension.[12]

  • Hydrothermal Reaction: Transfer the suspension into a 100 mL Teflon-lined autoclave. Seal the autoclave and heat it to 120 °C for 24 hours in an oven.[12]

  • Cooling: After the reaction, allow the autoclave to cool down naturally to room temperature.

  • Product Collection: Open the autoclave and collect the white precipitate.

  • Washing: Wash the precipitate multiple times to remove any residual ions. This is typically done by centrifuging the product at 5000 rpm, discarding the supernatant, resuspending the solid in DI water, and repeating the process 3-4 times. Follow with 1-2 washes using ethanol.[12]

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.[12]

  • Characterization (Optional): The synthesized powder can be characterized using techniques like X-ray Diffraction (XRD) to confirm the crystal phase and Scanning Electron Microscopy (SEM) to observe the morphology.

synthesis_workflow cluster_prep Preparation cluster_reaction Hydrothermal Synthesis cluster_purification Product Recovery A 1. Disperse Bi(NO₃)₃·5H₂O in Deionized Water B 2. Ultrasonicate for 20 min to form uniform suspension A->B C 3. Transfer to Teflon-lined Autoclave B->C D 4. Heat at 120°C for 24 hours C->D E 5. Cool to Room Temperature D->E F 6. Collect Precipitate E->F G 7. Centrifuge and Wash with Water and Ethanol (multiple cycles) F->G H 8. Dry in Vacuum Oven at 60°C for 12 hours G->H I Final BBN Photocatalyst Powder H->I

Figure 2: Experimental workflow for hydrothermal synthesis of a BBN photocatalyst.

Protocol 2: Photocatalytic Degradation of an Organic Pollutant

This protocol outlines a standard procedure for evaluating the photocatalytic activity of the synthesized this compound-based catalyst using a model organic pollutant like Rhodamine B (RhB) or Methylene Blue (MB).[10][17]

Materials & Equipment:

  • Synthesized photocatalyst powder

  • Model organic pollutant (e.g., Rhodamine B)

  • Deionized (DI) water

  • Photochemical reactor equipped with a light source (e.g., 300W or 500W Xe lamp with a UV cutoff filter for visible light, or a UV lamp)[17]

  • Cooling system (water circulation) to maintain constant temperature

  • Magnetic stirrer

  • Syringes and membrane filters (e.g., 0.22 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Suspension: Prepare a suspension by adding a specific amount of the photocatalyst (e.g., 50 mg) to the pollutant solution (e.g., 50 mL of 10 mg/L RhB). This corresponds to a catalyst loading of 1.0 g/L.[10]

  • Adsorption-Desorption Equilibrium: Place the suspension in the photochemical reactor and stir it in the dark for 30-60 minutes. This step ensures that an adsorption-desorption equilibrium is reached between the pollutant and the catalyst surface before illumination.

  • Initiate Photocatalysis: Turn on the light source to start the photocatalytic reaction. Maintain constant stirring and temperature (using the cooling system) throughout the experiment.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw an aliquot (e.g., 3-4 mL) of the suspension using a syringe.

  • Sample Preparation: Immediately filter the aliquot through a membrane filter to remove the catalyst particles. This stops the reaction in the collected sample.

  • Analysis: Measure the concentration of the pollutant in the filtered sample using a UV-Vis Spectrophotometer. This is done by measuring the absorbance at the pollutant's maximum wavelength (λ_max) (e.g., ~554 nm for Rhodamine B).

  • Calculation: The degradation efficiency (%) can be calculated using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration (after dark adsorption) and Cₜ is the concentration at time 't'.

degradation_workflow A 1. Prepare Pollutant Solution with Catalyst Suspension B 2. Stir in Dark (30-60 min) for Adsorption Equilibrium A->B C 3. Turn on Light Source to Initiate Reaction B->C D 4. Withdraw Aliquots at Regular Intervals C->D E 5. Filter Sample to Remove Catalyst D->E F 6. Analyze Pollutant Concentration (UV-Vis Spectrophotometry) E->F G 7. Calculate Degradation Efficiency F->G

Figure 3: Experimental workflow for a typical photocatalytic degradation experiment.

References

Application Notes and Protocols: Bismuth Nitrate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate addition, reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The development of efficient and environmentally benign catalysts for this transformation is a significant area of research. Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has emerged as a versatile, inexpensive, and eco-friendly catalyst for a wide range of Michael addition reactions. Its key advantages include high yields, mild reaction conditions (often at room temperature), tolerance to moisture and oxygen, and simple experimental procedures.[1] This document provides detailed experimental protocols and quantitative data for the use of bismuth nitrate in the Michael addition of various nucleophiles to α,β-unsaturated compounds, which is highly relevant for the synthesis of diverse organic molecules, including pharmaceutical intermediates.

Mechanism and Workflow

While the precise promoting role of this compound in these reactions is not fully understood, it is believed to act as a Lewis acid, activating the α,β-unsaturated acceptor towards nucleophilic attack. The general workflow for a this compound-catalyzed Michael addition is straightforward and adaptable to a variety of substrates.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Michael Donor (1 mmol), Michael Acceptor (1-2 mmol), and Solvent (if applicable) B Add this compound Pentahydrate (Bi(NO₃)₃·5H₂O) (typically 5-10 mol%) A->B Catalyst Addition C Stir at Room Temperature or Heat (e.g., Microwave Irradiation at 50°C) B->C Initiate Reaction D Monitor Reaction Progress by TLC C->D In-process Control E Add Organic Solvent (e.g., Dichloromethane (B109758) or Ethyl Acetate) D->E Quench and Extract F Wash with Na₂CO₃ solution and Brine E->F G Dry Organic Layer (e.g., Na₂SO₄) and Evaporate Solvent F->G H Purify by Column Chromatography G->H

Caption: General experimental workflow for this compound-catalyzed Michael addition reactions.

Experimental Protocols

Protocol 1: Aza-Michael Addition of Amines to α,β-Unsaturated Ketones

This protocol is adapted from a microwave-assisted synthesis of substituted amino β-lactams.[2]

Materials:

  • Amino β-lactam (1 mmol)

  • α,β-Unsaturated ketone (e.g., Methyl vinyl ketone) (2 mmol)

  • This compound pentahydrate (Bi(NO₃)₃·5H₂O) (10 mol%)

  • Tetrahydrofuran (THF), moist (0.2 mL)

  • Dichloromethane

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and n-hexane (for elution)

Procedure:

  • In a microwave-safe vial, combine the amino β-lactam (1 mmol) and the α,β-unsaturated ketone (2 mmol) in moist THF (0.2 mL).

  • Add this compound pentahydrate (10 mol%).

  • Seal the vial and place it in an automated microwave reactor. Irradiate the mixture at 50°C for 3-5 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add dichloromethane to the reaction mixture.

  • Wash the organic layer with 10% Na₂CO₃ solution (2 mL) followed by brine (2 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 30:70) as the eluent to obtain the desired product.

Protocol 2: Michael Addition of Indoles to α,β-Unsaturated Ketones in Water

This protocol describes an environmentally friendly Michael addition of indoles to enones using water as the solvent.[3]

Materials:

  • Indole (B1671886) (1 mmol)

  • α,β-Unsaturated ketone (e.g., Methyl vinyl ketone) (1 mmol)

  • This compound pentahydrate (Bi(NO₃)₃·5H₂O) (5 mg)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend indole (1 mmol), the α,β-unsaturated ketone (1 mmol), and this compound pentahydrate (5 mg) in water (1 mL).

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography.

Quantitative Data

The following tables summarize the reported yields for various this compound-catalyzed Michael addition reactions.

Table 1: Aza-Michael Addition of 3-Amino β-Lactams to Methyl Vinyl Ketone [2]

Entry3-Amino β-Lactam SubstituentTime (min)Yield (%)
1N-phenyl580
2N-(p-methoxyphenyl)390
3N-benzyl485
4N-allyl582
5N-cinnamyl488

Table 2: Michael Addition of Indoles to α,β-Unsaturated Ketones in Water [3]

EntryIndoleEnoneTime (h)Yield (%)
1IndoleMethyl vinyl ketone290
2IndoleEthyl vinyl ketone2.588
3IndolePhenyl styryl ketone (Chalcone)385
42-MethylindoleMethyl vinyl ketone292
55-MethoxyindoleMethyl vinyl ketone2.585

Table 3: Versatile Michael Additions Catalyzed by this compound at Room Temperature [1]

EntryNucleophile (Michael Donor)AcceptorSolventYield (%)
1AnilineMethyl acrylateNeatHigh
2Imidazole2-Cyclohexen-1-oneNeatHigh
3ThiophenolMethyl vinyl ketoneNeatHigh
4Indole2-Cyclopenten-1-oneNeatHigh
5Ethyl carbamateEthyl acrylateNeatHigh

Note: The original publication states "high-yielding" without specifying exact percentages in the abstract.[1]

Conclusion

This compound is a highly effective and versatile catalyst for Michael addition reactions. The protocols outlined in this document demonstrate the simplicity and efficiency of this methodology for the synthesis of a variety of β-functionalized carbonyl compounds. The mild reaction conditions, high yields, and use of an environmentally benign catalyst make this a valuable tool for researchers in organic synthesis and drug development. Further exploration of the substrate scope and optimization of reaction conditions for specific applications is encouraged.

References

Application Notes and Protocols for the Nitration of Aromatic Compounds Using Bismuth Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the nitration of aromatic compounds utilizing bismuth nitrate-based reagents. Bismuth nitrate (B79036) offers a milder and often more selective alternative to traditional nitrating agents like mixed nitric and sulfuric acids, which can be harsh and lead to over-nitration or oxidation of sensitive substrates.[1][2][3] The methodologies outlined below are suitable for a range of aromatic compounds, from activated phenols and anilines to polycyclic aromatic hydrocarbons.[1][4][5]

Three primary systems are detailed:

  • Bismuth (III) Nitrate Pentahydrate [Bi(NO3)3·5H2O] for the selective mononitration of activated phenols.

  • Bismuth Subnitrate with Thionyl Chloride for the nitration of a broad range of aromatic compounds.

  • This compound on Montmorillonite (B579905) Clay as a solid-supported reagent for regioselective nitration.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the nitration of various aromatic compounds using different this compound-based systems.

Aromatic SubstrateBismuth Reagent SystemSolventTemp. (°C)Time (h)Product(s)Yield (%)Ref.
Phenol (B47542)Bi(NO3)3·5H2OAcetone (B3395972)RT22-Nitrophenol, 4-Nitrophenol93 (total)[2]
4-PhenylphenolBi(NO3)3·5H2OAcetoneRT22-Nitro-4-phenylphenol91[2]
AnilineBi(NO3)3·5H2O / Acetic AnhydrideDCMReflux-o-Nitroaniline (major)50-96[5]
BenzeneBismuth Subnitrate / SOCl2Dichloromethane (B109758)RT1Nitrobenzene95[1]
TolueneBismuth Subnitrate / SOCl2DichloromethaneRT12-Nitrotoluene, 4-Nitrotoluene98 (total)[1]
AnisoleBismuth Subnitrate / SOCl2DichloromethaneRT0.54-Nitroanisole90[1]
PhenolBismuth Subnitrate / SOCl2DichloromethaneRT0.252-Nitrophenol, 4-Nitrophenol96 (total)[1]
NaphthaleneThis compound / Montmorillonite KSFTHF (evaporated)--1-Nitronaphthalene92[4]
AnisoleThis compound / Montmorillonite KSFTHF (evaporated)--4-Nitroanisole85[4]
BiphenylBi(NO3)3·5H2O / MgSO4 (mechanochemical)Solvent-freeRT-o-Nitrobiphenyl, p-Nitrobiphenyl39.4 (conversion)[6]

RT: Room Temperature

Experimental Protocols

Protocol 1: Mononitration of Activated Phenols with Bismuth (III) Nitrate Pentahydrate

This protocol is adapted from a procedure for the selective mononitration of various activated phenols.[2] It is a simple and efficient method that avoids over-nitration.

Materials:

  • Activated phenol (e.g., 4-phenylphenol)

  • Bismuth (III) nitrate pentahydrate [Bi(NO3)3·5H2O]

  • Acetone

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottomed flask, add the activated phenol (10.0 mmol) and bismuth (III) nitrate pentahydrate (5.0 mmol, 0.5 equivalents).

  • Add acetone (100 mL) to the solid mixture.

  • Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For 4-phenylphenol, the reaction is typically complete within 2 hours.

  • Upon completion, filter the reaction mixture to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization to yield the desired mononitrated phenol.

Protocol 2: Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride

This protocol describes a mild and selective method for the nitration of a wide range of aromatic compounds.[1]

Materials:

  • Aromatic substrate (e.g., benzene, toluene)

  • Bismuth subnitrate [Bi5O(OH)9(NO3)4]

  • Thionyl chloride (SOCl2), freshly distilled

  • Dry dichloromethane (CH2Cl2)

  • Round-bottomed flask with a condenser

  • Magnetic stirrer and stir bar

  • Dilute HCl

  • Sodium sulfate (B86663) (Na2SO4)

  • Standard work-up and purification equipment

Procedure:

  • In a 100 mL round-bottomed flask fitted with a condenser, dissolve the aromatic substrate (5 mmol) in dry dichloromethane (50 mL).

  • Add thionyl chloride (10 mmol, 2.0 equivalents).

  • While stirring the mixture, add bismuth subnitrate (1.25 mmol, 0.25 equivalents). A pale yellow color should develop as the nitration begins.

  • Stir the mixture vigorously at room temperature. The reaction time will vary depending on the substrate (e.g., 1 hour for benzene). Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove inorganic materials.

  • Wash the filtrate with dilute HCl and then with water to remove any residual bismuth salts.

  • Dry the organic layer with anhydrous sodium sulfate (Na2SO4).

  • Evaporate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with chloroform-petroleum ether) to isolate the nitroaromatic compound.

Protocol 3: Surface-Mediated Nitration with this compound on Montmorillonite KSF

This procedure offers a facile, regioselective nitration method under solid-phase conditions, which can be completed in a short time.[4]

Materials:

  • Aromatic substrate (e.g., naphthalene, anisole)

  • Bismuth (III) nitrate pentahydrate [Bi(NO3)3·5H2O]

  • Montmorillonite KSF clay

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH2Cl2)

  • Round-bottomed flask

  • Rotary evaporator

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottomed flask, prepare a suspension of this compound (1 mmol) in THF (10 mL).

  • Add the aromatic compound to be nitrated (1 mmol) and montmorillonite KSF (500 mg) to the suspension.

  • Evaporate the solvent under reduced pressure using a rotary evaporator and then dry the mixture with a vacuum pump for 5 minutes. This step constitutes the reaction conditions.

  • Wash the resulting solid mixture repeatedly with dichloromethane (approximately 25 mL).

  • Concentrate the dichloromethane washings to afford the crude product.

  • The pure nitroaromatic product can be isolated by column chromatography or crystallization.

Visualizations

The following diagrams illustrate the general workflow for the nitration of aromatic compounds using this compound and the logical relationship of the different methodologies.

Nitration_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Aromatic_Substrate Aromatic Substrate Reaction Mixing & Reaction (Solvent/Solvent-free) Aromatic_Substrate->Reaction Bismuth_Reagent This compound Reagent Bismuth_Reagent->Reaction Filtration Filtration/ Extraction Reaction->Filtration Drying Drying Filtration->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography/ Crystallization) Evaporation->Purification Product Pure Nitroaromatic Product Purification->Product

Caption: General experimental workflow for the nitration of aromatic compounds.

Bismuth_Nitration_Methods Title This compound Nitration Methodologies Central_Node This compound (Bi(NO3)3) Method1 Bi(NO3)3·5H2O (in Acetone) Central_Node->Method1 Method2 Bismuth Subnitrate + SOCl2 (in DCM) Central_Node->Method2 Method3 Bi(NO3)3 on Montmorillonite Clay Central_Node->Method3 Substrate1 Activated Phenols Method1->Substrate1 suitable for Substrate2 General Aromatics (Benzene, Toluene, Phenols) Method2->Substrate2 suitable for Substrate3 Polycyclic Aromatics, Anisole Method3->Substrate3 suitable for

Caption: Relationship between different this compound reagents and their target substrates.

References

Application Notes and Protocols for Bismuth Nitrate Mediated Synthesis of Bis(indolyl)methanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bis(indolyl)methanes (BIMs) utilizing bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) as an efficient and mild catalyst. BIMs are a significant class of bioactive compounds with potential applications in pharmaceuticals, including as anti-cancer and anti-bacterial agents.[1] The described methodology offers several advantages, including the use of an inexpensive and environmentally benign catalyst, short reaction times, high yields, and mild reaction conditions.[1]

Introduction

Bis(indolyl)methanes are widely studied due to their presence in natural products and their diverse pharmacological activities. The synthesis of these compounds typically involves the electrophilic substitution of indoles with aldehydes or ketones.[1][2] While various Lewis and Brønsted acids have been employed as catalysts, many of these methods suffer from drawbacks such as the use of toxic or expensive reagents, long reaction times, and harsh reaction conditions.[1] Bismuth(III) nitrate pentahydrate has emerged as a superior catalyst for this transformation due to its low cost, stability, and eco-friendly nature.[1] This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, and heterocyclic aldehydes.[1]

Reaction Mechanism

The bismuth nitrate-catalyzed synthesis of bis(indolyl)methanes proceeds via an electrophilic substitution reaction. This compound acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the indole (B1671886). The proposed mechanism is as follows:

  • Activation of Aldehyde: The this compound coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • First Nucleophilic Attack: An indole molecule attacks the activated carbonyl carbon, forming a hydroxyl-substituted intermediate.

  • Dehydration: The intermediate undergoes dehydration, facilitated by the Lewis acid, to form a resonance-stabilized carbocation.

  • Second Nucleophilic Attack: A second indole molecule attacks the carbocation, leading to the formation of the bis(indolyl)methane product.

  • Catalyst Regeneration: The this compound catalyst is regenerated and can participate in further catalytic cycles.

ReactionMechanism cluster_step1 Step 1: Aldehyde Activation cluster_step2 Step 2: First Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Second Nucleophilic Attack cluster_step5 Step 5: Catalyst Regeneration Aldehyde R-CHO Activated_Aldehyde [R-CHO---Bi(NO₃)₃] Aldehyde->Activated_Aldehyde Coordination Bi(NO3)3 Bi(NO₃)₃ Bi(NO3)3->Activated_Aldehyde Intermediate1 Indolyl-CH(OH)-R Activated_Aldehyde->Intermediate1 Attack Indole1 Indole Indole1->Intermediate1 Carbocation [Indolyl-CH-R]⁺ Intermediate1->Carbocation - H₂O BIM_Product Bis(indolyl)methane Carbocation->BIM_Product Attack Indole2 Indole Indole2->BIM_Product Bi(NO3)3_regen Bi(NO₃)₃ BIM_Product->Bi(NO3)3_regen Release

Proposed reaction mechanism for the this compound-mediated synthesis of bis(indolyl)methanes.

Experimental Protocols

General Protocol for the Synthesis of Bis(indolyl)methanes in Acetonitrile[1]

This protocol is based on the work of Deodhar et al. and describes a general procedure for the synthesis of bis(indolyl)methanes at room temperature.

Materials:

  • Indole

  • Aldehyde (aromatic, aliphatic, or heterocyclic)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Acetonitrile (B52724) (CH₃CN)

  • Ethyl acetate (B1210297)

  • Hexane

  • Aqueous sodium carbonate solution (Na₂CO₃, 10%)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), indole (2 mmol), and bismuth(III) nitrate pentahydrate (0.2 mmol, 20 mol%).

  • Add acetonitrile (5 mL) to the mixture.

  • Stir the reaction mixture at room temperature (26-28°C).

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, add water (2 x 10 mL) to the reaction mixture.

  • Add aqueous sodium carbonate solution (10%, 1 x 10 mL).

  • Extract the product with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a hexane:ethyl acetate (9:1, v/v) solvent mixture.

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Aldehyde (1 mmol), Indole (2 mmol), and Bi(NO₃)₃·5H₂O (0.2 mmol) B Add Acetonitrile (5 mL) A->B C Stir at Room Temperature (26-28°C) B->C D Add Water (2 x 10 mL) C->D Reaction Completion (TLC) E Add 10% aq. Na₂CO₃ (10 mL) D->E F Extract with Ethyl Acetate (2 x 10 mL) E->F G Dry Organic Layer (anhyd. Na₂SO₄) F->G H Concentrate in vacuo G->H I Recrystallize from Hexane:Ethyl Acetate (9:1) H->I J Pure Bis(indolyl)methane I->J

General experimental workflow for the synthesis of bis(indolyl)methanes.
Solvent-Free Protocol for the Synthesis of Bis(indolyl)methanes[3][4]

An alternative, environmentally friendly protocol involves performing the reaction under solvent-free conditions.

Materials:

  • Indole

  • Carbonyl compound (aldehyde or ketone)

  • Bismuth(III) nitrate pentahydrate

  • Mortar and pestle

Procedure:

  • Combine the indole, carbonyl compound, and a catalytic amount of this compound in a mortar.

  • Grind the mixture using a pestle at room temperature.

  • Monitor the reaction progress (e.g., by observing a change in consistency or color, or by TLC analysis of a small dissolved sample).

  • Once the reaction is complete, the product can often be isolated directly or after a simple work-up.

Quantitative Data

The this compound-catalyzed synthesis of bis(indolyl)methanes provides excellent yields with short reaction times for a variety of aldehydes. The following table summarizes the results obtained using the acetonitrile protocol.

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde2592
24-Chlorobenzaldehyde3094
34-Nitrobenzaldehyde3595
44-Methoxybenzaldehyde4090
52-Chlorobenzaldehyde4591
6Vanillin4088
7Furfural3085
8Cinnamaldehyde7082
9Terephthalaldehyde6080
10Indole-3-carboxaldehyde5090
11Thiophene-2-carboxaldehyde4586

Data sourced from Deodhar et al.[1]

Advantages of the this compound-Mediated Method

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for heating.[1]

  • Short Reaction Times: The synthesis is generally complete within 25-70 minutes.[1]

  • High Yields: A wide range of aldehydes react to give high yields of the corresponding bis(indolyl)methanes.[1]

  • Cost-Effective and Environmentally Friendly: this compound is an inexpensive and relatively non-toxic catalyst.[1]

  • Simple Work-up and Purification: The work-up procedure is straightforward, and in many cases, the product can be purified by simple recrystallization, avoiding the need for column chromatography.[1]

  • Broad Substrate Scope: The method is applicable to a variety of aromatic, aliphatic, and heterocyclic aldehydes.[1]

References

Bismuth Nitrate as a Versatile Precursor for Thin Film Deposition: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth (III) nitrate (B79036), most commonly in its pentahydrate form (Bi(NO₃)₃·5H₂O), is a widely utilized precursor for the deposition of bismuth-containing thin films, particularly bismuth oxide (Bi₂O₃). Its advantages include good solubility in various solvents, relatively low decomposition temperature, and cost-effectiveness. Bi₂O₃ thin films are of significant interest for a range of applications including optical coatings, gas sensors, photocatalysts, and as components in solid oxide fuel cells and ferroelectric memories.[1] This document provides detailed application notes and experimental protocols for depositing bismuth oxide thin films using bismuth nitrate as the primary precursor via several common chemical deposition techniques.

Application Note 1: Sol-Gel Synthesis with Spin Coating

The sol-gel method is a versatile, solution-based technique that allows for excellent control over film composition and microstructure at low processing temperatures. It involves the creation of a colloidal suspension (sol) that is subsequently deposited and converted into a solid network (gel) and then a dense film upon thermal treatment.

Experimental Protocol
  • Precursor Solution Preparation:

    • Dissolve 4.9 g of this compound pentahydrate (Bi(NO₃)₃·5H₂O) in 100.0 mL of a dilute nitric acid solution (e.g., 1:5 HNO₃:H₂O) to create a 0.1 M solution.[2]

    • To this solution, add a chelating agent or stabilizer, such as polyethylene (B3416737) glycol (PEG 200), to increase viscosity and ensure homogeneity.[2]

    • Stir the mixture vigorously for several hours at room temperature until a clear, stable sol is formed.

  • Substrate Preparation:

    • Clean substrates (e.g., glass slides, silicon wafers) by sonicating them sequentially in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

  • Thin Film Deposition:

    • Apply the precursor sol onto the substrate using a spin coater. A typical two-stage process might involve spinning at 500 rpm for 10 seconds, followed by 3000 rpm for 30 seconds to achieve a uniform layer.

    • Dry the coated substrate on a hot plate at approximately 100-120°C for 10-15 minutes to evaporate the solvent and form a gel.

  • Thermal Treatment (Calcination/Annealing):

    • Transfer the dried films to a furnace for calcination. Heat the films to a target temperature (e.g., 450-600°C) with a controlled heating rate (e.g., 1-5°C/min).[2]

    • Maintain the plateau temperature for 1-5 hours to facilitate the decomposition of organic residues and crystallization of the Bi₂O₃ film.[3]

    • Allow the furnace to cool down to room temperature naturally.

    • Repeat the deposition and annealing steps to achieve a desired film thickness.[2]

Quantitative Data Summary
ParameterValueReference
PrecursorThis compound Pentahydrate (Bi(NO₃)₃·5H₂O)[2][3]
Precursor Concentration0.1 M[2]
Solvent / Chelating AgentHNO₃ / H₂O, Polyethylene Glycol (PEG)[2]
Deposition MethodSpin Coating[4]
Drying Temperature100 - 120 °C[2][5]
Annealing Temperature450 - 700 °C[2][3]
Annealing Duration1 - 5 hours[2][3]
Resulting Phaseα-Bi₂O₃ (monoclinic), γ-Bi₂O₃ (cubic)[3]

Process Visualization

Sol_Gel_Workflow cluster_prep Solution Preparation cluster_dep Deposition cluster_therm Thermal Treatment p1 Dissolve Bi(NO₃)₃·5H₂O in HNO₃/H₂O p2 Add Chelating Agent (e.g., PEG) p1->p2 p3 Stir to form Homogeneous Sol p2->p3 d1 Spin Coating p3->d1 d2 Drying on Hot Plate (~120°C) d1->d2 t1 Calcination (450-700°C) d2->t1 t2 Cool Down t1->t2 t3 Final Bi₂O₃ Thin Film t2->t3

Sol-Gel Deposition Workflow.

Application Note 2: Spray Pyrolysis

Spray pyrolysis is a cost-effective and scalable technique suitable for producing large-area thin films. It involves spraying a precursor solution onto a heated substrate, where the droplets undergo evaporation and thermal decomposition to form the desired film.[6]

Experimental Protocol
  • Precursor Solution Preparation:

    • Prepare a 0.05 M to 0.1 M aqueous solution of this compound. Dissolve the required amount of Bi(NO₃)₃·5H₂O in deionized water.[1]

    • To aid dissolution and prevent premature precipitation, a small amount of nitric acid or hydrochloric acid can be added.[1][6] For some formulations, a chelating agent like EDTA may be used to adjust the pH.[6]

  • Substrate Preparation:

    • Thoroughly clean glass or other suitable substrates. A common procedure involves boiling in chromic acid, washing with deionized water, and treating with a detergent, followed by a final rinse and ultrasonic cleaning.[6]

  • Deposition Process:

    • Preheat the substrate to the desired deposition temperature, typically in the range of 250°C to 500°C.[7]

    • Atomize the precursor solution using a spray nozzle with compressed air as the carrier gas.

    • Direct the aerosolized spray onto the heated substrate. Key parameters to control are the spray rate (e.g., 1.70 - 40 mL/h), nozzle-to-substrate distance (e.g., 24 - 28 cm), and deposition time.[1][6]

  • Post-Deposition Treatment (Optional):

    • Depending on the deposition temperature and desired crystalline phase, an optional post-deposition annealing step can be performed in a furnace for 1 hour in air at temperatures ranging from 300-550°C.[7] This can improve crystallinity and induce phase transformations.[7]

Quantitative Data Summary
ParameterValueReference(s)
PrecursorThis compound Pentahydrate (Bi(NO₃)₃·5H₂O)[1][7]
Precursor Concentration0.05 - 0.1 M[1][6]
Solvent / AdditiveDeionized Water, HNO₃ or HCl[1][6]
Substrate Temperature250 - 500 °C[7]
Spray Rate1.7 - 40 mL/h[1][6]
Nozzle-to-Substrate Distance24 - 28 cm[1][6]
Post-Annealing Temperature300 - 550 °C (Optional)[7]
Resulting Phaseβ-Bi₂O₃, Mixed phases (α-Bi₂O₃, β-Bi₂O₃)[7][8]
Band Gap~2.90 eV[1][8]

Process Visualization

Spray_Pyrolysis_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing p1 Prepare 0.05M Bi(NO₃)₃ Solution d1 Atomize Solution (Aerosol Formation) p1->d1 p2 Clean & Preheat Substrate (250-500°C) d2 Spray onto Heated Substrate p2->d2 d1->d2 d3 Solvent Evaporation & Precursor Decomposition d2->d3 t1 As-Deposited Bi₂O₃ Film d3->t1 t2 Optional Annealing (300-550°C) t1->t2

Spray Pyrolysis Deposition Workflow.

Chemical Transformation Pathway

Regardless of the specific deposition method, the conversion of this compound to bismuth oxide involves thermal decomposition. The nitrate groups are removed, and bismuth reacts with available oxygen (from the precursor itself or the processing atmosphere) to form the stable oxide.

The overall, simplified reaction for the thermal decomposition of this compound pentahydrate in an oxygen-containing atmosphere to form the common monoclinic α-Bi₂O₃ phase can be represented as:

4 Bi(NO₃)₃·5H₂O(s) + Heat → 2 Bi₂O₃(s) + 12 NO₂(g) + 3 O₂(g) + 20 H₂O(g)

Intermediate phases, such as bismuth oxynitrates or other Bi₂O₃ polymorphs (e.g., tetragonal β-Bi₂O₃), can form depending on the precise temperature, heating rate, and atmosphere.[9][10] For instance, thermolysis may proceed through an intermediate bismuth oxocarbonate ((BiO)₂CO₃) stage in some precursor systems.[9][10]

Pathway Visualization

Decomposition_Pathway precursor Bi(NO₃)₃·5H₂O This compound Pentahydrate (Solid) solution Aqueous/Solvated Bi³⁺ + NO₃⁻ Precursor in Solution precursor->solution Dissolution intermediate Intermediate Species e.g., Bismuth Oxynitrates solution->intermediate Heat (Deposition) oxide Bi₂O₃ Bismuth Oxide (Solid Film) intermediate->oxide Further Heating (Decomposition & Crystallization)

Precursor to Thin Film Transformation.

References

Application Notes and Protocols: Bismuth Nitrate in the Synthesis of Bismuth-Based Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bismuth-based metal-organic frameworks (Bi-MOFs) using bismuth nitrate (B79036) as a metal precursor. Bi-MOFs are gaining significant attention in biomedical fields due to their low toxicity and potential applications in drug delivery, bio-imaging, and catalysis.[1][2][3][4]

Introduction to Bismuth-Based MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[3][5] Bismuth, as a heavy metal with low toxicity, offers a unique platform for the design of biocompatible MOFs.[1][6] The flexible coordination environment of the Bi(III) cation allows for a wide range of structural diversity.[6] Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is a common and convenient starting material for the synthesis of various Bi-MOFs.[5][6][7][8][9][10] The synthesis of Bi-MOFs can, however, present challenges, such as the hydrolysis of bismuth salts in aqueous solutions.[1]

Applications in Drug Delivery and Biomedicine

The inherent properties of Bi-MOFs, such as high surface area and tunable pore sizes, make them excellent candidates for drug delivery systems.[1][3][11] Their biocompatibility is a significant advantage for in-vivo applications.[2][4][11] For instance, the Bi-MOF CAU-7 has been investigated for the delivery of cancer drugs, demonstrating high loading capacities and sustained release profiles.[11] The porous nature of these frameworks allows for the encapsulation of therapeutic agents, protecting them from degradation and enabling controlled release.[2][3]

Quantitative Data of Bismuth-Based MOFs

The following table summarizes key quantitative data for several Bi-MOFs synthesized using this compound. This data is crucial for evaluating their potential in various applications.

MOF NamePrecursorsBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Drug Loading Capacity (wt%)Drug Release TimeReference
CAU-7 This compound, 1,3,5-benzenetribenzoic acid---33% (DCA), 9% (α-CHC)Up to 17 days (DCA), Up to 31 days (α-CHC)[11]
CAU-17 This compound, Trimesic acid35.09-<2--[5][12]
CAU-33 This compound, 1,2,4,5-tetrakis-(4-carboxyphenyl)benzene--<2--
UU-200 This compound, Trimesate--0.34-0.35--
Ag/Bi₂O₃ (from Bi-MOF) This compound, (precursor to Bi-MOF)20.69----[12]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

Detailed methodologies for the synthesis of Bi-MOFs are crucial for reproducibility. Below are protocols for the synthesis of selected Bi-MOFs using this compound.

Protocol 1: Synthesis of Rod-like Bi-MOFs (CAU-17)

This protocol is adapted from a rapid synthesis method performed at ambient temperature.[5][7]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Trimesic acid (H₃BTC)

  • Methanol (MeOH)

Procedure:

  • Dissolve 336 mg (1.6 mmol) of H₃BTC and 78 mg (0.16 mmol) of Bi(NO₃)₃·5H₂O in 30 mL of MeOH in a 50 mL Falcon tube.

  • Use an ultrasonic bath to aid dissolution with minimal disturbance.

  • Leave the solution undisturbed at ambient temperature for recrystallization.

  • White precipitates will form. Collect the particles by centrifugation at 8000 rpm for 3 minutes.

  • Wash the collected particles with MeOH three times.

Protocol 2: Synthesis of Ellipsoid-like Bismuth Particles

This method utilizes a modulator to control the morphology of the resulting particles.[7]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Trimesic acid (H₃BTC)

  • N,N-dimethylformamide (DMF)

  • Sodium acetate (B1210297) (NaOAc)

  • Methanol (MeOH)

Procedure:

  • Completely dissolve 336 mg (1.6 mmol) of H₃BTC and 78 mg (0.16 mmol) of Bi(NO₃)₃·5H₂O in 30 mL of DMF to obtain a clear solution.

  • Prepare a solution of 10 mg (0.76 mmol) of NaOAc as a modulator in 1 mL of MeOH.

  • Add the NaOAc solution dropwise to the main solution.

  • Sonicate the mixture for 10 minutes (20 kHz, 38% amplitude for 3 seconds followed by a 7-second pause).

  • Terminate the reaction after the appearance of white precipitates and allow it to settle at room temperature.

  • Collect the particles by centrifugation (8000 rpm for 3 minutes) and wash them with MeOH three times.

Protocol 3: Solvothermal Synthesis of Bi-BDC Framework

This protocol describes a common solvothermal method for MOF synthesis.[10]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • 1,4-benzenedicarboxylic acid (H₂BDC)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve 6 mmol of Bi(NO₃)₃·5H₂O and 9 mmol of H₂BDC in 60 mL of DMF with constant stirring.

  • Transfer the solution into a 100 mL Teflon-lined autoclave.

  • Seal the autoclave in a stainless-steel vessel.

  • Heat the reactor to a specified temperature (e.g., 80-120 °C) for a designated time.

  • After cooling, collect the precipitate by filtration or centrifugation.

  • Wash the product with DMF and ethanol.

  • Dry the final product in a vacuum oven at 60 °C.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and application of Bi-MOFs.

Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthesis Method cluster_product Product Bi_Nitrate This compound (Bi(NO₃)₃·5H₂O) Solvothermal Solvothermal Bi_Nitrate->Solvothermal Sonochemical Sonochemical Bi_Nitrate->Sonochemical Ambient_Temp Ambient Temperature Bi_Nitrate->Ambient_Temp Ligand Organic Ligand (e.g., H₃BTC, H₂BDC) Ligand->Solvothermal Ligand->Sonochemical Ligand->Ambient_Temp Bi_MOF Bismuth-Based MOF Solvothermal->Bi_MOF Sonochemical->Bi_MOF Ambient_Temp->Bi_MOF

Caption: General workflow for the synthesis of Bi-MOFs.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Cellular Delivery cluster_effect Therapeutic Effect Bi_MOF Porous Bi-MOF Loaded_MOF Drug-Loaded Bi-MOF Bi_MOF->Loaded_MOF Drug Therapeutic Drug Drug->Loaded_MOF Cancer_Cell Cancer Cell Loaded_MOF->Cancer_Cell Targeting Internalization Internalization (Endocytosis) Cancer_Cell->Internalization Release Drug Release Internalization->Release pH-responsive Therapeutic_Action Therapeutic Action Release->Therapeutic_Action

Caption: Pathway of Bi-MOFs in targeted drug delivery.

Morphology_Control cluster_inputs Synthesis Inputs cluster_outputs Resulting Morphology Precursors Bi(NO₃)₃·5H₂O + H₃BTC Rods Rod-like (CAU-17) Precursors->Rods Ellipsoids Ellipsoid-like Precursors->Ellipsoids Solvent Solvent (MeOH vs. DMF) Solvent->Rods MeOH Solvent->Ellipsoids DMF Modulator Modulator (e.g., NaOAc) Modulator->Ellipsoids NaOAc present Method Method (Agitation vs. Sonication) Method->Rods Agitation-free Method->Ellipsoids Sonication

Caption: Factors influencing Bi-MOF morphology.

References

Bismuth Nitrate: A Highly Efficient Catalyst for the Synthesis of α-Aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-16

Introduction: α-Aminophosphonates are a class of organophosphorus compounds that are recognized as structural analogues of α-amino acids. Their diverse biological activities, including antimicrobial, antiviral, and antitumor properties, have made them significant targets in medicinal chemistry and drug development. The Kabachnik-Fields reaction, a one-pot three-component condensation of a carbonyl compound, an amine, and a phosphite (B83602), is the most common method for their synthesis. The use of an efficient and environmentally benign catalyst is crucial for the practical application of this reaction. Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has emerged as a highly effective, inexpensive, and non-toxic catalyst for this transformation, offering excellent yields under mild reaction conditions.

Data Presentation

The following table summarizes the results for the bismuth nitrate-catalyzed one-pot synthesis of various α-aminophosphonates from a range of aldehydes, amines, and diethyl phosphite. The reactions were carried out under two different conditions: at room temperature and under microwave irradiation, both in the absence of a solvent.

Table 1: this compound Catalyzed Synthesis of α-Aminophosphonates

EntryAldehydeAmineProductTime (min)Yield (%)
1BenzaldehydeAnilineDiethyl (phenyl(phenylamino)methyl)phosphonate3092
24-ChlorobenzaldehydeAnilineDiethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate3594
34-MethoxybenzaldehydeAnilineDiethyl ((4-methoxyphenyl)(phenylamino)methyl)phosphonate2595
44-NitrobenzaldehydeAnilineDiethyl ((4-nitrophenyl)(phenylamino)methyl)phosphonate4090
5BenzaldehydeBenzylamineDiethyl (phenyl(benzylamino)methyl)phosphonate4588
64-ChlorobenzaldehydeBenzylamineDiethyl ((4-chlorophenyl)(benzylamino)methyl)phosphonate5090
74-MethoxybenzaldehydeBenzylamineDiethyl ((4-methoxyphenyl)(benzylamino)methyl)phosphonate4092
8CinnamaldehydeAnilineDiethyl (phenylamino(styryl)methyl)phosphonate6085
9BenzaldehydeCyclohexylamineDiethyl (cyclohexylamino(phenyl)methyl)phosphonate5582
10FurfuralAnilineDiethyl (furan-2-yl(phenylamino)methyl)phosphonate3093

Note: The yields reported are for the isolated products after purification.

Experimental Protocols

General Protocol for the this compound-Catalyzed Synthesis of α-Aminophosphonates:

This protocol is based on the work of Bhattacharya and Kaur for the one-pot, three-component synthesis of α-aminophosphonates.

Materials:

  • Aldehyde (1 mmol)

  • Amine (1 mmol)

  • Diethyl phosphite (1 mmol)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.1 mmol, 10 mol%)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, a mixture of the aldehyde (1 mmol), amine (1 mmol), and diethyl phosphite (1 mmol) is prepared.

  • Bismuth(III) nitrate pentahydrate (0.1 mmol, 10 mol%) is added to the mixture.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate-hexane solvent system.

  • Upon completion of the reaction, the reaction mixture is diluted with ethyl acetate.

  • The organic layer is washed with water and then with brine.

  • The separated organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an ethyl acetate-hexane gradient to afford the pure α-aminophosphonate.

Protocol for Microwave-Assisted Synthesis:

  • In a microwave-safe vessel, combine the aldehyde (1 mmol), amine (1 mmol), diethyl phosphite (1 mmol), and bismuth(III) nitrate pentahydrate (0.1 mmol, 10 mol%).

  • The vessel is placed in a microwave reactor and irradiated at a suitable power level and for a time determined by reaction monitoring.

  • After completion, the reaction mixture is cooled to room temperature.

  • The work-up and purification steps are the same as described in the general protocol.

Visualizations

Reaction Workflow:

The following diagram illustrates the workflow for the this compound-catalyzed synthesis of α-aminophosphonates.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mixing of Reactants and Catalyst Aldehyde->Mixing Amine Amine Amine->Mixing Diethyl_Phosphite Diethyl Phosphite Diethyl_Phosphite->Mixing Bismuth_Nitrate This compound Pentahydrate Bismuth_Nitrate->Mixing Reaction Reaction at Room Temp. or Microwave Irradiation Mixing->Reaction Monitoring TLC Monitoring Reaction->Monitoring Extraction Extraction with Ethyl Acetate Monitoring->Extraction Upon Completion Washing Washing with Water and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product α-Aminophosphonate Chromatography->Product

Caption: Workflow for the synthesis of α-aminophosphonates.

Plausible Signaling Pathway (Reaction Mechanism):

The following diagram illustrates the plausible mechanism for the this compound-catalyzed Kabachnik-Fields reaction.

G cluster_reactants Initial Reactants cluster_intermediates Intermediate Formation cluster_nucleophilic_addition Nucleophilic Addition Aldehyde Aldehyde (R1-CHO) Activated_Aldehyde Activated Aldehyde [R1-CHO---Bi(NO3)3] Aldehyde->Activated_Aldehyde Amine Amine (R2-NH2) Amine->Activated_Aldehyde Bi_Nitrate Bi(NO3)3 Bi_Nitrate->Activated_Aldehyde Imine Imine (R1-CH=N-R2) Bi_Nitrate->Imine Catalyst Regeneration Activated_Aldehyde->Imine - H2O Product α-Aminophosphonate Imine->Product Phosphite Diethyl Phosphite Phosphite->Product

Caption: Plausible reaction mechanism.

Application Notes and Protocols: The Versatile Role of Bismuth Nitrate in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth nitrate (B79036) (Bi(NO₃)₃) has emerged as a cost-effective, environmentally benign, and versatile reagent in the synthesis of pharmaceutical ingredients. Its utility spans from being a key precursor for bismuth-containing drugs to acting as a potent Lewis acid catalyst in various organic transformations. This document provides detailed application notes and protocols for the use of bismuth nitrate in key pharmaceutical synthesis reactions.

I. Catalytic Applications in Organic Synthesis

This compound pentahydrate (Bi(NO₃)₃·5H₂O) is a stable, easy-to-handle, and relatively non-toxic catalyst for a range of organic reactions, offering high yields and mild reaction conditions.[1][2]

The Hantzsch reaction is a cornerstone for the synthesis of 1,4-dihydropyridine (B1200194) derivatives, a class of compounds with significant pharmacological importance. This compound pentahydrate efficiently catalyzes this one-pot, three-component reaction under microwave irradiation, leading to excellent yields in very short reaction times.[3][4][5]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis [6]

  • In a microwave vial equipped with a magnetic stir bar, add ammonium (B1175870) acetate (B1210297) (1 mmol, 77 mg), the aldehyde (1 mmol), and the β-ketoester (e.g., ethyl acetoacetate, 2 mmol, 0.25 mL).

  • Add this compound pentahydrate (5 mol%, 24 mg).

  • Stir the resulting mixture under automated CEM microwave irradiation at 50°C (300 Watts, 20–45 psi).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel to afford the desired 1,4-dihydropyridine.

Quantitative Data Summary:

Aldehydeβ-Dicarbonyl CompoundTime (min)Yield (%)
BenzaldehydeEthyl acetoacetate195
4-ChlorobenzaldehydeEthyl acetoacetate1.598
4-NitrobenzaldehydeEthyl acetoacetate292
FurfuralEthyl acetoacetate387
BenzaldehydeDimedone299

Table 1: this compound-catalyzed Hantzsch synthesis of 1,4-dihydropyridines under microwave irradiation.[4][7]

Experimental Workflow:

Hantzsch_Synthesis_Workflow reagents Reactants: - Aldehyde (1 mmol) - β-Ketoester (2 mmol) - Ammonium Acetate (1 mmol) - Bi(NO₃)₃·5H₂O (5 mol%) microwave Microwave Irradiation (50°C, 300W, 1-3 min) reagents->microwave workup Aqueous Workup & Extraction microwave->workup purification Flash Chromatography workup->purification product Pure 1,4-Dihydropyridine purification->product

Hantzsch Synthesis Workflow

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. A catalytic system of this compound and Keto-ABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) with air as the oxidant provides an efficient and environmentally friendly method for this conversion.[8][9]

Experimental Protocol: Aerobic Oxidation of Alcohols [8]

  • To a 10 mL Schlenk tube, add the alcohol (1 mmol), this compound pentahydrate (10 mol%), and Keto-ABNO (5 mol%).

  • Add acetonitrile (B52724) (2 mL) as the solvent.

  • Place the tube under an air-filled balloon.

  • Stir the reaction mixture at 65°C for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture and purify by column chromatography on silica gel.

Quantitative Data Summary:

SubstrateProductTime (h)Yield (%)
1-PhenylethanolAcetophenone295
Benzyl alcoholBenzaldehyde292
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde296
Cinnamyl alcoholCinnamaldehyde285
CyclohexanolCyclohexanone288

Table 2: this compound/Keto-ABNO catalyzed aerobic oxidation of alcohols.[8]

Reaction Scheme:

Alcohol_Oxidation Reactants Alcohol + Air (O₂) Conditions CH₃CN, 65°C, 2h Reactants->Conditions Catalysts Bi(NO₃)₃·5H₂O (10 mol%) Keto-ABNO (5 mol%) Catalysts->Conditions Product Aldehyde or Ketone Conditions->Product

Aerobic Oxidation of Alcohols

This compound pentahydrate serves as a mild and efficient reagent for the deprotection of oximes and acetals/ketals, regenerating the parent carbonyl compounds.[2][10][11]

Experimental Protocol: Deprotection of Ketoximes [2]

  • Dissolve the ketoxime in a 9:1 mixture of acetone (B3395972) and water.

  • Add 0.5 equivalents of this compound pentahydrate.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup to isolate the ketone.

Experimental Protocol: Chemoselective Deprotection of Acetals/Ketals [11]

  • Dissolve the acetal (B89532) or ketal in dichloromethane.

  • Add 25 mol% of this compound pentahydrate.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform a simple aqueous workup to isolate the deprotected carbonyl compound.

Quantitative Data Summary:

SubstrateReagent/ConditionsProductYield (%)
Acetophenone oxime0.5 eq. Bi(NO₃)₃·5H₂O, Acetone:H₂O (9:1), RTAcetophenoneHigh
Benzophenone acetal25 mol% Bi(NO₃)₃·5H₂O, CH₂Cl₂, RTBenzophenone95
Cinnamaldehyde dimethyl acetal25 mol% Bi(NO₃)₃·5H₂O, CH₂Cl₂, RTCinnamaldehyde92

Table 3: this compound-mediated deprotection of carbonyl compounds.[2][11]

II. Precursor in the Synthesis of Bismuth-Containing APIs

This compound is a fundamental starting material for the synthesis of various bismuth-based active pharmaceutical ingredients (APIs), particularly those used for gastrointestinal disorders.[12][13]

Bismuth subsalicylate, the active ingredient in Pepto-Bismol, can be synthesized from bismuth subnitrate, which is derived from this compound.[5][14] A high-purity product is obtained by first converting bismuth subnitrate to bismuth oxide (Bi₂O₃) and then reacting it with salicylic (B10762653) acid.[5]

Experimental Protocol: Synthesis of Bismuth Subsalicylate [5][15]

  • Preparation of Bismuth Oxide: Treat bismuth subnitrate with a solution of sodium hydroxide (B78521) to precipitate bismuth oxide. Filter and wash the precipitate.

  • Synthesis of Bismuth Subsalicylate:

    • Prepare a solution of lactic acid and salicylic acid.

    • Add the prepared bismuth oxide to the acidic solution.

    • Heat the mixture to 60–85°C with stirring.

    • After the reaction is complete, filter the precipitate of bismuth subsalicylate.

    • Wash the product with ultrapure water and then with absolute ethanol (B145695) containing excess salicylic acid.[15]

    • Dry the final product in a vacuum oven at 60°C.[15]

Logical Relationship Diagram:

Bismuth_Subsalicylate_Synthesis cluster_0 Step 1: Bismuth Oxide Preparation cluster_1 Step 2: Salicylate Formation BiSubnitrate Bismuth Subnitrate Bi₆O₅(OH)₃₅·3H₂O NaOH NaOH Solution BiSubnitrate->NaOH Treatment BiOxide Bismuth Oxide (Bi₂O₃) NaOH->BiOxide AcidSolution Lactic Acid & Salicylic Acid Solution BiOxide->AcidSolution Reaction at 60-85°C BiSubsalicylate Bismuth Subsalicylate (BiC₇H₅O₄) AcidSolution->BiSubsalicylate

Synthesis of Bismuth Subsalicylate

Colloidal Bismuth Subcitrate, another important anti-ulcer drug, is also synthesized using a this compound solution as the starting material. The process involves the formation of bismuth citrate (B86180) followed by complexation.[13][16]

General Protocol Outline for Colloidal Bismuth Subcitrate [13]

  • Dissolve metallic bismuth in nitric acid to obtain a this compound solution.

  • Treat the this compound solution with a citric acid solution to precipitate bismuth citrate.

  • Dissolve the bismuth citrate in an aqueous solution of potassium hydroxide in the presence of citric acid and ammonia.

  • The resulting solution can be processed by spray drying or crystallization to obtain the final colloidal bismuth subcitrate product.

Conclusion

This compound is a valuable and versatile compound in the synthesis of pharmaceutical ingredients. Its application as a catalyst in key organic reactions offers advantages in terms of efficiency, mild conditions, and environmental friendliness. Furthermore, it serves as an essential precursor for the manufacture of widely used bismuth-containing drugs. The protocols and data presented here provide a foundation for researchers and drug development professionals to leverage the benefits of this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Bismuth Nitrate Hydrolysis in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling bismuth nitrate (B79036) hydrolysis during chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving bismuth nitrate.

Issue 1: A white precipitate forms immediately upon dissolving this compound pentahydrate in water.

  • Question: I am trying to prepare an aqueous solution of this compound, but a white solid crashes out as soon as I add water. What is happening and how can I prevent it?

  • Answer: This is a classic sign of uncontrolled hydrolysis. This compound readily reacts with water to form insoluble basic bismuth nitrates, such as bismuth subnitrate (BiONO₃). To prevent this, you must maintain a low pH. The most common method is to dissolve the this compound pentahydrate in dilute nitric acid instead of pure water.[1][2][3] A sufficient amount of free acid keeps the bismuth ions in solution and prevents the formation of oxo- and hydroxo- species.

  • Recommended Action:

    • Instead of deionized water, use a solution of dilute nitric acid (e.g., 2M) as the solvent.

    • Add the this compound pentahydrate crystals gradually to the stirred acid solution.

    • If precipitation still occurs, you may need to increase the concentration of the nitric acid.

Issue 2: My reaction mixture becomes cloudy and a precipitate forms during a heating step.

  • Question: I had a clear solution of my bismuth precursor, but upon heating, it turned cloudy and a precipitate formed. How can I resolve this?

  • Answer: An increase in temperature can promote hydrolysis, even in an initially acidic solution. This is because heating can provide the activation energy needed for the hydrolysis reaction to proceed. It can also lead to the evaporation of water, concentrating the reactants and potentially shifting the equilibrium towards precipitation.

  • Recommended Actions:

    • pH Adjustment: Ensure the pH of your solution is sufficiently low (typically below 2) before heating. You may need to add more acid to maintain stability at higher temperatures.

    • Use of Chelating Agents: Incorporating a chelating agent, such as citric acid or ethylenediaminetetraacetic acid (EDTA), can stabilize the bismuth ions.[1] These agents form soluble complexes with Bi³⁺, preventing them from reacting with water to form insoluble precipitates.

    • Solvent Choice: Consider using a co-solvent like ethylene (B1197577) glycol or glycerol (B35011), which can help to keep the bismuth species in solution, even at elevated temperatures.[4][5]

Issue 3: I have an unwanted white precipitate. How can I redissolve it to salvage my experiment?

  • Question: An unexpected white precipitate has formed in my reaction. Is there a way to redissolve it without starting over?

  • Answer: In many cases, the white precipitate is a basic bismuth salt formed due to hydrolysis. It can often be redissolved by carefully lowering the pH of the solution.

  • Recommended Action:

    • Slowly add concentrated nitric acid dropwise to your reaction mixture while stirring vigorously.

    • Monitor the mixture closely. The precipitate should begin to dissolve as the pH decreases.

    • Be cautious not to add an excessive amount of acid, as this could interfere with subsequent reaction steps. It is advisable to monitor the pH with a pH meter if your reaction conditions allow.

Issue 4: The yield of my desired bismuth compound is low, and I suspect hydrolysis is the cause.

  • Question: My synthesis is producing a low yield of the target product. Could side reactions from hydrolysis be the problem?

  • Answer: Yes, uncontrolled hydrolysis can lead to the formation of unintended bismuth byproducts, thereby reducing the yield of your desired compound. If a portion of your bismuth precursor precipitates as an insoluble basic salt, it is no longer available to participate in the main reaction.

  • Recommended Actions:

    • Review your pH control: Ensure that the pH is maintained in the optimal range throughout the entire reaction. This might involve the initial use of an acidic solvent and potentially the addition of more acid during the reaction if pH is likely to increase.

    • Consider a chelating agent: If not already in use, a chelating agent can be an effective way to keep the bismuth in solution and available for the desired reaction.

    • Optimize reaction temperature: Lowering the reaction temperature may help to suppress the rate of hydrolysis. You will need to balance this with the required temperature for your primary reaction.

Frequently Asked Questions (FAQs)

1. What is this compound hydrolysis?

This compound hydrolysis is a chemical reaction in which this compound reacts with water to form various insoluble basic bismuth nitrates (also known as bismuth oxynitrates or subnitrates).[6] In aqueous solutions, the Bi³⁺ ion is hydrated. As the pH increases, these hydrated ions undergo deprotonation, leading to the formation of polynuclear species like [Bi₆O₄(OH)₄]⁶⁺, which then precipitate.[6]

2. What are the main factors that influence this compound hydrolysis?

The primary factors influencing this compound hydrolysis are:

  • pH: This is the most critical factor. Hydrolysis is significant at pH values above 2 and increases as the pH rises (becomes less acidic).[7]

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[7]

  • Concentration: The concentration of this compound in the solution can also play a role.

  • Solvent: The type of solvent used can significantly impact the solubility of this compound and its tendency to hydrolyze.

3. How can I control this compound hydrolysis?

Several methods can be employed to control hydrolysis:

  • Acidification: Maintaining a low pH (typically below 2) by using a strong acid like nitric acid is the most common method.[2]

  • Chelating Agents: Using chelating agents such as citric acid, EDTA, or tartaric acid can form stable, soluble complexes with bismuth ions, preventing their hydrolysis.[1][8]

  • Solvent Selection: Employing non-aqueous or co-solvents like ethylene glycol or glycerol can enhance the solubility of this compound and reduce hydrolysis.[4][5]

  • Temperature Control: Conducting the reaction at a lower temperature can slow down the rate of hydrolysis.

4. What are some common chelating agents used to control this compound hydrolysis, and how do they work?

Common chelating agents include:

  • Citric Acid: Forms a stable complex with bismuth, preventing the formation of insoluble basic salts. It is often used in sol-gel preparations.[1]

  • EDTA (Ethylenediaminetetraacetic Acid): A powerful chelating agent that forms a very stable complex with Bi³⁺, effectively sequestering it from reacting with water.[8][9]

  • Tartaric Acid: Similar to citric acid, it can be used to stabilize bismuth ions in solution.[7]

These agents work by binding to the bismuth ion through multiple coordination sites, forming a ring-like structure that is sterically hindered and less susceptible to attack by water molecules.

5. At what pH does this compound start to hydrolyze?

Hydrolysis can begin at pH values close to zero in dilute solutions.[10] In practice, to maintain a stable solution of this compound, it is generally recommended to keep the pH below 2.[2]

Quantitative Data on Hydrolysis Control

The following tables summarize key quantitative parameters for controlling this compound hydrolysis in various synthetic procedures.

Table 1: pH and Temperature Control for Bismuth Compound Synthesis

Target CompoundPrecursorspH RangeTemperature (°C)Key FindingsReference
Basic this compoundThis compound, Water/Ammonium Carbonate0.55 - 1.0≥ 50Yields pure --INVALID-LINK--₅ · 3H₂O.[11]
Bismuth Oxochloride (BiOCl)This compound, Alkali Metal Chloride0 - 325 - 90Extent of precipitation is strongly dependent on pH and temperature.[7]
Bismuth Citrate (B86180)Basic this compound, Citric Acid~0.623 - 70Complete conversion to bismuth citrate within one hour.[12][13]
Bismuth PhosphateThis compound, (NH₄)₃PO₄~1 M Nitric Acid60Successful synthesis from industrial nitrate solutions.[7]
Bismuth Ferrite (BiFeO₃)This compound, Iron Nitrate, KOHpH adjusted with 4M KOH220Single-phase BFO formed under these conditions.[11]

Table 2: Molar Ratios of Reactants and Additives for Hydrolysis Control

Synthesis MethodBismuth PrecursorAdditive/ReactantMolar Ratio (Bi:Additive/Reactant)Purpose of Additive/ReactantReference
Bismuth Oxide NanoparticlesThis compoundUrea1:5Homogeneous precipitation and hydrolysis control.[14]
Bismuth Citrate SynthesisBasic this compoundCitric Acid1:1.01 - 1.15Complete conversion to bismuth citrate.[12]
Bismuth DitartrateThis compoundTartaric Acid1:≥2Precipitation of the desired product.[7]
Stable this compound SolutionBismuth MetalNitric Acid1:3.1 - 4.0Prevents hydrolysis by maintaining free acidity.[15]

Experimental Protocols

Protocol 1: Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles via Hydrolysis Solvothermal Route

This protocol describes a facile method for synthesizing Bi₂O₃ nanoparticles where hydrolysis is controlled through the use of a non-aqueous solvent and temperature.

  • Materials:

    • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

    • Ethylene glycol

  • Procedure:

    • Dissolve a specific amount of Bi(NO₃)₃·5H₂O in ethylene glycol to achieve the desired initial concentration (e.g., 0.1 mol/L).

    • Stir the solution until the this compound is completely dissolved.

    • Transfer the solution to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to a temperature between 120-150°C for a specified duration (e.g., 2 hours).

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by centrifugation.

    • Wash the precipitate several times with ethanol (B145695) and deionized water to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a suitable temperature (e.g., 60°C).

Protocol 2: Synthesis of Bismuth Oxychloride (BiOCl) with pH Control

This protocol illustrates the synthesis of BiOCl where pH is a critical parameter to control the final product.

  • Materials:

    • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH) or Nitric Acid (HNO₃) for pH adjustment

    • Deionized water

  • Procedure:

    • Dissolve 1.485 g of Bi(NO₃)₃·5H₂O in 60 mL of deionized water.

    • Add 6 mL of HCl to the solution and stir vigorously for 10 minutes.

    • Adjust the pH of the solution to 6 using a 1 M NaOH or HNO₃ solution.

    • The mixture is then subjected to further processing, such as microwave irradiation or conventional heating, depending on the specific synthesis route.

    • After the reaction is complete, the precipitate is collected, washed, and dried.

Visualizations

Diagram 1: Factors Influencing this compound Hydrolysis

G cluster_factors Influencing Factors Bi_Nitrate This compound Solution (Bi(NO₃)₃) Hydrolysis Hydrolysis Bi_Nitrate->Hydrolysis Precipitate Insoluble Basic Bismuth Nitrates (e.g., BiONO₃) Hydrolysis->Precipitate pH High pH (>2) pH->Hydrolysis promotes Temp High Temperature Temp->Hydrolysis promotes Water High Water Concentration Water->Hydrolysis promotes

Caption: Key factors promoting the hydrolysis of this compound.

Diagram 2: Experimental Workflow for Controlling Hydrolysis

G Start Start: this compound Pentahydrate Dissolution Dissolution Step Start->Dissolution Control Hydrolysis Control Method Dissolution->Control Acid Add Dilute Nitric Acid (pH < 2) Control->Acid Acidification Chelator Add Chelating Agent (e.g., Citric Acid, EDTA) Control->Chelator Chelation Solvent Use Co-solvent (e.g., Ethylene Glycol) Control->Solvent Solvent Choice Reaction Proceed with Synthesis Acid->Reaction Chelator->Reaction Solvent->Reaction End Desired Bismuth Compound Reaction->End

Caption: Decision workflow for selecting a hydrolysis control method.

References

Preventing bismuth subnitrate formation in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth compounds. The focus is on preventing the formation of bismuth subnitrate in reactions, a common challenge that can impact experimental outcomes.

Troubleshooting Guides

Issue: A white precipitate (bismuth subnitrate) forms when dissolving bismuth nitrate (B79036) in an aqueous solution.

Cause: This precipitation is due to the hydrolysis of the bismuth(III) ion (Bi³⁺) in water. Bismuth nitrate is only stable in acidic conditions. When the pH of the solution is not low enough, Bi³⁺ reacts with water to form insoluble bismuth subnitrate (BiONO₃) and other basic bismuth nitrates.

Solution:

  • Acidification of the Solvent: The most effective method to prevent the precipitation of bismuth subnitrate is to dissolve the this compound in a pre-acidified aqueous solution. Nitric acid is the preferred acid for this purpose as it does not introduce foreign anions into the solution.

  • Use of Complexing Agents: In situations where a low pH is not desirable for the reaction, complexing agents can be used to stabilize the Bi³⁺ ion in the solution and prevent hydrolysis.

Issue: The reaction mixture becomes cloudy or forms a precipitate upon heating or dilution.

Cause: Increasing the temperature or diluting the reaction mixture can raise the pH of the solution, triggering the hydrolysis of this compound and the formation of bismuth subnitrate.

Solution:

  • Maintain Low pH: Ensure that the solution remains sufficiently acidic throughout the reaction, especially during heating or dilution steps. It may be necessary to add more acid to maintain a stable pH.

  • Controlled Addition: When diluting a concentrated acidic solution of this compound, add the bismuth solution to the water or other solvent slowly while stirring vigorously to ensure rapid mixing and prevent localized increases in pH.

  • Complexing Agents: The use of a suitable complexing agent can help maintain the solubility of the bismuth salt even with changes in temperature and concentration.

Frequently Asked Questions (FAQs)

Q1: What is bismuth subnitrate and why does it form?

A1: Bismuth subnitrate, with the chemical formula BiONO₃, is a bismuth oxynitrate that precipitates from aqueous solutions of bismuth(III) nitrate. Its formation is a result of the hydrolysis of the Bi³⁺ ion. In water, the Bi³⁺ ion is acidic and reacts with water molecules, leading to the formation of various bismuthyl species, which are precursors to the insoluble bismuth subnitrate. This process is highly dependent on the pH of the solution; as the pH increases (becomes less acidic), the equilibrium shifts towards the formation of bismuth subnitrate.

Q2: At what pH does bismuth subnitrate start to precipitate?

A2: Bismuth(III) nitrate is soluble only at a low pH, typically in the range of 0 to 3.[1] As the pH rises above this range, hydrolysis occurs, leading to the formation of insoluble bismuth subnitrate and other basic salts.[1] The exact pH at which precipitation begins can depend on the concentration of this compound and the temperature of the solution.

Q3: How can I prepare a stable aqueous solution of this compound?

A3: To prepare a stable aqueous solution of this compound, you must dissolve the salt in dilute nitric acid. A general guideline is to use a nitric acid solution with a concentration sufficient to maintain the pH of the final solution below 3. For specific concentrations, refer to the experimental protocols section.

Q4: Are there alternatives to nitric acid for preventing precipitation?

A4: Yes, other acids can be used to lower the pH, but they may introduce other ions that could interfere with your reaction. Complexing agents such as mannitol (B672), citric acid, or EDTA can also be used to form soluble complexes with the Bi³⁺ ion, preventing its hydrolysis even at higher pH values.

Q5: Can I redissolve bismuth subnitrate precipitate?

A5: Yes, bismuth subnitrate precipitate can be redissolved by adding a sufficient amount of a strong acid, such as nitric acid, to lower the pH of the solution.

Data Presentation

Solubility of this compound in Nitric Acid
Nitric Acid Concentration (N)Solubility of Bi(NO₃)₃ ( g/100 cm³)
0.92286.86
2.380.37

Source: Adapted from Seidell, A., "Solubilities of Inorganic and Organic Compounds", 2nd ed., Van Nostrand Comp., New York, 1919, p. 151.[2]

Stability Constants of Bismuth(III) Hydrolysis Species
Equilibrium ReactionlogK (at 298 K)
Bi³⁺ + H₂O ⇌ BiOH²⁺ + H⁺-1.09
Bi³⁺ + 2H₂O ⇌ Bi(OH)₂⁺ + 2H⁺-4.4
6Bi³⁺ + 12H₂O ⇌ Bi₆(OH)₁₂⁶⁺ + 12H⁺-1.7

Source: Adapted from Baes, C. F., & Mesmer, R. E. (1976). The Hydrolysis of Cations. John Wiley & Sons.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution using Nitric Acid

Objective: To prepare a clear and stable aqueous solution of bismuth(III) nitrate.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Concentrated nitric acid (HNO₃)

  • Distilled or deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Calculate the required amount of bismuth(III) nitrate pentahydrate for your desired concentration.

  • In a glass beaker, add a portion of the total required volume of distilled or deionized water.

  • While stirring, slowly add a calculated amount of concentrated nitric acid to the water to achieve a final pH of less than 2. A general starting point is to prepare a 2M nitric acid solution.

  • Gradually add the bismuth(III) nitrate pentahydrate powder to the acidic solution while continuously stirring.[2]

  • Continue stirring until all the this compound has completely dissolved, resulting in a clear solution.

  • Carefully transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of the acidified water and add it to the volumetric flask.

  • Bring the solution to the final volume with the acidified water.

  • Stopper the flask and invert it several times to ensure homogeneity.

Protocol 2: Stabilization of this compound Solution with Mannitol

Objective: To prepare a stable this compound solution at a pH that would normally cause precipitation, using mannitol as a complexing agent.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Mannitol

  • Distilled or deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the desired amount of mannitol in distilled or deionized water with stirring. The molar ratio of mannitol to this compound should be at least 1:1.

  • Once the mannitol is completely dissolved, slowly add the bismuth(III) nitrate pentahydrate to the mannitol solution while stirring continuously.

  • The this compound should dissolve to form a clear and stable solution. This solution is more resistant to hydrolysis and precipitation upon dilution or heating compared to an uncomplexed this compound solution at a similar pH.

Visualizations

Bismuth(III) Hydrolysis Pathway

The following diagram illustrates the hydrolysis of the bismuth(III) ion in an aqueous environment, leading to the formation of various species, including the precipitate bismuth subnitrate.

Bismuth_Hydrolysis cluster_conditions Increasing pH (Decreasing Acidity) Bi3_aq [Bi(H₂O)ₙ]³⁺ (Aquo Complex) BiOH2_aq [Bi(OH)(H₂O)ₙ₋₁]²⁺ Bi3_aq->BiOH2_aq -H⁺ BiOH2_plus_aq [Bi(OH)₂(H₂O)ₙ₋₂]⁺ BiOH2_aq->BiOH2_plus_aq -H⁺ Bi6O4OH4_6_plus [Bi₆O₄(OH)₄]⁶⁺ (Hexanuclear Cluster) BiOH2_plus_aq->Bi6O4OH4_6_plus Polymerization BiONO3 BiONO₃ (s) (Bismuth Subnitrate Precipitate) Bi6O4OH4_6_plus->BiONO3 + NO₃⁻ - H₂O

Caption: Hydrolysis pathway of Bismuth(III) leading to subnitrate formation.

Troubleshooting Workflow for Bismuth Subnitrate Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve the issue of bismuth subnitrate precipitation during an experiment.

Troubleshooting_Workflow start Precipitate Observed check_ph Is the pH of the solution < 3? start->check_ph add_acid Add dilute nitric acid dropwise with stirring until precipitate dissolves. check_ph->add_acid No review_protocol Review experimental protocol for sources of pH increase (e.g., dilution, heating, addition of basic reagents). check_ph->review_protocol Yes end_resolved Issue Resolved add_acid->end_resolved check_complexing_agent Is a complexing agent present? consider_complexing_agent Consider adding a complexing agent (e.g., mannitol, citric acid). check_complexing_agent->consider_complexing_agent No end_unresolved Consult further literature or technical support. check_complexing_agent->end_unresolved Yes consider_complexing_agent->end_resolved review_protocol->check_complexing_agent

Caption: Troubleshooting workflow for bismuth subnitrate precipitation.

References

Technical Support Center: Bismuth Nitrate Precursor Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth nitrate (B79036) precursors. The information is designed to help you overcome common challenges related to precursor stability and ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing and using bismuth nitrate solutions.

Question: I dissolved this compound pentahydrate in deionized water, and a white precipitate formed immediately. What is happening, and how can I prevent it?

Answer:

The white precipitate is a result of the hydrolysis of this compound. In neutral or high pH solutions, this compound reacts with water to form insoluble bismuth oxynitrates (also known as bismuth subnitrates).[1][2][3] To prevent this, you must dissolve the this compound in an acidic solution. The addition of nitric acid will lower the pH and keep the bismuth ions in solution.[4][5]

Question: I've added nitric acid, but my this compound solution still becomes cloudy over time. What could be the cause?

Answer:

Cloudiness that develops over time, even in an acidified solution, can be due to several factors:

  • Insufficiently Low pH: The pH of your solution may not be low enough to maintain long-term stability. For stable solutions, a pH range of 0 to 3 is generally recommended.[4]

  • High Temperature: Elevated temperatures can promote hydrolysis, even at a low pH. It is advisable to store your stock solutions in a cool place.

  • Concentration Effects: More concentrated solutions of this compound may require a higher concentration of nitric acid to remain stable.

To resolve this, you can try adding a small amount of concentrated nitric acid to the cloudy solution until it becomes clear again. For future preparations, ensure the initial amount of acid is sufficient for the concentration of this compound you are using.

Question: What is the optimal pH for my this compound precursor solution?

Answer:

The optimal pH for your this compound solution will depend on the specific requirements of your experiment. However, for general stability and to prevent precipitation, a pH of less than 2 is recommended. In many applications, a pH between 0.5 and 1.0 is used to ensure the complete dissolution and stability of the precursor.[1]

Question: Can I use an acid other than nitric acid to stabilize my this compound solution?

Answer:

While nitric acid is the most common choice because it provides a common ion (nitrate) and effectively prevents hydrolysis, other acids like hydrochloric acid have been used.[6] However, be aware that using other acids can introduce different anions into your system, which may interfere with your downstream reactions or the final product's properties. It is crucial to consider the compatibility of the chosen acid with your experimental goals.

Frequently Asked Questions (FAQs)

Q1: Why is maintaining a low pH crucial for this compound solution stability?

A1: this compound is prone to hydrolysis in aqueous solutions. As the pH increases, bismuth cations react with water to form various insoluble polynuclear oxo-hydroxo species, commonly referred to as bismuth oxynitrates or subnitrates.[2][6][7][8] Maintaining a low pH (typically with nitric acid) suppresses these hydrolysis reactions and keeps the bismuth ions solvated and in solution.[4][5]

Q2: What are the typical signs of instability in a this compound solution?

A2: The most common sign of instability is the formation of a white or off-white precipitate. The solution may also appear cloudy or turbid.

Q3: How should I store my this compound stock solution?

A3: To ensure long-term stability, store your acidified this compound stock solution in a tightly sealed container in a cool, dark, and well-ventilated place.[9][10]

Q4: Can I redissolve the white precipitate that has formed in my this compound solution?

A4: In many cases, yes. The white precipitate of bismuth oxynitrate can often be redissolved by carefully adding concentrated nitric acid dropwise while stirring until the solution becomes clear.

Q5: Does the concentration of the this compound solution affect its stability?

A5: Yes, the concentration can affect stability. Higher concentrations of this compound may require a more acidic environment (i.e., a lower pH) to prevent precipitation.

Data on pH and this compound Stability

The stability of this compound solutions is highly dependent on pH, temperature, and concentration. The following table summarizes the general relationship between pH and the state of the this compound solution.

pH RangeObservationPredominant Species
< 0 Clear, stable solutionBi³⁺ (solvated)
0 - 3 Generally clear and stable solutionBi³⁺ and some soluble polycationic species
> 3 Formation of white precipitate (hydrolysis)Insoluble bismuth oxynitrates (e.g., BiONO₃, [Bi₆O₄(OH)₄]⁶⁺)[2]

Experimental Protocol: Preparation of a Stable this compound Stock Solution (0.1 M)

This protocol describes the preparation of a 0.1 M stock solution of this compound that is stable against hydrolysis.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Concentrated nitric acid (HNO₃, ~70%)

  • Deionized water

  • Volumetric flask (e.g., 100 mL)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Pipette

Procedure:

  • Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Nitric acid is highly corrosive.

  • Acidification of Water: Add approximately 50 mL of deionized water to a glass beaker. To this, carefully and slowly add a calculated amount of concentrated nitric acid to achieve a final pH of approximately 1. For a 100 mL solution, starting with 2-3 mL of concentrated nitric acid is a good starting point.

  • Dissolving this compound: Place the beaker on a magnetic stirrer and add a stir bar. While stirring, slowly add the required amount of bismuth(III) nitrate pentahydrate to the acidified water. For a 0.1 M solution in 100 mL, you will need 4.85 g of Bi(NO₃)₃·5H₂O.

  • Complete Dissolution: Continue stirring until all the this compound has completely dissolved. The solution should be clear and colorless.

  • Final Volume Adjustment: Carefully transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of acidified water (at the same pH) and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Dilution to the Mark: Add acidified water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. Transfer the stable stock solution to a clearly labeled and tightly sealed storage bottle. Store in a cool, dark place.

Visualizing Key Processes

The following diagrams illustrate the chemical processes and troubleshooting logic discussed in this guide.

Bismuth_Hydrolysis Bi(NO3)3 Bi(NO3)3 BiONO3 Bismuth Oxynitrate (Precipitate) Bi(NO3)3->BiONO3 Hydrolysis (High pH) H2O H2O H2O->BiONO3 BiONO3->Bi(NO3)3 Dissolution (Low pH) H+ H+ (Acid) H+->Bi(NO3)3

Caption: Chemical equilibrium of this compound hydrolysis.

Troubleshooting_Workflow start Start: Prepare this compound Solution dissolve Dissolve Bi(NO3)3 in acidified water (pH < 2) start->dissolve observe Observe Solution dissolve->observe clear Solution is Clear and Stable observe->clear Yes precipitate White Precipitate Forms observe->precipitate No troubleshoot Troubleshoot: Add more nitric acid precipitate->troubleshoot reobserve Re-observe Solution troubleshoot->reobserve resolved Issue Resolved reobserve->resolved Clear not_resolved Still Precipitated reobserve->not_resolved Precipitated further_action Further Action: - Check acid concentration - Prepare fresh solution not_resolved->further_action

References

Bismuth nitrate reaction yield improvement techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing bismuth nitrate (B79036) synthesis and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing bismuth nitrate?

There are two primary methods for synthesizing this compound solution:

  • Direct reaction with nitric acid: This method involves reacting pure bismuth metal directly with nitric acid. The reaction is represented as: Bi + 6HNO₃ → Bi(NO₃)₃ + 3NO₂ + 3H₂O. However, this approach consumes a significant amount of nitric acid and produces toxic nitrogen oxide (NOx) gases, which require treatment.[1]

  • Reaction with bismuth oxide: This method involves first calcining bismuth metal with oxygen to form bismuth oxide (Bi₂O₃), which is then reacted with nitric acid: Bi + 3/4O₂ → 1/2Bi₂O₃, followed by 1/2Bi₂O₃ + 3HNO₃ → Bi(NO₃)₃ + 1/2H₂O.[1] This approach can be lengthy due to the crushing and calcination steps, leading to higher energy consumption.[1]

An optimized method involves reacting bismuth and nitric acid under pressurized oxygen, which helps to recycle NOx, reduce nitric acid consumption, and avoid NOx emissions.[1]

Q2: How can I prevent the hydrolysis of this compound during my experiment?

This compound is prone to hydrolysis in aqueous solutions, forming insoluble basic bismuth salts.[1][2] To prevent this, it is crucial to maintain a low pH (0-3) by ensuring an excess of nitric acid in the solution.[2][3] The amount of nitric acid should be just over the theoretical amount required for the reaction to maintain the free acidity of the this compound solution.[3]

Q3: What is the role of temperature in this compound synthesis?

Temperature plays a critical role in the reaction yield. For the synthesis of bismuth (III) nitrate pentahydrate from basic this compound (BOHN) and nitric acid, the final reaction temperature should not exceed 25°C.[4] At temperatures above 25°C, the precipitation of bismuth is no more than 80%.[4] In the pressurized oxygen method, the reaction temperature is typically maintained between 30°C and 90°C.[1][3]

Q4: Can this compound be used as a catalyst?

Yes, bismuth (III) nitrate pentahydrate is an effective Lewis acid catalyst in various organic synthesis reactions.[5] It can promote transformations such as esterification, etherification, and cyclization, often leading to higher yields, increased selectivity, and milder reaction conditions.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Reaction Yield - Hydrolysis: Formation of insoluble basic this compound due to insufficient acidity.- Maintain a sufficient concentration of free nitric acid in the reaction mixture to keep the pH low (pH 0-3).[2][3]
- Incomplete Reaction: Insufficient reaction time or temperature.- For the pressurized oxygen method, ensure a reaction time of 4-12 hours at 30-90°C.[1][3] For other methods, monitor the reaction for completion (e.g., cessation of gas evolution).[7]
- Suboptimal Reagent Concentration: Incorrect molar ratio of reactants.- Use a slight excess of nitric acid. A preferred molar ratio of bismuth to nitric acid is 1:3.1 to 1:4.0.[1][3]
- High Temperature: For certain synthesis routes, elevated temperatures can decrease the yield.- When preparing Bi(NO₃)₃ · 5H₂O from BOHN, control the exothermic reaction to keep the final temperature at or below 25°C.[4]
Formation of a White Precipitate - Hydrolysis: The solution is not acidic enough, leading to the formation of insoluble basic bismuth oxynitrates.- Add more nitric acid to the solution until the precipitate redissolves.[2] Ensure thorough mixing.
Violent Reaction and Excessive NOx Fumes - Rapid addition of reactants: Adding bismuth metal too quickly to concentrated nitric acid.- Add the bismuth metal granules to the nitric acid slowly and in small portions to control the reaction rate.[7] Conduct the reaction in a well-ventilated fume hood.
Product Purity Issues - Impurities in starting materials: Using low-purity bismuth metal or nitric acid.- Use high-purity reagents. Bismuth can be purified by precipitation as an oxohydroxonitrate.[4]
- Incomplete conversion to the desired product. - Ensure the correct stoichiometry and reaction conditions are maintained to favor the formation of the desired this compound species.

Quantitative Data Summary

Synthesis Method Reactants Key Parameters Reported Yield Reference
Pressurized OxygenBismuth, Nitric Acid, OxygenMolar Ratio (Bi:HNO₃): 1:3.1-4.0, Pressure: 0.1-0.9 MPa, Temp: 30-90°C, Time: 4-12h98.9% - 99.0%[3]
From Bismuth OxideBismuth Oxide, Nitric AcidTemp: 30-60°C, Time: 10h99.0%[3]
From Basic this compound (BOHN)BOHN, Nitric Acid (≥1.7 mol/l)Final Reaction Temp: ≤25°C>80% (up to 100% conversion)[4]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound Solution under Pressurized Oxygen

Objective: To prepare a high-yield this compound solution with reduced environmental impact.

Methodology:

  • Add bismuth metal and nitric acid to a reaction vessel equipped with an oxygen source. The molar ratio of bismuth to nitric acid should be between 1:3.1 and 1:4.0, with a nitric acid concentration of 20% to 68%.[1][3]

  • Seal the reaction vessel and introduce oxygen to achieve a pressure of 0.1 to 0.9 MPa.[1][3]

  • Stir the mixture continuously while maintaining the temperature between 30°C and 90°C.[1][3]

  • Allow the reaction to proceed for 4 to 12 hours.[1][3]

  • After the reaction is complete, cool the vessel and carefully discharge the resulting this compound solution.

Protocol 2: Synthesis of Bismuth(III) Nitrate Pentahydrate from Basic this compound (BOHN)

Objective: To synthesize solid bismuth (III) nitrate pentahydrate.

Methodology:

  • Treat basic this compound (BOHN) with a nitric acid solution having a concentration of ≥1.7 mol/l.[4]

  • The reaction is exothermic. Control the addition rate and/or provide cooling to ensure the final reaction temperature does not exceed 25°C.[4]

  • The BOHN will be completely converted to Bi(NO₃)₃ · 5H₂O.[4]

  • The product can then be crystallized from the solution.

Visualizations

experimental_workflow_pressurized Workflow: Optimized this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_product Product Handling bismuth Bismuth Metal reaction_vessel Pressurized Reaction Vessel bismuth->reaction_vessel nitric_acid Nitric Acid (20-68%) nitric_acid->reaction_vessel conditions T: 30-90°C P: 0.1-0.9 MPa Time: 4-12h reaction_vessel->conditions Apply Conditions cooling Cooling conditions->cooling discharge Discharge Product cooling->discharge final_product This compound Solution discharge->final_product

Caption: Optimized synthesis of this compound solution.

troubleshooting_low_yield Troubleshooting: Low Reaction Yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed hydrolysis Hydrolysis (Insufficient Acid) low_yield->hydrolysis incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction temp Suboptimal Temperature low_yield->temp add_acid Increase Nitric Acid Concentration Maintain pH 0-3 hydrolysis->add_acid optimize_conditions Adjust Reaction Time & Temp e.g., 4-12h, 30-90°C incomplete_reaction->optimize_conditions control_temp Implement Temperature Control e.g., Cooling for Exothermic Reactions temp->control_temp

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting low catalytic activity of bismuth nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bismuth Nitrate (B79036) Catalysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of bismuth nitrate as a catalyst. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Low Catalytic Activity

Low or inconsistent catalytic activity is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_purity Purity & Integrity Checks cluster_conditions Reaction Condition Optimization cluster_deactivation Deactivation Mechanisms cluster_synthesis Synthesis Protocol Review start Low Catalytic Activity Observed check_purity 1. Verify Catalyst Purity & Integrity start->check_purity check_conditions 2. Evaluate Reaction Conditions check_purity->check_conditions If purity is confirmed purity_analysis Spectroscopic Analysis (e.g., XRD, ICP-MS) check_purity->purity_analysis storage Check Storage Conditions (Moisture, Air Exposure) check_purity->storage check_deactivation 3. Investigate Catalyst Deactivation check_conditions->check_deactivation If conditions are optimal solvent Solvent Effects check_conditions->solvent temperature Temperature Optimization check_conditions->temperature cocatalyst Co-catalyst/Additive Presence check_conditions->cocatalyst concentration Substrate/Catalyst Concentration check_conditions->concentration check_synthesis 4. Review Catalyst Synthesis (if applicable) check_deactivation->check_synthesis If deactivation is ruled out poisoning Substrate/Product Poisoning check_deactivation->poisoning leaching Active Species Leaching check_deactivation->leaching sintering Thermal Agglomeration (Sintering) check_deactivation->sintering coking Coke Formation check_deactivation->coking resolve Catalytic Activity Restored check_synthesis->resolve If synthesis is optimized precursor Precursor Quality check_synthesis->precursor calcination Calcination Temperature/Atmosphere check_synthesis->calcination support Support Interaction (if any) check_synthesis->support

Caption: A step-by-step workflow for troubleshooting low catalytic activity.

Frequently Asked Questions (FAQs)

Catalyst Integrity and Purity

Q: How can I be sure that the quality of my this compound is not the issue?

A: The purity and form of this compound are critical for its catalytic activity. Bismuth compounds can act as Lewis acids, and impurities can alter this property.[1]

  • Recommendation: Source high-purity this compound from a reliable supplier who can provide a certificate of analysis with lot-to-lot consistency.[1] this compound pentahydrate is a common and effective form.[2]

  • Verification: If you suspect contamination, techniques like X-ray Diffraction (XRD) can confirm the crystalline phase, while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace metal impurities.

Q: My this compound has been stored for a while. Could this affect its activity?

A: Yes, improper storage can lead to hydration or hydrolysis, altering the catalyst's structure. This compound is sensitive to moisture.

  • Recommendation: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator. Exposure to moisture and air can lead to the formation of inactive oxide or hydroxide (B78521) layers.[3]

Reaction Conditions

Q: What are the optimal reaction conditions for this compound catalysis?

A: Optimal conditions are highly reaction-specific. Key parameters to consider are solvent, temperature, catalyst loading, and the presence of co-catalysts.

  • Solvent Selection: The choice of solvent can significantly impact yield. For example, in the aerobic oxidation of alcohols, acetonitrile (B52724) (CH3CN) was found to provide the highest yield compared to water, DCE, DMSO, and ethanol.[4]

  • Temperature: Temperature can influence reaction rates and catalyst stability. High temperatures can lead to catalyst sintering (agglomeration of particles), reducing the active surface area.[3]

  • Catalyst Loading: The amount of catalyst should be optimized. For instance, in the synthesis of 1,4-dihydropyridines, 5 mol% of this compound was found to be effective.[2] In other reactions, such as alcohol oxidation, 10 mol% was optimal.[4]

Q: I am not seeing the expected conversion. Should I increase the catalyst loading?

A: While insufficient catalyst loading can be a reason for low conversion, simply increasing the amount is not always the solution. High concentrations of the catalyst or reactants can sometimes inhibit the reaction by causing full coverage of the catalyst surface, which restricts electron transfer.[5] It is recommended to perform a systematic optimization of the catalyst loading.

Catalyst Deactivation and Regeneration

Q: My catalyst's activity decreases over time or with reuse. What could be the cause?

A: Catalyst deactivation is a common issue and can occur through several mechanisms:

  • Poisoning: Adsorption of intermediates or byproducts onto the active sites can block them.[6]

  • Leaching: The active bismuth species may dissolve into the reaction medium, especially in liquid-phase reactions.

  • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[3]

  • Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites.[3]

Q: Can a deactivated bismuth-based catalyst be regenerated?

A: In some cases, yes. For instance, a bismuth-promoted platinum catalyst that was deactivated by the adsorption of chelating intermediates was successfully regenerated. The regeneration method involved a post-heat-treatment at 200–300 °C, which removed the adsorbed species and allowed the catalyst to be recycled for at least five runs without significant loss of activity.[6] For catalysts deactivated by the loss of molybdenum and bismuth, a regeneration process involving impregnation with a solution of molybdenum and bismuth compounds followed by calcination has been developed.[7][8]

This compound as a Precursor

Q: I am using this compound to synthesize a different bismuth-based catalyst. What factors should I consider?

A: this compound is a versatile precursor for various bismuth-based catalysts like Bi2O3, BiPO4, and BiVO4.[1][5] The properties of the final catalyst are highly dependent on the synthesis conditions.

  • Calcination Temperature: The temperature at which the precursor is calcined plays a crucial role in determining the final phase and photoactive properties of the resulting bismuth compounds.[9]

  • Synthesis Method: The preparation method (e.g., solvothermal synthesis) will influence the morphology and particle size of the final catalyst, which in turn affects its activity.[10][11]

Data and Protocols

Table 1: Optimization of Reaction Conditions for Aerobic Oxidation of Alcohols
EntryBismuth Catalyst (10 mol%)Co-catalyst (5 mol%)SolventYield (%)
1Bi(NO3)3·5H2OKeto-ABNOCH3CN 94
2Bi(NO3)3·5H2OKeto-ABNOH2OLower
3Bi(NO3)3·5H2OKeto-ABNODCELower
4Bi(NO3)3·5H2OKeto-ABNODMSOLower
5Bi(NO3)3·5H2OKeto-ABNOEthanolLower
6Bi2(SO4)3TEMPOCH3CNLower
7Bi2O3TEMPOCH3CNLower
8BiBr3TEMPOCH3CNLower
9Bi(OTf)3TEMPOCH3CNLower

Data adapted from a study on the aerobic oxidation of alcohols.[4]

Experimental Protocol: Catalyst Regeneration by Heat Treatment

This protocol is based on the regeneration of a deactivated Bi-promoted Pt catalyst.[6]

  • Catalyst Recovery: After the reaction, recover the deactivated catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst thoroughly with a suitable solvent (e.g., deionized water, ethanol) to remove any loosely bound residues.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 60-80 °C) overnight.

  • Heat Treatment (Calcination): Place the dried catalyst in a furnace and heat it to 200–300 °C under a controlled atmosphere (e.g., air or an inert gas like nitrogen) for a specified duration (e.g., 2-4 hours).

  • Cooling: Allow the catalyst to cool down to room temperature under a dry atmosphere.

  • Characterization: Before reuse, it is advisable to characterize the regenerated catalyst using techniques like XRD or TEM to check for any structural changes.

Diagram: Factors Influencing this compound Catalytic Activity

Factors center Catalytic Activity purity Purity center->purity form Physical Form (e.g., pentahydrate) center->form loading Catalyst Loading center->loading precursor Precursor Quality (for derived catalysts) center->precursor temperature Temperature center->temperature solvent Solvent center->solvent cocatalyst Co-catalyst/ Additive center->cocatalyst atmosphere Reaction Atmosphere (e.g., air, N2) center->atmosphere poisoning Poisoning center->poisoning leaching Leaching center->leaching sintering Sintering center->sintering coking Coking center->coking

Caption: Key factors influencing the catalytic performance of this compound.

References

Bismuth Nitrate in Organic Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of bismuth nitrate (B79036) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my bismuth nitrate solution turning cloudy or forming a white precipitate?

This is the most common issue encountered and is almost always due to hydrolysis. This compound (Bi(NO₃)₃·5H₂O) is highly sensitive to water and pH. When the pH of the solution rises above 0, or in the presence of excess water, it readily hydrolyzes to form various insoluble basic bismuth nitrates, also known as bismuth oxynitrates or subnitrates (e.g., BiONO₃, --INVALID-LINK--₆·H₂O).[1][2][3]

Q2: Can I use water as a solvent for my reaction with this compound?

No, water is generally not a suitable solvent as it induces rapid hydrolysis and precipitation of insoluble bismuth oxynitrates.[2][3] this compound is soluble in acidic aqueous solutions (pH < 0), acetone, acetic acid, and glycerol.[3] For most organic synthesis applications, anhydrous organic solvents are recommended.

Q3: My nitration reaction is not working or is giving very low yields. What could be the cause?

This compound or subnitrate on its own is often inactive as a nitrating agent for many aromatic compounds.[4][5] It typically requires an activator, such as thionyl chloride, or support on a solid medium like montmorillonite (B579905) clay to enhance its reactivity.[4] Ensure your protocol includes the necessary activating agent or catalyst support.

Q4: I am observing the formation of nitrogen dioxide (NO₂, a brown gas) from my reaction mixture. Is this normal?

The release of NO₂ can occur under certain conditions. This compound can decompose upon heating, forming nitrogen dioxide.[3] Additionally, when reacting with certain nucleophiles like thiols, unstable intermediates can form that subsequently release NO₂.[6][7] This indicates a potential decomposition of the nitrate reagent or an unintended redox reaction.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Precipitate
  • Symptom: A white or off-white solid crashes out of the reaction mixture, either at the start or during the reaction.

  • Likely Cause: Hydrolysis of this compound due to the presence of moisture.

  • Solutions:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Anhydrous Solvents: Use freshly distilled, anhydrous-grade solvents. Avoid solvents that may contain water as a stabilizer (e.g., unstabilized chloroform).

    • Acidic Medium: If the reaction chemistry allows, adding a small amount of nitric acid can help keep the this compound in solution by maintaining a very low pH.[8]

    • Temperature Control: At elevated temperatures (≥50 °C), hydrolysis is accelerated, leading to the precipitation of crystalline basic bismuth nitrates.[1] Maintain appropriate temperature control.

G start Unexpected Precipitate Forms check_moisture Was the reaction run under anhydrous conditions? start->check_moisture check_ph Is the reaction medium acidic (pH < 1)? check_moisture->check_ph Yes cause_hydrolysis Root Cause: Hydrolysis of Bi(NO₃)₃ check_moisture->cause_hydrolysis No check_ph->cause_hydrolysis No other_issue Consider other issues: - Substrate insolubility - Product precipitation check_ph->other_issue Yes solution1 Solution: - Use anhydrous solvents - Dry all glassware - Run under inert gas cause_hydrolysis->solution1 solution2 Solution: - Add a catalytic amount of nitric acid (if compatible) cause_hydrolysis->solution2

Issue 2: Poor Selectivity or Over-reaction in Nitration
  • Symptom: Formation of multiple nitrated isomers (e.g., ortho/para mixtures) or dinitrated products when mononitration is desired.

  • Likely Cause: The reaction conditions (reagent stoichiometry, temperature, catalyst) are too harsh or not optimized for the specific substrate.

  • Solutions:

    • Control Stoichiometry: Carefully control the ratio of the nitrating agent to the aromatic substrate. For mononitration of highly activated rings like phenols, a 1:1 ratio is often sufficient.[4]

    • Temperature Management: Run the reaction at a lower temperature to improve selectivity and reduce the rate of side reactions.

    • Choice of Reagent/Catalyst: The combination of bismuth subnitrate with thionyl chloride has been shown to be highly selective for mononitration of various aromatics, with no dinitro or side-chain substitution products detected in many cases.[4]

Issue 3: Over-oxidation of Alcohols
  • Symptom: When oxidizing a primary alcohol to an aldehyde, the corresponding carboxylic acid is formed as a significant byproduct.

  • Likely Cause: The catalytic system is too active, or the reaction time is too long.

  • Solutions:

    • Monitor Reaction Progress: Use TLC or GC to carefully monitor the consumption of the starting material. Quench the reaction as soon as the alcohol is consumed to prevent over-oxidation of the aldehyde product.

    • Optimize Catalyst System: In systems using co-catalysts (e.g., Bi(NO₃)₃/Keto-ABNO for aerobic oxidation), reducing the catalyst loading or reaction temperature can help improve selectivity for the aldehyde.[9]

    • Solid Supports: Using this compound on an acidic aluminosilicate (B74896) support (like BEA zeolites or clays) can moderate reactivity and improve selectivity in the oxidation of benzylic alcohols.[10]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Alcohol Alcohol Aldehyde/Ketone Aldehyde/Ketone Alcohol->Aldehyde/Ketone Bi(NO₃)₃ Oxidation Carboxylic Acid Carboxylic Acid Aldehyde/Ketone->Carboxylic Acid Over-oxidation Insoluble\nOxynitrates Insoluble Oxynitrates Water Water Water->Insoluble\nOxynitrates Bi(NO₃)₃ Bi(NO₃)₃ Bi(NO₃)₃->Insoluble\nOxynitrates

Quantitative Data Summary

Table 1: Nitration of Phenols with Bismuth Subnitrate/Thionyl Chloride [4]

SubstrateSubstrate:Reagent StoichiometryProduct(s)Yield (%)
Phenol1 : 12-Nitrophenol / 4-Nitrophenol95
Phenol1 : 22,4-Dinitrophenol / 2,6-Dinitrophenol92
p-Cresol1 : 14-Methyl-2-nitrophenol96
p-Cresol1 : 22,6-Dinitro-4-methylphenol94
4-Chlorophenol1 : 14-Chloro-2-nitrophenol90
4-Chlorophenol1 : 24-Chloro-2,6-dinitrophenol92

Table 2: Aerobic Oxidation of Alcohols with Bi(NO₃)₃/Keto-ABNO Catalyst [9]

Substrate (Alcohol)Product (Aldehyde/Ketone)Isolated Yield (%)
1-PhenylethanolAcetophenone95
Benzyl alcoholBenzaldehyde96
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde97
1-(4-Chlorophenyl)ethanol4'-Chloroacetophenone94
CyclohexanolCyclohexanone90

Key Experimental Protocols

Protocol 1: General Procedure for Mononitration of Aromatic Compounds

Adapted from Ref.[4][5]

  • Preparation: Charge a round-bottomed flask fitted with a condenser with the aromatic substrate (5 mmol) and dry dichloromethane (B109758) (50 mL).

  • Reagent Addition: Stir the mixture and add thionyl chloride (1.20 g, 10 mmol). Subsequently, add bismuth subnitrate (2.20 g) portion-wise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 10% sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Aerobic Oxidation of Alcohols

Adapted from Ref.[9]

  • Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the alcohol substrate (1 mmol), Bi(NO₃)₃·5H₂O (0.1 mmol, 10 mol%), and Keto-ABNO (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (B52724) (2 mL) to the tube.

  • Reaction: Place an air-filled balloon on top of the Schlenk tube. Place the reaction vessel in a preheated oil bath at 65 °C and stir for the required time (typically 2-4 hours), monitoring by TLC.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica (B1680970) gel to afford the pure aldehyde or ketone.

References

Technical Support Center: Enhancing Photocatalytic Efficiency of Bismuth Nitrate-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with bismuth nitrate-derived photocatalysts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, characterization, and application of this compound-derived photocatalytic materials.

IssuePossible Cause(s)Suggested Solution(s)
Low Photocatalytic Activity 1. Rapid recombination of photogenerated electron-hole pairs: This is a primary limiting factor for many bismuth-based photocatalysts.[1][2][3] 2. Wide band gap: Some basic bismuth nitrates have a wide band gap, limiting their activity to the UV region of the spectrum.[3][4] 3. Poor visible light absorption: The material may not efficiently harvest visible light, which constitutes a large portion of the solar spectrum.[1] 4. Low surface area: A smaller surface area reduces the number of active sites available for the photocatalytic reaction.[5] 5. Inefficient charge transfer: Suboptimal charge carrier mobility hinders the migration of electrons and holes to the material's surface.[1]1. Construct heterojunctions: Couple the this compound-derived material with another semiconductor to promote charge separation.[2][3] Examples include composites with BiVO4 or other semiconductors.[6] 2. Doping: Introduce metal or non-metal elements to modify the electronic band structure and reduce the band gap.[7][8] 3. Morphology control: Synthesize materials with specific morphologies like nanosheets or hierarchical structures to enhance light absorption and surface area.[9][10] 4. Crystal facet engineering: Expose highly active crystal planes that can facilitate the generation of reactive oxygen species.[2][11][12] 5. Introduce oxygen vacancies: This can create defect states that improve charge separation and visible light absorption.[2]
Poor Catalyst Stability and Reusability 1. Photocorrosion: The material may degrade under prolonged light irradiation. 2. Particle agglomeration: Nanoparticles may aggregate during the reaction, reducing the effective surface area and activity.[10] 3. Leaching of dopants or components: In composite materials, components may leach into the solution, reducing performance and contaminating the sample.1. Surface modification: Coat the photocatalyst with a protective layer to prevent photocorrosion. 2. Immobilization: Support the photocatalyst on a stable substrate to prevent agglomeration and facilitate recovery. 3. Optimize synthesis conditions: Ensure strong interfacial contact in composite materials to prevent leaching. Annealing at appropriate temperatures can improve crystallinity and stability.[13]
Inconsistent Experimental Results 1. Variations in synthesis parameters: Minor changes in pH, temperature, precursor concentration, or stirring rate can significantly affect the final product's properties.[5] 2. Inconsistent light source: Variations in light intensity or spectral distribution will affect the photocatalytic reaction rate. 3. Contamination of reagents or glassware: Impurities can act as scavengers for reactive oxygen species or poison the catalyst.1. Standardize protocols: Maintain precise control over all synthesis parameters and document them thoroughly. 2. Calibrate light source: Regularly measure the intensity and spectrum of the light source to ensure consistency. 3. Thoroughly clean all glassware: Use appropriate cleaning procedures to remove any potential contaminants. Use high-purity reagents.
Difficulty in Characterizing the Material 1. Amorphous or poorly crystalline material: This can lead to broad and undefined peaks in X-ray diffraction (XRD) patterns. 2. Complex morphology: The material's structure may be difficult to resolve with standard microscopy techniques. 3. Overlapping spectral features: In composite materials, it can be challenging to distinguish the properties of individual components.1. Optimize synthesis and annealing conditions: Adjust parameters like temperature and time to improve crystallinity.[13] 2. Use advanced characterization techniques: Employ high-resolution transmission electron microscopy (HR-TEM) and selected area electron diffraction (SAED) for detailed structural analysis. 3. Deconvolute spectral data: Use software to separate overlapping peaks in techniques like X-ray photoelectron spectroscopy (XPS) and UV-Vis diffuse reflectance spectroscopy (DRS).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound-derived materials for photocatalysis.

1. What is the primary limitation of this compound-derived photocatalysts?

The main challenge is the rapid recombination of photogenerated electron-hole pairs, which significantly reduces the quantum efficiency of the photocatalytic process.[1][2][3] Additionally, some this compound-based materials have a wide band gap, limiting their activation to UV light.[3][4]

2. How can I improve the visible-light activity of my bismuth-based photocatalyst?

Several strategies can be employed:

  • Doping: Introducing non-metal elements like Nitrogen or Sulfur can narrow the band gap and enhance visible light absorption.[8]

  • Heterojunction Construction: Forming a composite with a narrow band gap semiconductor can improve visible light harvesting and promote charge separation.[2][3]

  • Surface Plasmon Resonance: Incorporating noble metal nanoparticles (e.g., Ag, Au) can enhance visible light absorption through surface plasmon resonance effects.[14]

3. What are the key characterization techniques I should use for my synthesized photocatalyst?

Essential characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[15][16]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure.[15][16]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the band gap energy.[1][16]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements on the surface.

  • Photoluminescence (PL) Spectroscopy: To study the separation efficiency of photogenerated electron-hole pairs. A lower PL intensity generally indicates a lower recombination rate.[16]

4. How do I prepare a basic bismuth nitrate (B79036) photocatalyst?

A common method is the precipitation method.[15] Typically, a this compound precursor, such as Bi(NO₃)₃·5H₂O, is dissolved in an acidic solution to prevent hydrolysis.[8] A precipitating agent, like NaOH or ammonia, is then added to adjust the pH, leading to the formation of a precipitate.[8][15] The resulting solid is then washed, dried, and often calcined at a specific temperature to obtain the desired crystalline phase.[8][13]

5. What is the mechanism of photocatalytic degradation using these materials?

The general mechanism involves three key steps:

  • Generation of electron-hole pairs: When the semiconductor photocatalyst is irradiated with light of sufficient energy (greater than its band gap), electrons are excited from the valence band to the conduction band, leaving holes behind.[17]

  • Separation and transport of charge carriers: The photogenerated electrons and holes migrate to the surface of the photocatalyst.[17]

  • Surface redox reactions: The electrons react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), while the holes react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). These highly reactive species are responsible for the degradation of organic pollutants.[14][18]

Quantitative Data Summary

The following tables summarize quantitative data on the photocatalytic performance of various this compound-derived materials.

Table 1: Photocatalytic Degradation of Rhodamine B (RhB)

PhotocatalystSynthesis MethodLight SourceDegradation EfficiencyTime (min)Reference
BiON-4NPrecipitation with HMTAUV Light100%4[5]
Bi₆O₅(OH)₃(NO₃)₅·3H₂ODirect HydrolysisVisible Light~95%120[10]
α-Bi₂O₃ (from Bi(NO₃)₃)Precipitation & CalcinationVisible Light>90%180[13]

Table 2: Band Gap Energies of Bismuth-Based Photocatalysts

MaterialBand Gap (eV)Reference
α-Bi₂O₃~2.64 - 2.85[13]
BiVO₄~2.4 - 2.5[1]
BiFeO₃~2.1 - 2.2[14]
Basic Bismuth NitratesVariable (can be > 3.0)[3]

Experimental Protocols

Protocol 1: Synthesis of α-Bi₂O₃ Nanoparticles via Precipitation

This protocol is adapted from a typical chemical precipitation method.[8][13]

  • Dissolve Precursor: Dissolve 1.94 g of Bi(NO₃)₃·5H₂O in 20 mL of dilute nitric acid (1 mol/L) with constant stirring to prevent the hydrolysis of Bi³⁺ ions.

  • Prepare Alkaline Solution: Separately, prepare a 0.21 mol/L NaOH aqueous solution.

  • Precipitation: Slowly add the NaOH solution dropwise into the this compound solution under vigorous stirring. A white precipitate will form.

  • Aging: Continue stirring the mixture for 30 minutes to ensure a complete reaction.

  • Washing: Filter the precipitate and wash it repeatedly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the obtained solid in an oven at 80°C for 8 hours.

  • Calcination: Calcine the dried powder in a muffle furnace at 500°C in air for 2 hours to obtain α-Bi₂O₃ nanoparticles.

Protocol 2: Photocatalytic Activity Evaluation

This protocol describes a standard procedure for evaluating the photocatalytic degradation of an organic dye.[16][17]

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 50 mg) in an aqueous solution of the target pollutant (e.g., 100 mL of 10 mg/L Rhodamine B).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant.

  • Photoreaction: Irradiate the suspension with a suitable light source (e.g., a Xenon lamp with a UV cutoff filter for visible light). Maintain constant stirring throughout the experiment.

  • Sampling: At regular time intervals, withdraw a small aliquot of the suspension (e.g., 3 mL).

  • Catalyst Removal: Centrifuge or filter the aliquot to remove the photocatalyst particles.

  • Concentration Analysis: Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.

  • Degradation Efficiency Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration after reaching equilibrium and Cₜ is the concentration at time t.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_testing Photocatalytic Testing A Dissolve Bi(NO₃)₃·5H₂O in Acid B Add Precipitating Agent (e.g., NaOH) A->B pH Adjustment C Wash and Dry Precipitate B->C D Calcination C->D Thermal Treatment E XRD D->E F SEM/TEM D->F G UV-Vis DRS D->G H XPS/PL D->H I Catalyst Suspension (with Pollutant) D->I J Dark Adsorption I->J K Light Irradiation J->K L Sample Analysis (UV-Vis) K->L

Caption: Workflow for synthesis, characterization, and testing of photocatalysts.

Caption: General mechanism of semiconductor photocatalysis for pollutant degradation.

References

Bismuth Nitrate Precursor Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of bismuth nitrate (B79036) precursors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of bismuth nitrate precursors, particularly through hydrolytic purification methods.

Question Possible Cause Troubleshooting Steps
Why is a white precipitate forming immediately upon dissolving my this compound precursor in water? This compound readily hydrolyzes in neutral or near-neutral water to form insoluble basic bismuth nitrates, such as bismuth subnitrate (BiONO₃).[1][2][3]To prevent premature hydrolysis, always dissolve this compound in dilute nitric acid. A common practice is to use a few drops of concentrated nitric acid to maintain a low pH (typically below 2) before adding the bulk of the water.[1]
My hydrolytic purification yields a very fine, poorly crystalline precipitate that is difficult to filter. What went wrong? The temperature of the hydrolysis process is too low. Low temperatures can lead to the formation of poorly crystallized precipitates that trap impurities and mother liquor.[4]The hydrolysis should be carried out at an elevated temperature, typically between 40°C and 90°C.[4] A temperature of at least 50°C is recommended to obtain an easily filterable, coarse-crystalline precipitate.[5]
The purity of my final product is lower than expected, with significant levels of lead and iron contamination. The pH of the hydrolysis solution was not optimal. If the pH is too high (above 1.4), it can cause the co-precipitation of impurity metals like lead and iron along with the bismuth oxynitrate.[4]Maintain the pH of the hydrolysis solution within the optimal range of 0.5 to 1.4.[4] Careful addition of a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) carbonate solution) or water is crucial to control the pH.[4][5]
The yield of my purified basic this compound is low. The pH of the hydrolysis solution might be too low. At a pH below 0.5, the extraction of bismuth into the product can be as low as 70%.[4] Also, incomplete precipitation can occur if the solution is not sufficiently diluted with water.Ensure the pH is maintained within the optimal range of 0.5-1.4.[4] The volume ratio of water to the bismuth-containing solution can also be optimized; ratios of 7-9:1 have been shown to be effective.
During the synthesis of this compound from metallic bismuth and nitric acid, a large amount of toxic brown gas is produced. This is the expected release of nitrogen dioxide (NO₂) gas during the reaction. However, this method leads to high consumption of nitric acid and is environmentally hazardous.Consider a preliminary oxidation of the metallic bismuth with atmospheric oxygen. This can reduce nitric acid consumption by half and eliminate the release of toxic nitrogen oxides.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound precursors?

A1: The most common and effective method is hydrolytic purification.[4][5] This process involves the controlled precipitation of bismuth from a nitric acid solution in the form of a basic this compound, such as bismuth oxohydroxonitrate (--INVALID-LINK--₅·3H₂O).[5] This method is efficient at removing common metal impurities.[5]

Q2: What are the typical impurities found in this compound precursors?

A2: Common impurities include lead, copper, iron, silver, zinc, calcium, magnesium, and sodium.[4]

Q3: How can I prevent the hydrolysis of my stock solution of this compound?

A3: this compound solutions should be prepared and stored in dilute nitric acid to maintain a low pH and prevent the formation of insoluble basic salts.[1][2]

Q4: What is the importance of the pH and temperature during hydrolytic purification?

A4: Both pH and temperature are critical parameters. The pH should be maintained between 0.5 and 1.4 to ensure high recovery of bismuth while preventing the co-precipitation of impurities.[4] The temperature should be kept at 50°C or higher to promote the formation of a well-crystalline precipitate that is easy to filter and wash.[4][5]

Q5: Can the purified basic this compound be converted back to this compound?

A5: Yes, the purified basic this compound precipitate can be redissolved in nitric acid to obtain a purified this compound solution, which can then be crystallized to yield solid, purified this compound pentahydrate.[6]

Data Presentation

The following table summarizes the effectiveness of hydrolytic purification in removing common impurities from this compound precursors.

Impurity Content in Initial Material (%) Content after Hydrolytic Purification (%) Removal Efficiency (%)
Copper (Cu)0.00010.0001Not specified
Lead (Pb)0.0080.000297.5
Iron (Fe)0.0030.000583.3
Silver (Ag)Not specified0.0001Not specified
Calcium (Ca)0.00050.000260
Magnesium (Mg)0.00050.000260
Sodium (Na)0.00150.000193.3

Data compiled from a representative example in the cited literature.[4]

Experimental Protocols

Detailed Methodology for Hydrolytic Purification of this compound

This protocol describes the purification of a this compound solution through controlled hydrolysis to precipitate basic this compound.

Materials:

  • Impure this compound solution (e.g., 380 g/L Bi in nitric acid)

  • Deionized water

  • 4M Sodium Hydroxide (NaOH) solution or Ammonium Carbonate solution

  • Filtration apparatus (e.g., suction filter)

  • Drying oven

Procedure:

  • Preparation: Heat the impure this compound solution to the desired reaction temperature (e.g., 60°C).[4]

  • Hydrolysis: With vigorous stirring, add deionized water to the heated this compound solution. A common dilution is a tenfold dilution.

  • pH Adjustment: Slowly add a 4M NaOH solution or an ammonium carbonate solution to the diluted and heated mixture to adjust the pH to the target range of 0.5-1.4.[4] Monitor the pH closely during this step.

  • Precipitation and Digestion: Continue stirring the mixture at the elevated temperature (e.g., 60°C) for a set period, for example, 30 minutes, to allow for the formation of a well-defined crystalline precipitate.[4]

  • Settling: Turn off the stirring and allow the precipitate to settle for approximately 2 hours.[4]

  • Filtration: Separate the precipitate from the mother liquor by decantation followed by suction filtration.[4]

  • Washing: Wash the precipitate on the filter with hot deionized water (e.g., 60°C) multiple times to remove any remaining mother liquor and adsorbed impurities.[4]

  • Drying: Dry the purified basic this compound precipitate in an oven at a temperature between 80°C and 120°C.[4]

Visualizations

experimental_workflow cluster_synthesis Precursor Synthesis cluster_purification Purification cluster_product Final Product start Metallic Bismuth dissolution Dissolution in Nitric Acid start->dissolution hydrolysis Hydrolytic Precipitation (pH 0.5-1.4, T > 50°C) dissolution->hydrolysis Impure Bismuth Nitrate Solution filtration Filtration and Washing hydrolysis->filtration drying Drying (80-120°C) filtration->drying product Purified Basic this compound drying->product

Caption: Workflow for the synthesis and purification of basic this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Purity of Final Product cause1 Incorrect pH (>1.4) start->cause1 cause2 Low Temperature (<40°C) start->cause2 cause3 Insufficient Washing start->cause3 solution1 Adjust pH to 0.5-1.4 cause1->solution1 solution2 Increase Temperature to >50°C cause2->solution2 solution3 Wash Precipitate Thoroughly with Hot Water cause3->solution3

Caption: Troubleshooting logic for low purity in this compound purification.

References

Technical Support Center: Bismuth Nitrate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on bismuth nitrate (B79036) reaction kinetics. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the solubility and stability of bismuth nitrate?

A1: The solubility and stability of this compound are highly dependent on the solvent system. This compound pentahydrate, the common commercial form, readily hydrolyzes in water to form insoluble bismuth oxynitrates, especially when the pH is above 0.[1] To prevent this, dissolution is typically performed in acidic solutions, such as dilute nitric acid, which suppresses hydrolysis.[2][3]

The compound shows good solubility in polar aprotic solvents like acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO), as well as in acetic acid and glycerol.[1][2][3][4] Conversely, it is practically insoluble in less polar solvents like ethanol (B145695) and ethyl acetate.[1][2][3][4] The choice of solvent is therefore critical to maintaining a homogeneous reaction mixture and preventing premature precipitation of bismuth species.

Summary of this compound Solubility in Common Solvents

SolventSolubilityKey Considerations
WaterDecomposesRapid hydrolysis to bismuth oxynitrate (BiONO₃).[1][3] Requires acidification (e.g., with nitric acid) to dissolve.[2]
Dilute Nitric AcidSolubleSuppresses hydrolysis and stabilizes the Bi³⁺ ion in solution.[1][3]
Acetic AcidSolubleProvides an acidic medium that can also participate in reactions.[1][2][3]
AcetoneSolubleA common organic solvent for this compound reactions.[1][3][4]
DMSOHighly SolubleCan form stable complexes with bismuth, influencing reactivity.[2][5][6]
EthanolInsolubleNot suitable for dissolving this compound.[1][2][3][4]
Ethyl AcetateInsolubleNot suitable for dissolving this compound.[1][2][3][4]
Acetonitrile (B52724)VariesOften used as a solvent for this compound-catalyzed reactions, affording high yields in certain oxidations.[7]

Q2: What is the effect of solvent polarity on reaction kinetics involving this compound?

A2: Solvent polarity can significantly influence reaction rates. In reactions where this compound acts as a Lewis acid catalyst, polar solvents can stabilize charged intermediates or transition states, potentially accelerating the reaction. For instance, in the Biginelli reaction, solvents like acetonitrile and ethanol can affect the thermodynamic constants and reaction pathways.[8] However, in some cases, highly coordinating solvents like DMSO might form strong complexes with the Bi³⁺ ion, which could reduce its catalytic activity by blocking coordination sites.[5][6] The optimal solvent is often determined empirically for each specific reaction.[7][9]

Q3: How can I monitor the kinetics of a reaction involving this compound?

A3: Reaction kinetics can be monitored using various in-situ analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for tracking the concentration of reactants, intermediates, and products over time.[10][11][12] By acquiring a series of 1D spectra at set time intervals, a kinetic profile of the reaction can be constructed.[10][11] Other techniques like UV-Vis spectroscopy can be employed if the reacting species have distinct chromophores. For reactions involving precipitation, changes in turbidity can also be monitored.

Troubleshooting Guide

Problem 1: My this compound precipitates immediately upon addition to the solvent.

  • Cause: This is most likely due to hydrolysis. This compound is extremely sensitive to moisture and will rapidly convert to insoluble white bismuth oxynitrate (BiONO₃) in the presence of water or in neutral/basic conditions.[1][3]

  • Solution:

    • Acidify the Solvent: Ensure your solvent is sufficiently acidic. If using an aqueous system, add dilute nitric acid to lower the pH to below 2 before introducing the this compound.[2]

    • Use Anhydrous Solvents: If the reaction chemistry allows, use dry, anhydrous solvents (e.g., dry acetone, acetonitrile, or DMSO) to minimize hydrolysis.

    • Check Starting Materials: Ensure that your other reactants do not introduce water or basic species into the mixture.

Caption: Troubleshooting flowchart for this compound precipitation.

Problem 2: The reaction is much slower than expected or does not proceed at all.

  • Cause 1: Catalyst Inactivation: The solvent may be too strongly coordinating. Solvents like DMSO can sometimes bind tightly to the bismuth center, hindering its ability to act as a Lewis acid catalyst.[5][6]

  • Solution 1: Change Solvent: Experiment with less coordinating solvents. For example, if the reaction is slow in DMSO, try acetonitrile or an even less polar solvent like dichloromethane, if solubility permits.[7][8] A study on the aerobic oxidation of alcohols found that acetonitrile (CH₃CN) provided the highest yield compared to H₂O, DCE, DMSO, and ethanol.[7]

  • Cause 2: Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction kinetics.

  • Solution 2: Use a Co-solvent: Introduce a co-solvent to improve the solubility of all reaction components. Ensure the co-solvent does not negatively impact the reaction pathway.

Problem 3: I am observing unexpected side products.

  • Cause: The solvent may be participating in the reaction. Protic solvents like alcohols or water can act as nucleophiles. In the presence of a strong Lewis acid like Bi(NO₃)₃, they can be activated and lead to side reactions (e.g., ether formation from alcohols).

  • Solution: Switch to a non-reactive, aprotic solvent such as acetonitrile, toluene, or a chlorinated solvent.[8] Always consider the chemical nature of your solvent and its potential to interfere with the desired reaction pathway.

Experimental Protocols

Protocol: Monitoring this compound-Catalyzed Acetalization by In-Situ NMR

This protocol describes a general method for monitoring the kinetics of a this compound-catalyzed acetalization of an aldehyde with a diol using NMR spectroscopy.

1. Materials:

  • Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

  • Aldehyde (e.g., benzaldehyde)

  • Diol (e.g., ethylene (B1197577) glycol)

  • Anhydrous deuterated solvent (e.g., Acetone-d₆ or CDCl₃)

  • Internal standard (e.g., mesitylene, non-reactive)

  • Anhydrous NMR tubes

2. Sample Preparation:

  • In an anhydrous environment (glovebox or under inert gas), prepare a stock solution of the aldehyde (1.0 M) and the internal standard (0.1 M) in the chosen deuterated solvent.

  • In a separate vial, dissolve this compound pentahydrate in the deuterated solvent to create a catalyst stock solution (e.g., 0.05 M). Note: Gentle warming or sonication may be required.

  • Place 500 µL of the aldehyde/internal standard stock solution into an anhydrous NMR tube.

  • Add the diol (e.g., 1.1 equivalents) to the NMR tube and mix thoroughly.

3. NMR Data Acquisition:

  • Acquire an initial ¹H NMR spectrum (t=0) of the mixture before adding the catalyst. This spectrum will serve as a baseline.

  • Initiate the reaction by injecting the this compound stock solution (e.g., 50 µL for 10 mol% catalyst loading) directly into the NMR tube. Mix quickly by inverting the tube.

  • Immediately place the sample in the NMR spectrometer and begin acquiring spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).[10][11] Use an automated routine if available on the spectrometer software.

  • Ensure the recycle delay (d1) is set appropriately (at least 5 times the longest T1 of the protons of interest) for quantitative analysis.

4. Data Analysis:

  • Process the series of spectra (phasing, baseline correction).

  • For each time point, integrate the signal corresponding to the aldehydic proton of the starting material and a characteristic proton signal of the acetal (B89532) product.

  • Normalize these integrals against the integral of the internal standard to determine the concentration of the reactant and product at each time point.

  • Plot concentration vs. time to obtain the kinetic profiles for the reaction.

G cluster_prep Sample Preparation (Anhydrous) cluster_acq NMR Acquisition cluster_analysis Data Analysis A Prepare Aldehyde & Internal Standard Stock C Combine Aldehyde Stock & Diol in NMR Tube A->C B Prepare Bi(NO₃)₃ Catalyst Stock E Inject Catalyst & Start Reaction B->E D Acquire t=0 Spectrum (No Catalyst) C->D D->E F Acquire Spectra at Timed Intervals E->F G Process Spectra (Phase, Baseline) F->G H Integrate & Normalize vs. Internal Standard G->H I Plot [Conc] vs. Time H->I J Determine Rate Law & Kinetic Parameters I->J

Caption: Experimental workflow for kinetic analysis using NMR.

References

Temperature optimization for bismuth nitrate thermal decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of bismuth nitrate (B79036).

Troubleshooting Guides

This section addresses specific issues that may arise during the thermal decomposition of bismuth nitrate to synthesize bismuth oxide.

ProblemPossible Cause(s)Suggested Solution(s)
Final product is yellow instead of white or pale yellow. Incomplete decomposition of this compound or intermediate oxynitrates. The presence of nitrogen oxides (NOx) can also impart a yellowish color.- Ensure the calcination temperature is sufficiently high and the duration is adequate for complete conversion to bismuth oxide. - A second calcination step may be necessary. - Ensure proper ventilation to remove gaseous byproducts like NO2.
The obtained bismuth oxide polymorph is not the desired one (e.g., α-Bi₂O₃ instead of β-Bi₂O₃). The final crystalline phase of bismuth oxide is highly dependent on the calcination temperature and the nature of the precursor.- To obtain α-Bi₂O₃ (monoclinic), a calcination temperature of around 620°C is often used.[1] - To synthesize β-Bi₂O₃ (tetragonal), thermal decomposition of precursors like bismuth oxalate (B1200264) at lower temperatures (e.g., 280°C) can be employed.[2] The decomposition of bismuth oxide carbonate can also yield phase-pure β-Bi₂O₃.[3]
The final product shows low purity or contains impurities. Contamination from starting materials or incomplete reaction.- Use high-purity this compound as the precursor. - If preparing basic this compound first, ensure it is washed thoroughly to remove soluble impurities.[2] - For purification of crude bismuth oxide, a method involving controlled addition of nitric acid can be used to dissolve impurities like Pb, Cu, As, etc., while converting bismuth oxide to an insoluble bismuth subnitrate compound.
Agglomerated or large particles are formed instead of nanoparticles. High calcination temperatures can lead to particle sintering and growth.- Optimize the calcination temperature and time to be just sufficient for complete decomposition without excessive particle growth. - Synthesis methods like co-precipitation followed by calcination at lower temperatures can yield smaller particle sizes.[4]
Inconsistent results between batches. Variations in experimental parameters such as heating rate, atmospheric conditions, or precursor preparation.- Standardize all experimental parameters, including heating rate, gas flow (if any), and crucible type. - Ensure the this compound precursor is stored properly to avoid hydration changes, as this can affect the decomposition profile.

Frequently Asked Questions (FAQs)

Q1: What are the main products of this compound thermal decomposition?

The thermal decomposition of this compound, particularly the pentahydrate form (Bi(NO₃)₃·5H₂O), ultimately yields bismuth(III) oxide (Bi₂O₃), nitrogen dioxide (NO₂), and oxygen (O₂). The overall reaction can be summarized as:

2Bi(NO₃)₃ → Bi₂O₃ + 6NO₂ + 3/2O₂

Q2: At what temperature does this compound pentahydrate begin to decompose?

The decomposition process is stepwise. The initial decomposition of this compound pentahydrate, involving the loss of water of hydration, starts at a relatively low temperature, with one study indicating a mass loss in the range of 34.0-50.8°C.[5]

Q3: What are the intermediate compounds formed during the decomposition?

As this compound is heated, it doesn't directly convert to bismuth oxide. It goes through several intermediate basic this compound (or bismuth oxynitrate) phases. The exact composition of these intermediates can be influenced by factors like pH and the presence of water. Some identified intermediates include --INVALID-LINK--₆·H₂O and --INVALID-LINK--₅·3H₂O.[6][7][8]

Q4: How can I control the polymorph of the final bismuth oxide product?

The crystalline form of the resulting Bi₂O₃ is highly dependent on the thermal treatment.

  • α-Bi₂O₃ (monoclinic): This is the stable phase at lower temperatures. Calcination of bismuth oxohydroxonitrate at approximately 620°C has been shown to yield monoclinic bismuth oxide.[1]

  • β-Bi₂O₃ (tetragonal): This metastable phase can be obtained by carefully controlling the decomposition of certain precursors at lower temperatures. For instance, the oxidative thermolysis of bismuth tartrate at 280°C can produce β-Bi₂O₃.[2]

Q5: What is a typical experimental protocol for synthesizing α-Bi₂O₃?

A co-precipitation method can be used:

  • Dissolve this compound pentahydrate in diluted nitric acid.

  • Separately, dissolve KOH in deionized water.

  • Add the KOH solution dropwise to the this compound solution while stirring to form a precipitate.

  • Maintain the final pH above 12 and continue stirring the precipitated liquid at 60°C for 2 hours.

  • Wash the precipitate with distilled water.

  • Dry the sample at 80°C for 6 hours.

  • Calcinate the dried powder at 500°C for 2 hours to obtain Bi₂O₃.[4]

Data Presentation

Thermal Decomposition Stages of this compound and Intermediates

The following table summarizes the temperature ranges for the decomposition of various bismuth-containing precursors to bismuth oxide. Note that the exact temperatures can vary depending on factors like heating rate and atmosphere.

PrecursorDecomposition/TransformationTemperature Range (°C)Final ProductReference
This compound Pentahydrate (Bi(NO₃)₃·5H₂O)Initial decomposition (loss of water)34 - 51-[5]
Basic this compoundDecomposition of nitrate salts400 - 500α-Bi₂O₃[9]
Bismuth Oxalate ([Bi(C₂O₄)OH])Decomposition to β-Bi₂O₃280β-Bi₂O₃[10]
Bismuth Oxocarbonate ((BiO)₂CO₃)Decomposition to Bi₂O₃300 - 500Bi₂O₃[11]
Basic this compound (--INVALID-LINK--₆·H₂O)Calcination to α-Bi₂O₃620 ± 20α-Bi₂O₃[1]

Experimental Protocols

Protocol 1: Synthesis of α-Bi₂O₃ via Solution Combustion

This method produces α-bismuth oxide with a monoclinic structure.[12]

  • Materials : Bismuth(II) subnitrate (Bi₅O(OH)₉(NO₃)₄), nitric acid (65%), citric acid, polyethylene (B3416737) glycol (PEG 20000).

  • Procedure :

    • Dissolve 2.91 g of Bi₅O(OH)₉(NO₃)₄ and 1.471 g of citric acid in 10 ml of HNO₃.

    • Add 0.04 g of PEG 20000 to the mixture.

    • Stir the mixture at 350 rpm for 5 minutes.

    • Heat the solution on a hot plate until it forms a gel and self-ignites to form a powder.

    • Calcine the resulting powder to obtain α-Bi₂O₃.

Protocol 2: Synthesis of Nanocrystalline Bi₂O₃ Using Urea (B33335)

This protocol yields nanocrystalline Bi₂O₃ with an average particle size of 50 nm.[13]

  • Materials : this compound, Urea.

  • Procedure :

    • Prepare a mixture of this compound and urea in a 1:5 molar ratio.

    • Heat the mixture on a hot water bath.

    • A precipitate will form upon evaporation of the water.

    • Decompose the precipitate by heating at 400°C to produce nanocrystalline Bi₂O₃.[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bismuth Oxide start Start: this compound Precursor method Select Synthesis Method start->method coprecipitation Co-precipitation method->coprecipitation Aqueous combustion Solution Combustion method->combustion Exothermic hydrothermal Hydrothermal method->hydrothermal High Pressure precipitation Precipitation & Washing coprecipitation->precipitation calcination Calcination combustion->calcination hydrothermal->precipitation drying Drying precipitation->drying drying->calcination alpha_bi2o3 α-Bi₂O₃ calcination->alpha_bi2o3 ~620°C beta_bi2o3 β-Bi₂O₃ calcination->beta_bi2o3 ~280°C

Caption: Experimental workflow for bismuth oxide synthesis.

decomposition_pathway cluster_pathway Thermal Decomposition Pathway of Bi(NO₃)₃·5H₂O start Bi(NO₃)₃·5H₂O dehydration Dehydration start->dehydration ~34-80°C intermediates Basic this compound Intermediates dehydration->intermediates decomposition Decomposition intermediates->decomposition ~400-620°C end_product Bi₂O₃ + NO₂ + O₂ decomposition->end_product

Caption: Stepwise thermal decomposition of this compound pentahydrate.

References

Technical Support Center: Bismuth Nitrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of bismuth nitrate (B79036) synthesis.

Troubleshooting Guide

Problem: Precipitate Formation During Synthesis or Dilution

Question: I am observing a white precipitate forming in my reaction mixture or when I try to dissolve the final bismuth nitrate product in water. What is causing this and how can I resolve it?

Answer:

The formation of a white precipitate is most likely due to the hydrolysis of this compound. This compound is highly susceptible to hydrolysis in aqueous solutions, especially when the pH is not sufficiently acidic (typically above 0).[1][2][3] This hydrolysis leads to the formation of various insoluble bismuth oxynitrates (e.g., BiONO₃).

Solutions:

  • pH Adjustment: The primary solution is to maintain a low pH. Add concentrated nitric acid dropwise to your solution until the precipitate redissolves.[3] It is crucial to monitor the pH of the reaction mixture continuously.

  • Solvent Choice: For applications where an aqueous solution is not strictly necessary, consider dissolving this compound in non-aqueous solvents like acetone, acetic acid, or glycerol, where it is more stable.[1] It is practically insoluble in ethanol (B145695) and ethyl acetate.[1]

Problem: The Reaction Between Bismuth Metal and Nitric Acid is Very Slow or Has Stopped

Question: My reaction between bismuth metal and concentrated nitric acid started but then slowed down significantly or stopped altogether, even though there is still unreacted bismuth. Why is this happening?

Answer:

This phenomenon is likely due to passivation. A thin, non-reactive layer of bismuth oxide can form on the surface of the bismuth metal, especially in highly concentrated nitric acid.[4] This layer prevents the acid from reaching and reacting with the fresh metal underneath.

Solutions:

  • Slight Dilution: Carefully add a small amount of distilled water to the reaction mixture. This slight dilution of the nitric acid can disrupt the passivation layer and restart the reaction.[4] Be cautious, as the reaction may become vigorous.

  • Temperature Increase: Gently warming the reaction mixture can sometimes help to overcome the passivation layer and increase the reaction rate. However, this must be done with extreme caution as the reaction is exothermic and can become difficult to control.[5]

  • Mechanical Agitation: Increasing the stirring speed or using a more efficient stirring method can help to physically break down the passivation layer.

Problem: Excessive Release of Brown/Orange Gas

Question: During the synthesis using bismuth metal and nitric acid, a large amount of brown/orange gas is being produced. Is this normal and how can I manage it?

Answer:

The brown/orange gas is nitrogen dioxide (NO₂), a toxic and hazardous byproduct of the reaction between bismuth and nitric acid.[6][7][8] While some formation is expected, excessive release indicates a very vigorous reaction and poses a significant safety and environmental hazard, particularly during scale-up.

Solutions:

  • Alternative Synthesis Route: Consider a "greener" synthesis route that avoids the direct reaction of bismuth metal with concentrated nitric acid. One such method involves the preliminary oxidation of bismuth to bismuth oxide (Bi₂O₃), which can then be dissolved in nitric acid. This process significantly reduces or eliminates the emission of toxic nitrogen oxides.[6][8]

  • Optimized Reaction Conditions: An optimized method involves reacting bismuth and nitric acid under pressurized oxygen. This allows for the in-situ recycling of nitrogen oxides, reducing nitric acid consumption and preventing emissions.[8]

  • Gas Scrubbing: In a laboratory or industrial setting, the exhaust gases should be passed through a scrubbing system containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic NOx gases before they are vented.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining a stable this compound solution?

A stable this compound solution is typically maintained at a pH below 2, and often below 1, to prevent hydrolysis and the precipitation of bismuth oxynitrates.[2][6]

Q2: How can I purify my this compound from other metal impurities?

A common method for purifying bismuth from impurity metals is through hydrolytic precipitation. By carefully adjusting the pH of the this compound solution to a range of 0.55 to 1.0 and maintaining a temperature of at least 50°C, bismuth can be selectively precipitated as an oxohydroxonitrate, leaving many common metal impurities in the solution.[6] The purified precipitate can then be re-dissolved in concentrated nitric acid to obtain a high-purity this compound solution.

Q3: What are the key safety precautions to take when synthesizing this compound?

  • Ventilation: The synthesis, especially from bismuth metal and nitric acid, must be conducted in a well-ventilated fume hood to avoid inhalation of toxic nitrogen dioxide fumes.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[9]

  • Control of Reaction Rate: The reaction is exothermic. Use an ice bath to control the temperature and add reactants slowly to prevent the reaction from becoming too vigorous.[5]

  • Handling of Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

Q4: Can I use an alternative to nitric acid for the synthesis?

Nitric acid is one of the best solvents for bismuth metal and is fundamental to forming the nitrate salt.[7] While other acids can dissolve bismuth, they will not yield this compound. For producing other bismuth salts, alternative acids could be used as a starting point after an initial dissolution step.

Data Presentation

Table 1: Key Parameters for this compound Synthesis and Purification

ParameterRecommended Value/RangePurposeReference(s)
Solution pH (for stability) < 2 (ideally < 1)Prevent hydrolysis and precipitation[2][6]
Hydrolytic Purification pH 0.55 - 1.0Selective precipitation of bismuth[6]
Hydrolytic Purification Temp. ≥ 50 °CEnhance precipitation efficiency[6]
Final Reaction Temp. (BOHN to Bi(NO₃)₃·5H₂O) ≤ 25 °CMaximize product precipitation[6]
Nitric Acid Concentration (for dissolving Bi₂O₃) ≥ 9.0 mol/LFormation of Bi(NO₃)₃·5H₂O[6]
Bismuth to Nitric Acid Molar Ratio (pressurized O₂ method) 1 : 3.1 to 4.0Optimized reaction stoichiometry[10]
Reaction Temperature (pressurized O₂ method) 30 - 90 °CControlled reaction conditions[10]

Experimental Protocols

Protocol 1: Synthesis of this compound Pentahydrate from Bismuth Metal

This protocol is a common laboratory-scale method. Caution: This reaction produces toxic nitrogen dioxide gas and should be performed in a fume hood.

Materials:

  • Bismuth metal (granules or powder)

  • Concentrated nitric acid (~68%)

  • Distilled water

  • Ice bath

  • Glass reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Place the reaction vessel in an ice bath on a magnetic stirrer.

  • Add a measured amount of concentrated nitric acid to the vessel.

  • Slowly and in small portions, add the bismuth metal to the nitric acid while stirring. The reaction will be vigorous and produce brown fumes of NO₂.[5]

  • Control the rate of addition to keep the reaction from becoming too violent. If the reaction slows down or stops due to passivation, a very small amount of distilled water can be carefully added to reinitiate it.[4]

  • Continue adding bismuth until it is all consumed or until the desired concentration is reached.

  • Once the reaction is complete, the solution can be gently heated to remove any remaining unreacted nitric acid and to concentrate the solution.

  • Allow the solution to cool slowly to crystallize the this compound pentahydrate (Bi(NO₃)₃·5H₂O).

  • Isolate the crystals by filtration.

Protocol 2: Environmentally Friendlier Synthesis via Bismuth Oxide

This method avoids the generation of toxic NOx gases.

Materials:

  • Bismuth(III) oxide (Bi₂O₃)

  • Concentrated nitric acid (≥ 9.0 mol/L)

  • Distilled water

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Place a measured amount of concentrated nitric acid in the reaction vessel.

  • While stirring, slowly add the bismuth oxide powder to the nitric acid. The reaction is exothermic.[6]

  • Continue stirring until all the bismuth oxide has dissolved. The reaction can be represented as: Bi₂O₃ + 6HNO₃ → 2Bi(NO₃)₃ + 3H₂O.[8]

  • If necessary, gently warm the solution to ensure complete dissolution.

  • The resulting solution is a concentrated solution of this compound. It can be used as is or cooled to crystallize the pentahydrate form.

Visualizations

experimental_workflow cluster_0 Synthesis Route Selection cluster_1 Direct Nitric Acid Reaction cluster_2 Greener Bismuth Oxide Route cluster_3 Product Isolation start Start: Bismuth Source route_choice Choose Synthesis Path start->route_choice bi_metal Bismuth Metal route_choice->bi_metal Direct Method bi_oxide Bismuth Oxide (Bi₂O₃) route_choice->bi_oxide Greener Method reaction1 Reaction Bi + 4HNO₃ → Bi(NO₃)₃ + NO + 2H₂O bi_metal->reaction1 hno3 Conc. Nitric Acid hno3->reaction1 gas_scrubbing NOx Gas Scrubbing (Safety/Environmental) reaction1->gas_scrubbing solution This compound Solution reaction1->solution reaction2 Reaction Bi₂O₃ + 6HNO₃ → 2Bi(NO₃)₃ + 3H₂O bi_oxide->reaction2 hno3_2 Nitric Acid hno3_2->reaction2 reaction2->solution crystallization Crystallization (Cooling) solution->crystallization filtration Filtration & Drying crystallization->filtration final_product Final Product Bi(NO₃)₃·5H₂O filtration->final_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_flowchart start Problem Encountered precipitate White Precipitate Formed? start->precipitate slow_reaction Reaction Slow or Stopped? precipitate->slow_reaction No hydrolysis Likely Hydrolysis due to high pH precipitate->hydrolysis Yes gas_issue Excessive Brown Gas? slow_reaction->gas_issue No passivation Likely Passivation of Bi Metal slow_reaction->passivation Yes end Consult Further Documentation gas_issue->end No nox_gas Hazardous NOx Gas Emission gas_issue->nox_gas Yes add_acid Solution: Add conc. HNO₃ dropwise to lower pH and redissolve hydrolysis->add_acid dilute_acid Solution: Carefully add a small amount of distilled water passivation->dilute_acid use_scrubber Solution 1: Use Gas Scrubber Solution 2: Switch to Bi₂O₃ route nox_gas->use_scrubber

Caption: Troubleshooting decision tree for this compound synthesis.

References

Stabilizing bismuth nanoparticles synthesized from bismuth nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and stabilization of bismuth nanoparticles (BiNPs) from bismuth nitrate (B79036).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of bismuth nanoparticles.

Issue 1: My bismuth nanoparticles are aggregating or agglomerating.

Question: I've followed my synthesis protocol, but the resulting nanoparticles are forming large clumps. How can I prevent this?

Answer:

Agglomeration is a common challenge caused by the high surface energy of nanoparticles, leading them to clump together to achieve a more stable state. This can be mitigated by addressing several factors from the synthesis to the storage stage.

Possible Causes and Solutions:

  • Inadequate Stabilization: The most common cause is insufficient or improper use of a stabilizing (capping) agent. These agents adsorb to the nanoparticle surface, preventing aggregation through electrostatic or steric repulsion.[1][2]

    • Solution: Ensure you are using an appropriate stabilizer at an effective concentration. Common choices include polymers and surfactants.[1][3] Consider switching to a different stabilizer if problems persist. Soluble starch has been shown to be a highly effective "green" stabilizer in aqueous solutions.[2]

  • Incorrect pH: The surface charge of nanoparticles is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point, the surface charge is zero, leading to rapid aggregation.

    • Solution: Adjust the pH of your colloidal suspension.[1] The optimal pH is one that maximizes the zeta potential (e.g., values greater than +30 mV or less than -30 mV), which indicates strong electrostatic repulsion between particles and a stable suspension.[1]

  • Improper Purification/Washing: Residual ions from precursors or reducing agents can disrupt the electrostatic balance, causing particles to aggregate.

    • Solution: After synthesis, purify the nanoparticles by repeated centrifugation and redispersion in a suitable solvent (like deionized water or ethanol) to remove unreacted species.[2][4]

  • Ineffective Redispersion: After purification or drying, redispersing the nanoparticles can be difficult.

    • Solution: Use bath or probe ultrasonication for 5 to 30 minutes to break up soft agglomerates.[1] Be cautious, as excessive sonication can potentially damage the nanoparticle structure.[1]

  • Drying-Induced Aggregation (for characterization): When preparing samples for analysis like Transmission Electron Microscopy (TEM), rapid solvent evaporation can force nanoparticles together.

    • Solution: For TEM grid preparation, apply a very small volume of the diluted nanoparticle suspension and allow it to air-dry slowly at room temperature.[1] Avoid heating, which accelerates drying and aggregation.[1]

Troubleshooting Flowchart for Nanoparticle Agglomeration

start Problem: Nanoparticle Agglomeration check_stabilizer Is a stabilizing agent being used at the correct concentration? start->check_stabilizer adjust_stabilizer Action: - Increase stabilizer concentration. - Switch to a different agent (e.g., PVP, Starch, Citrate). check_stabilizer->adjust_stabilizer No check_ph Is the solution pH optimized for maximum zeta potential? check_stabilizer->check_ph Yes adjust_stabilizer->check_ph adjust_ph Action: - Measure zeta potential at different pH values. - Adjust pH to achieve >|30mV|. check_ph->adjust_ph No check_purification Were the nanoparticles properly purified post-synthesis? check_ph->check_purification Yes adjust_ph->check_purification purify Action: - Centrifuge and redisperse in clean solvent multiple times. check_purification->purify No check_dispersion Was sonication used for redispersion? check_purification->check_dispersion Yes purify->check_dispersion sonicate Action: - Apply bath or probe sonication for 5-30 minutes. check_dispersion->sonicate No resolved Problem Resolved check_dispersion->resolved Yes sonicate->resolved

Caption: Troubleshooting workflow for diagnosing and resolving nanoparticle agglomeration.

Issue 2: The size of my nanoparticles is too large or not uniform.

Question: My synthesis is producing nanoparticles, but they are much larger than the target size, or the size distribution is very broad. How can I achieve smaller, more monodisperse particles?

Answer:

Control over nanoparticle size and uniformity is critical for many applications. It is primarily influenced by the kinetics of nucleation and growth during synthesis. The key is to promote rapid nucleation followed by controlled growth.

Possible Causes and Solutions:

  • Precursor Concentration: The initial concentration of bismuth nitrate is a key factor in determining particle size.[5]

    • Solution: Systematically vary the concentration of Bi(NO₃)₃·5H₂O. In some methods, such as solvothermal synthesis, increasing the initial this compound concentration can lead to a gradual decrease in particle size because the nucleation rate becomes greater than the growth rate.[6]

  • Reaction Temperature: Temperature affects the reaction kinetics, influencing both nucleation and growth rates.

    • Solution: Optimize the reaction temperature. For solvothermal methods, temperatures between 120-200°C are common.[7] Lowering the temperature may slow the reaction, allowing for more controlled growth, while a higher temperature might favor rapid nucleation, leading to smaller particles. The optimal temperature must be determined empirically for your specific protocol.

  • Choice and Concentration of Reducing Agent: The strength and concentration of the reducing agent dictate how quickly Bi³⁺ ions are reduced to Bi⁰.

    • Solution: A stronger or more concentrated reducing agent (like NaBH₄) can lead to a "burst nucleation" event, forming many small nuclei simultaneously, which can result in smaller final particles.[8] Conversely, a milder reducing agent (like D-glucose or ethylene (B1197577) glycol) allows for slower, more controlled growth.[6][9]

  • Inadequate Mixing: Poor mixing can create localized areas of high precursor concentration, leading to uncontrolled growth and a broad size distribution.

    • Solution: Ensure vigorous and consistent stirring throughout the addition of reagents and the entire reaction period.

Table 1: Influence of Synthesis Parameters on Nanoparticle Size

ParameterEffect of IncreaseRationale
This compound Conc. Often decreases sizePromotes a higher nucleation rate over growth rate.[6]
Reaction Temperature Varies by methodAffects kinetics of nucleation and growth; must be optimized.[5][7]
Reducing Agent Strength Generally decreases sizeInduces rapid "burst nucleation," forming more nuclei.[8]
Stabilizer Conc. Generally decreases sizeCapping agent attaches to nuclei, preventing further growth and aggregation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best stabilizing agents for bismuth nanoparticles synthesized from this compound?

There is no single "best" agent, as the ideal choice depends on the synthesis method (aqueous vs. organic) and the final application. Common and effective stabilizers include:

  • Polyvinylpyrrolidone (PVP): A widely used polymer that provides excellent steric stabilization in both aqueous and organic solvents.[1][10] It can also act as a shape-controlling agent.[10]

  • Soluble Starch: An effective and environmentally friendly ("green") stabilizer for aqueous synthesis, preventing aggregation effectively.[2]

  • Citric Acid / Sodium Citrate: Small molecules that provide electrostatic stabilization by creating a negative surface charge on the nanoparticles.[1]

  • Polyethylene Glycol (PEG): Often used to prevent agglomeration and is suitable for biomedical applications due to its biocompatibility.[1][4]

Q2: How do I confirm that I have synthesized elemental bismuth (Bi⁰) and not an oxide (e.g., Bi₂O₃)?

The most definitive method is X-Ray Diffraction (XRD) .

  • The XRD pattern for pure, elemental bismuth will show sharp diffraction peaks corresponding to its rhombohedral crystal structure (JCPDS card No. 05-0519).[2]

  • If bismuth oxides are present, additional peaks corresponding to phases like monoclinic α-Bi₂O₃ or cubic δ-Bi₂O₃ will appear in the pattern.[11]

Q3: Can I control the shape of my bismuth nanoparticles?

Yes. While spherical particles are common, other morphologies can be achieved. The shape is often directed by the choice of capping agent and the addition of other ions.

  • For example, PVP has been shown to act as a shape-controlling agent in the formation of bismuth nanocubes and triangular nanoplates.[10]

  • The addition of certain ions, like Fe³⁺, can alter the nucleation and growth kinetics, leading to the formation of wire-like structures.[10]

Q4: What is a typical procedure for synthesizing stabilized bismuth nanoparticles?

Below are generalized protocols for two common methods. Note: These are starting points and may require optimization.

General Synthesis and Stabilization Workflow

cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Processing prep_bi Dissolve this compound (precursor) in solvent mix Mix Precursor and Stabilizer Solutions with vigorous stirring prep_bi->mix prep_stab Prepare Stabilizer Solution prep_stab->mix prep_red Prepare Reducing Agent Solution react Add Reducing Agent (initates nucleation) Maintain Temp & Stirring prep_red->react mix->react growth Allow Nanoparticle Growth (aging) react->growth purify Purification: Centrifuge and wash to remove byproducts growth->purify disperse Redisperse in final solvent (e.g., DI water, ethanol) purify->disperse characterize Characterization (TEM, XRD, UV-Vis) disperse->characterize

Caption: A generalized workflow for the synthesis and stabilization of bismuth nanoparticles.

Experimental Protocols

Protocol 1: Aqueous Chemical Reduction using Soluble Starch

This method is adapted from a procedure for synthesizing stable BiNPs in an aqueous solution.[2]

  • Preparation:

    • Prepare a 10 g/L soluble starch solution in distilled water.

    • Prepare a 1.0 M sodium borohydride (B1222165) (NaBH₄) aqueous solution. Caution: NaBH₄ is a strong reducing agent; handle with care.

    • Dissolve 0.2 mmol of a water-soluble bismuth salt (e.g., ammonium (B1175870) bismuth citrate, derived from this compound) in 20 mL of distilled water.

  • Synthesis:

    • To the bismuth salt solution, add 1.0 mL of the soluble starch solution under vigorous magnetic stirring at room temperature (25°C).

    • Stir for 20 minutes to ensure the stabilizer complexes with the bismuth ions.

    • Add the 10 mL NaBH₄ solution dropwise to the mixture. The colorless solution should quickly turn black, indicating the formation of BiNPs.[2]

    • Allow the reaction to proceed for 2 hours after the NaBH₄ addition is complete.

  • Purification:

    • Collect the synthesized nanoparticles by centrifugation.

    • Discard the supernatant and wash the nanoparticles by redispersing them in distilled water and centrifuging again. Repeat this washing step with alcohol.

Protocol 2: Solvothermal Synthesis in Ethylene Glycol

This method uses ethylene glycol as both the solvent and the reducing agent at an elevated temperature.[5][6]

  • Preparation:

    • In a beaker, add 1.5 mmol of bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) to 30 mL of ethylene glycol.[6]

    • If using an additional stabilizer like PVP, dissolve it in the ethylene glycol at this stage.

  • Synthesis:

    • Stir the mixture until the this compound is fully dissolved.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 200°C for 6 hours.[6]

  • Purification:

    • Allow the autoclave to cool to room temperature naturally.

    • Separate the resulting black product from the solution via high-speed centrifugation.

    • Wash the collected nanoparticles repeatedly with ethanol (B145695) and distilled water to remove any residual ethylene glycol and unreacted precursors.

    • Dry the final product under vacuum.

Table 2: Example Reagent Quantities for Different Synthesis Protocols

ProtocolBismuth PrecursorReducing AgentStabilizing AgentSolventRef.
Aqueous Reduction 0.2 mmol Ammonium Bismuth Citrate10 mL of 1.0 M NaBH₄1.0 mL of 10 g/L Soluble Starch20 mL Distilled Water[2]
Solvothermal 1.5 mmol Bi(NO₃)₃·5H₂OEthylene Glycol (acts as agent)(Optional: PVP)30 mL Ethylene Glycol[6]
Green Synthesis Bi(NO₃)₃·5H₂OCitrus limon extractCitrus limon extract (acts as agent)Water[12]
Sol-Gel Bi(NO₃)₃·5H₂O(Heat)Citric Acid, PEG600Nitric Acid Solution[4]

References

Validation & Comparative

Characterization of bismuth nitrate-derived nanoparticles using XRD and SEM

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the characterization of bismuth nitrate-derived nanoparticles, focusing on X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) analysis. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Bismuth-based nanoparticles are gaining significant attention in various scientific fields, including medicine and materials science, due to their unique properties. Bismuth nitrate (B79036) is a common precursor for the synthesis of these nanoparticles. Accurate characterization of these nanoparticles is crucial for understanding their structure-property relationships and ensuring their suitability for specific applications. This guide provides a comparative overview of the characterization of this compound-derived nanoparticles using two key techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). It also presents a comparison with nanoparticles synthesized from alternative precursors.

Nanoparticle Synthesis: A Comparative Overview

Several methods are employed for the synthesis of bismuth-based nanoparticles, each yielding particles with different characteristics. The choice of synthesis route and precursor can significantly impact the size, shape, and crystalline phase of the resulting nanoparticles.

This compound-Derived Nanoparticles:

This compound pentahydrate (Bi(NO₃)₃·5H₂O) is a widely used precursor due to its solubility and reactivity. Common synthesis methods using this compound include:

  • Sol-Gel Method: This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid-like material). Bismuth oxide nanopowders with an average particle size of less than 20 nm have been synthesized using this method.[1]

  • Solution Combustion Method: In this technique, a solution of this compound (as an oxidant) and a fuel (like citric acid) is rapidly heated, leading to a self-sustaining combustion reaction that produces the nanoparticles.[2] This method has been used to synthesize β-Bi₂O₃ powders with particle sizes as small as 10.7 nm.[2]

  • Green Synthesis: This approach utilizes natural extracts, such as plant extracts, as reducing and capping agents. For example, Chenopodium album leaf extract has been used to synthesize Bi₂O₃ nanoparticles with a mean size of 79.99 nm.[3] Another study utilized Beta vulgaris extract with this compound to produce rhombohedral phase Bi₂O₃ nanoparticles with an average diameter of 34.896 nm.[4]

  • Hydrothermal Method: This method involves a chemical reaction in a sealed, heated aqueous solution. Bi₂O₃ nanoparticles with sizes of 60 nm and 90 nm have been synthesized by varying the concentration of this compound in a hydrothermal process.[5]

Alternative Precursors and Methods:

While this compound is a common choice, other precursors and methods can also be used to synthesize bismuth-based nanoparticles:

  • Bismuth Sulfate (B86663): Using bismuth sulfate (Bi₂(SO₄)₃) with Beta vulgaris extract, monoclinic phase Bi₂O₃ nanoparticles with an average diameter of 30.284 nm were produced.[4]

  • Ammonium (B1175870) Bismuth Citrate (B86180): Bismuth nanoparticles have been fabricated by the reduction of ammonium bismuth citrate with sodium borohydride (B1222165) in an aqueous solution.[6]

  • Metal-Organic Precursors: Solvothermal methods using metal-organic precursors can also be employed for the synthesis of bismuth nanoparticles.[7]

  • Electrochemical Deposition: This technique involves reducing Bi³⁺ ions from a solution onto a cathode to form pure and well-structured nanomaterials.[8]

  • Spray Pyrolysis: In this method, a bismuth salt aerosol is passed through a high-temperature reactor to produce spherical nanoparticles.[8]

Characterization Techniques: XRD and SEM

XRD and SEM are powerful and complementary techniques for characterizing the structural and morphological properties of nanoparticles.

X-ray Diffraction (XRD):

XRD is a non-destructive technique used to determine the crystalline structure, phase composition, and average crystallite size of nanoparticles.[9][10][11] The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), provides a unique fingerprint of the crystalline material.

Scanning Electron Microscopy (SEM):

SEM is used to visualize the surface morphology, size, and shape of nanoparticles.[9] A focused beam of electrons is scanned across the sample, and the resulting signals are used to create high-resolution images.

Experimental Data Comparison

The following tables summarize the quantitative data obtained from the characterization of bismuth-based nanoparticles synthesized via different methods.

Table 1: Characterization Data of this compound-Derived Nanoparticles

Synthesis MethodPrecursorCrystal PhaseAverage Crystallite/Particle Size (nm)MorphologyReference
Green SynthesisBi(NO₃)₃·5H₂ORhombohedral34.896Aggregation of thin sheet cluster[4]
Solution CombustionBi(NO₃)₃·5H₂Oβ-Bi₂O₃10.7-[2]
Green SynthesisBi(NO₃)₃·5H₂O-79.99-[3]
Sol-GelBi(NO₃)₃·5H₂O-< 20-[1]
SolvothermalBi(NO₃)₃·5H₂ORhombohedral75-103Spherical[7]
HydrothermalBi(NO₃)₃-60 and 90-[5]

Table 2: Characterization Data of Nanoparticles from Alternative Precursors

Synthesis MethodPrecursorCrystal PhaseAverage Crystallite/Particle Size (nm)MorphologyReference
Green SynthesisBi₂(SO₄)₃Monoclinic30.284Aggregation of thin sheet cluster[4]
Chemical ReductionAmmonium Bismuth Citrate---[6]
-This compound and Urea (B33335)-50-[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and characterization of nanoparticles.

Synthesis of Bismuth Oxide Nanoparticles using this compound and Beta vulgaris Extract (Green Synthesis):

  • Prepare an aqueous extract of Beta vulgaris.

  • Dissolve this compound pentahydrate (Bi(NO₃)₃·5H₂O) in a suitable solvent.

  • Add the Beta vulgaris extract to the this compound solution.

  • Add NaOH to the mixture.

  • The formation of Bi₂O₃ nanoparticles is observed.[4]

X-ray Diffraction (XRD) Analysis Protocol:

  • Sample Preparation: A powdered sample of the synthesized nanoparticles is prepared.[13] This can be done by drying a colloidal solution of the nanoparticles.[13] For thin-film analysis, the nanoparticle solution can be drop-casted onto a low-background substrate.[13]

  • Instrument Setup: The sample is placed in an XRD instrument. The instrument is set up with a specific X-ray source (e.g., CuKα radiation, λ = 0.15418 nm), voltage (e.g., 40 kV), and current (e.g., 30 mA).[2]

  • Data Collection: The sample is scanned over a specific 2θ range (e.g., 20° to 70°) with a defined step size and scan speed.[2]

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal phases by comparing the peak positions and intensities with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).[4] The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[4]

Scanning Electron Microscopy (SEM) Analysis Protocol:

  • Sample Preparation: A small amount of the nanoparticle powder is mounted on an SEM stub using a conductive adhesive. For liquid samples, a drop of the suspension can be placed on a stub and allowed to dry.[14] The sample is then coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • Imaging: The prepared sample is placed in the SEM chamber. The electron beam is focused on the sample, and the instrument settings (accelerating voltage, magnification) are adjusted to obtain clear images of the nanoparticles.

  • Image Analysis: The obtained SEM images are analyzed to determine the size, shape, and surface morphology of the nanoparticles.[9][15]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound-derived nanoparticles.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_data Data Analysis & Interpretation Precursor This compound Precursor Solution Synthesis Synthesis Method (e.g., Green Synthesis, Sol-Gel) Precursor->Synthesis Nanoparticles Bismuth-based Nanoparticles Synthesis->Nanoparticles XRD XRD Analysis (Crystal Structure, Crystallite Size) Nanoparticles->XRD SEM SEM Analysis (Morphology, Size, Shape) Nanoparticles->SEM Data Comparative Data Analysis XRD->Data SEM->Data

Caption: Experimental workflow for nanoparticle synthesis and characterization.

Conclusion

The characterization of this compound-derived nanoparticles using XRD and SEM provides essential information about their crystalline structure, size, and morphology. The choice of synthesis method significantly influences these properties. By comparing data from different synthesis routes and alternative precursors, researchers can tailor the properties of bismuth-based nanoparticles for specific applications in drug development and other fields. The detailed experimental protocols provided in this guide serve as a valuable resource for ensuring the reproducibility and accuracy of these characterization studies.

References

A Comparative Guide to the Analysis of Basic Bismuth Nitrate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with basic bismuth nitrate (B79036), a thorough understanding of its physicochemical properties is paramount. This guide provides a comparative analysis of three key analytical techniques—Fourier Transform Infrared (FTIR) Spectroscopy, X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA)—for the characterization of basic bismuth nitrate compounds. Experimental data from literature is presented to support the comparison, alongside detailed experimental protocols.

Overview of Analytical Techniques

Basic bismuth nitrates are complex inorganic compounds often used in pharmaceutical formulations. Their efficacy and stability are intrinsically linked to their chemical structure, crystallinity, and thermal behavior. FTIR, XRD, and TGA offer complementary information to provide a comprehensive characterization of these materials.

  • Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For basic this compound, FTIR is crucial for confirming the presence of nitrate (NO₃⁻), hydroxyl (-OH), and Bi-O bonds.

  • X-ray Diffraction (XRD): XRD is a powerful non-destructive technique for identifying the crystalline phases of a material. It provides information on the crystal structure, purity, and degree of crystallinity of basic this compound compounds.[1]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability, decomposition profile, and water content of basic this compound.[2]

Comparative Analysis of Experimental Data

The following table summarizes the type of information obtained from each technique and key experimental observations for basic this compound.

Analytical Technique Information Obtained Key Findings for Basic this compound
FTIR Spectroscopy Identification of functional groups (e.g., -OH, NO₃⁻, Bi-O).Broad absorption band around 3400 cm⁻¹ corresponding to O-H stretching of hydroxyl groups and water molecules. Strong absorption bands in the 1300-1400 cm⁻¹ region are characteristic of the asymmetric stretching of the nitrate group. Bands in the low-frequency region (below 600 cm⁻¹) are attributed to Bi-O stretching vibrations.[3]
X-ray Diffraction (XRD) Crystalline phase identification, crystal structure, and purity.XRD patterns of basic this compound show distinct peaks indicating a crystalline structure. The peak positions and intensities can be used to identify specific phases, such as --INVALID-LINK--₆·H₂O.[4] The patterns can be compared to standard diffraction data for phase confirmation.[5]
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, and water content.TGA curves of basic this compound typically show an initial weight loss corresponding to the removal of adsorbed and crystalline water. Further weight loss at higher temperatures indicates the decomposition of the compound, ultimately leading to the formation of bismuth oxide (Bi₂O₃).[2][6]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Attenuated Total Reflectance (ATR) is a convenient sampling technique for the FTIR analysis of solid powders, requiring minimal sample preparation.[7]

Instrumentation:

  • FTIR Spectrometer equipped with a diamond or germanium ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Preparation: Place a small amount of the basic this compound powder (approximately 1-2 mg) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform any necessary baseline corrections or other spectral manipulations.

Powder XRD is the standard method for the analysis of polycrystalline solids like basic this compound.

Instrumentation:

  • Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Procedure:

  • Sample Preparation: Finely grind the basic this compound sample to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Instrument Setup: Set the desired 2θ angular range for the scan (e.g., 10-80°) and the scan speed (e.g., 2°/minute).

  • Data Collection: Initiate the XRD scan. The instrument will rotate the sample and the detector to measure the intensity of the diffracted X-rays at different angles.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed by identifying the peak positions and intensities. These are then compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase(s).[5]

TGA provides quantitative information about the thermal decomposition of basic this compound.

Instrumentation:

  • Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the basic this compound sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Program the instrument with the desired temperature range (e.g., from room temperature to 800 °C) and heating rate (e.g., 10 °C/minute). Set the desired atmosphere (e.g., nitrogen or air).

  • Analysis: Start the temperature program. The instrument will continuously monitor and record the mass of the sample as the temperature increases.

  • Data Interpretation: The resulting TGA curve plots the percentage of weight loss versus temperature. The temperatures at which significant weight loss occurs correspond to the removal of water or the decomposition of the compound. The final residual mass corresponds to the thermally stable product, typically bismuth oxide.[8]

Visualizations

FTIR_Workflow FTIR Analysis Workflow for Basic this compound cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation start Start sample_prep Place Basic this compound Powder on ATR Crystal start->sample_prep apply_pressure Apply Pressure to Sample background Collect Background Spectrum background->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process_data Process Spectrum (e.g., Baseline Correction) collect_spectrum->process_data interpret Identify Functional Groups (OH, NO3, Bi-O) process_data->interpret end End interpret->end

References

A Comparative Guide to the Photocatalytic Activity of Bismuth-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and sustainable methods to degrade organic pollutants has led to significant interest in semiconductor photocatalysis. Among the various materials being explored, bismuth-based compounds have emerged as a promising class of photocatalysts due to their unique electronic and optical properties. This guide provides an objective comparison of the photocatalytic performance of several key bismuth-based materials, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their applications.

Performance Comparison of Bismuth-Based Photocatalysts

The photocatalytic efficacy of bismuth-based materials is often evaluated by their ability to degrade model organic pollutants, such as Rhodamine B (RhB), under light irradiation. The following table summarizes the photocatalytic performance of prominent bismuth-based materials. It is important to note that the experimental conditions, such as the light source, catalyst concentration, and pH, can significantly influence the degradation efficiency.

PhotocatalystTarget PollutantLight SourceDegradation Efficiency (%)Time (min)Reference
BiOClRhodamine BWhite LED9625[1]
BiOBrRhodamine BWhite LED6225[1]
BiOIRhodamine BWhite LED2425[1]
β-Bi2O3Rhodamine BVisible Light81240[2]
Bi2O3 microrodsRhodamine BVisible Light97.2120[3][4]
BiFeO3Rhodamine BNot Specified81240[2]
BiVO4Rhodamine BNot Specified42.9360[5]

Note: The data presented above is collated from different studies and should be interpreted with caution due to variations in experimental setups. For a direct comparison, it is always recommended to evaluate materials under identical conditions. Under visible light, BiOBr has been reported to exhibit higher photoactivity than BiOCl and BiOI.[6] Conversely, under UV light exposure, BiOCl demonstrates the highest photoactivity among the bismuth oxyhalides.[6]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for the valid comparison of photocatalytic activities. Below are representative protocols for the synthesis of bismuth oxyhalides and a general procedure for evaluating photocatalytic performance.

Synthesis of Bismuth Oxyhalides (BiOX; X = Cl, Br, I)

A common method for synthesizing bismuth oxyhalides is the wet chemical route.[6]

Materials:

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Potassium chloride (KCl), Potassium bromide (KBr), or Potassium iodide (KI)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Prepare a 100 mL solution of bismuth nitrate by dissolving 4.85 g of Bi(NO₃)₃·5H₂O in a water:ethanol solvent mixture. The ratio of water to ethanol can be varied (e.g., 10:90, 25:75, 50:50, 75:25, 90:10) to influence the morphology of the resulting material.[6]

  • Prepare a 50 mL solution of the corresponding potassium halide by dissolving 0.75 g of KCl, 1.19 g of KBr, or 1.66 g of KI in the same solvent mixture.

  • Slowly add the potassium halide solution to the this compound solution while stirring vigorously.

  • Continue stirring the mixture for a set period (e.g., 1-2 hours) at room temperature to allow for the formation of the BiOX precipitate.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the collected solid multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a specific temperature (e.g., 60-80 °C) for several hours.

General Protocol for Photocatalytic Degradation of Rhodamine B

This protocol describes a typical experiment to assess the photocatalytic activity of a bismuth-based material.

Materials and Equipment:

  • Bismuth-based photocatalyst

  • Rhodamine B (RhB) solution of a known concentration (e.g., 10 mg/L)

  • Light source (e.g., Xenon lamp with a UV cutoff filter for visible light studies, or a UV lamp)

  • Magnetic stirrer

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Disperse a specific amount of the photocatalyst (e.g., 50 mg) into a known volume of the RhB solution (e.g., 100 mL).

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the RhB molecules.

  • Take an initial sample of the suspension and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (around 554 nm) using a spectrophotometer. This serves as the initial concentration (C₀).

  • Place the reactor under the light source and begin irradiation while continuously stirring the suspension.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Centrifuge each aliquot to separate the photocatalyst.

  • Measure the absorbance of the supernatant to determine the concentration of RhB (Cₜ) at each time point.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100.

Mechanism of Photocatalysis

The photocatalytic degradation of organic pollutants by bismuth-based materials is a complex process involving the generation of highly reactive oxygen species (ROS). The general mechanism is initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor material.

Photocatalysis_Mechanism cluster_catalyst Bismuth-Based Photocatalyst cluster_reactions Redox Reactions Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) Valence_Band->Conduction_Band e⁻ excitation h_plus h⁺ (hole) e_minus e⁻ (electron) Light Light (hν) Light->Valence_Band Photon Absorption Pollutant Organic Pollutant (e.g., Rhodamine B) Degradation_Products Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation_Products Degradation O2 O₂ O2_radical •O₂⁻ (Superoxide radical) O2->O2_radical H2O H₂O / OH⁻ OH_radical •OH (Hydroxyl radical) H2O->OH_radical O2_radical->Pollutant Oxidation OH_radical->Pollutant Oxidation h_plus->Pollutant Direct Oxidation h_plus->H2O Oxidation e_minus->O2 Reduction

Caption: General mechanism of photocatalytic degradation of organic pollutants.

Upon light absorption, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. These charge carriers can then migrate to the surface of the photocatalyst and initiate redox reactions. The photogenerated electrons can reduce adsorbed molecular oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻), while the holes can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH).[3] These ROS, along with the holes themselves, are powerful oxidizing agents that can break down complex organic pollutant molecules into simpler, less harmful substances like carbon dioxide and water.[7]

Experimental Workflow

A typical workflow for validating the photocatalytic activity of a synthesized bismuth-based material is outlined below.

Experimental_Workflow Synthesis Synthesis of Bismuth-Based Photocatalyst Characterization Material Characterization (XRD, SEM, TEM, UV-Vis DRS, etc.) Synthesis->Characterization Photocatalytic_Experiment Photocatalytic Degradation Experiment Characterization->Photocatalytic_Experiment Data_Collection Data Collection (UV-Vis Spectroscopy) Photocatalytic_Experiment->Data_Collection Analysis Data Analysis (Degradation Efficiency, Kinetics) Data_Collection->Analysis Conclusion Conclusion on Photocatalytic Activity Analysis->Conclusion

Caption: Standard workflow for evaluating photocatalytic performance.

This systematic approach ensures that the synthesized material is well-characterized before its photocatalytic performance is assessed, leading to reliable and reproducible results. The characterization techniques provide crucial information about the material's crystallinity, morphology, particle size, and light absorption properties, all of which influence its photocatalytic activity.

References

Bismuth Nitrate vs. Bismuth Chloride: A Comparative Guide for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical first step in the synthesis of bismuth-based nanoparticles, directly influencing the physicochemical properties and subsequent performance of the nanomaterials. This guide provides an objective comparison of two common precursors, bismuth nitrate (B79036) (Bi(NO₃)₃) and bismuth chloride (BiCl₃), supported by experimental data to inform your selection process.

This comparison guide delves into the key differences between bismuth nitrate and bismuth chloride as precursors for nanoparticle synthesis, covering aspects such as the resulting nanoparticle characteristics, underlying chemical transformation pathways, and detailed experimental protocols.

At a Glance: this compound vs. Bismuth Chloride

FeatureThis compound (Bi(NO₃)₃)Bismuth Chloride (BiCl₃)
Typical Nanoparticle Products Bismuth Oxide (Bi₂O₃), Elemental Bismuth (Bi), Bismuth Oxychloride (BiOCl)Bismuth Oxide (Bi₂O₃), Bismuth Oxychloride (BiOCl), Bismuth Sulfide (Bi₂S₃)
Common Synthesis Methods Solvothermal, Hydrolysis, Chemical Reduction, Sol-gelTemplating, Hydrolysis, Solvothermal
Key Reaction Characteristic Prone to hydrolysis, often requiring pH control or non-aqueous solvents.Hydrolyzes readily in water to form bismuth oxychloride (BiOCl).
Influence on Morphology Versatile, can produce a range of morphologies including nanospheres, nanorods, and hierarchical structures.Often used to produce nanosheets and layered structures, particularly for BiOCl.
Anion Influence Nitrate ions can act as oxidizing agents in some reactions.Chloride ions can be incorporated into the final product (e.g., BiOCl) or influence crystal growth.

Performance Comparison: Experimental Data

The selection of a bismuth precursor significantly impacts the properties of the resulting nanoparticles. The following tables summarize quantitative data from various studies, showcasing the differences observed when using this compound and bismuth chloride.

Bismuth Oxide (Bi₂O₃) Nanoparticle Synthesis
PrecursorSynthesis MethodParticle Size (nm)MorphologyReference
This compoundSolvothermal50 - 90Approximate spherical particles with some agglomeration[1]
This compoundHydrothermal30.7 - 42.84Spherical and fiber-shaped[2][3]
This compoundCombustion~50Nanocrystalline[4]
Bismuth ChlorideTemplating with diblock copolymer10 - 30α-Bi₂O₃ phase nanoparticles[5]
Bismuth ChlorideCalcinationNot specifiedYellow Bi₂O₃ powder[6]
Bismuth Oxychloride (BiOCl) Nanoparticle Synthesis
PrecursorSynthesis MethodParticle Size (nm)MorphologyReference
This compoundHydrolysis15.33 ± 0.16 (XRD), 22.11 ± 0.29 (TEM)Nanocrystals[7]
This compoundCo-precipitation~21Tetragonal phase nanosheets[8]
Bismuth ChlorideHydrolysisNot specifiedNanosheets[9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the synthesis of bismuth-based nanoparticles using both precursors.

Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles using this compound

Method: Hydrolysis Solvothermal Route[1]

  • Preparation of Precursor Solution: Dissolve a specific amount of this compound pentahydrate (Bi(NO₃)₃·5H₂O) in ethylene (B1197577) glycol to achieve the desired concentration (e.g., 0.1 mol/L).

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to 140 °C and maintain this temperature for 2 hours.

  • Cooling and Collection: Allow the autoclave to cool to room temperature naturally.

  • Washing: Centrifuge the product and wash it with distilled water and absolute ethanol (B145695) multiple times to remove any unreacted reagents and byproducts.

  • Drying: Dry the final product in an oven.

Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles using Bismuth Chloride

Method: Templating Method[5]

  • Template Preparation: Utilize a diblock copolymer template of norbornene derivatives to create nano-sized micelles.

  • Precursor Introduction: Introduce bismuth chloride (BiCl₃) into the template solution, allowing the precursor to form within the micelles.

  • Calcination: Calcine the precursor-loaded template to produce Bi₂O₃ nanoparticles. The specific temperature and duration of calcination will influence the final particle size and crystallinity.

  • Characterization: Analyze the resulting nanoparticles using techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) to determine the phase and size.

Synthesis Pathways and Mechanisms

The chemical transformations from precursor to nanoparticle are distinct for this compound and bismuth chloride, influencing the reaction kinetics and final product characteristics.

This compound Pathway

The synthesis of bismuth oxide nanoparticles from this compound in a solvent like ethylene glycol typically involves a hydrolysis and dehydration process. The nitrate salt first undergoes hydrolysis to form bismuth hydroxide (B78521) (Bi(OH)₃), which then dehydrates upon heating to form bismuth oxide (Bi₂O₃).

G cluster_0 This compound Pathway Bi(NO3)3 Bi(NO3)3 Bi(OH)3 Bi(OH)3 Bi(NO3)3->Bi(OH)3 Hydrolysis Bi2O3 Bi2O3 Bi(OH)3->Bi2O3 Dehydration (Heat)

Caption: this compound to Bismuth Oxide Pathway.

Bismuth Chloride Pathway

Bismuth chloride is highly susceptible to hydrolysis in aqueous solutions, readily forming bismuth oxychloride (BiOCl). To synthesize bismuth oxide, a subsequent calcination step is typically required to decompose the oxychloride.

G cluster_1 Bismuth Chloride Pathway BiCl3 BiCl3 BiOCl BiOCl BiCl3->BiOCl Hydrolysis Bi2O3 Bi2O3 BiOCl->Bi2O3 Calcination (Heat)

Caption: Bismuth Chloride to Bismuth Oxide Pathway.

Experimental Workflow Comparison

The general workflows for nanoparticle synthesis using this compound and bismuth chloride share common steps but differ in the specifics of precursor handling and intermediate products.

G cluster_nitrate This compound Workflow cluster_chloride Bismuth Chloride Workflow N1 Dissolve Bi(NO3)3 N2 Add Solvent/Reducing Agent N1->N2 N3 Reaction (e.g., Hydrothermal) N2->N3 N4 Washing & Centrifugation N3->N4 N5 Drying N4->N5 N6 Final Nanoparticles N5->N6 C1 Dissolve BiCl3 C2 Controlled Hydrolysis C1->C2 C3 Formation of BiOCl C2->C3 C4 Washing & Centrifugation C3->C4 C5 Drying/Calcination C4->C5 C6 Final Nanoparticles C5->C6

References

A Comparative Guide to Bismuth Salts as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, cost-effective, and environmentally benign catalysts is a cornerstone of modern organic synthesis. In this context, bismuth salts have emerged as compelling alternatives to traditional Lewis acids. Their low toxicity, ready availability, and tolerance to moisture make them attractive "green" catalysts for a wide array of organic transformations. This guide provides an objective comparison of the catalytic performance of common bismuth(III) salts—namely bismuth chloride (BiCl₃), bismuth triflate (Bi(OTf)₃), and bismuth nitrate (B79036) (Bi(NO₃)₃)—in several key organic reactions. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable bismuth salt catalyst for their specific synthetic needs.

Performance Comparison of Bismuth Salt Catalysts

The catalytic efficacy of bismuth salts is significantly influenced by the nature of the counter-anion, which modulates the Lewis acidity of the bismuth center. The following sections present a comparative analysis of BiCl₃, Bi(OTf)₃, and Bi(NO₃)₃ in various organic reactions, with quantitative data summarized in structured tables for ease of comparison.

Nazarov Reaction

The Nazarov reaction, an electrocyclic ring-closure of divinyl ketones, is a powerful tool for the synthesis of cyclopentenones. A comparative study on the catalytic efficiency of various Lewis acids, including several bismuth salts, in the Nazarov cyclization of a divinyl ketone derivative revealed significant differences in their performance.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)
Bi(OTf)₃ 10 2 93
Bi(NO₃)₃102415
BiBr₃102426
BiCl₃101224

Reaction conditions: Substrate (1 equiv.), catalyst in acetonitrile (B52724) at 60 °C.

As evidenced by the data, Bismuth triflate (Bi(OTf)₃) is a highly effective catalyst for the Nazarov reaction, affording a remarkable 93% yield in just 2 hours. In stark contrast, bismuth nitrate, bismuth bromide, and bismuth chloride showed significantly lower catalytic activity under the same conditions, with yields ranging from 15% to 26% over much longer reaction times. This highlights the superior performance of the triflate anion in enhancing the Lewis acidity of the bismuth center for this particular transformation.

Aerobic Oxidation of Alcohols

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. A study comparing various bismuth salts in the aerobic oxidation of 1-phenylethanol (B42297) demonstrated the superior efficacy of this compound in the presence of a nitroxyl (B88944) radical co-catalyst.

Bismuth SaltCatalyst Loading (mol%)Co-catalystTime (h)Yield (%)
Bi(NO₃)₃·5H₂O 10 TEMPO (3 mol%) 3 89
Bi₂(SO₄)₃10TEMPO (3 mol%)345
Bi₂O₃10TEMPO (3 mol%)332
BiBr₃10TEMPO (3 mol%)361
Bi(OTf)₃10TEMPO (3 mol%)375

Reaction conditions: 1-phenylethanol (1 mmol), bismuth salt, and TEMPO in acetonitrile at 80 °C under an air atmosphere.

In this catalytic system, this compound pentahydrate demonstrated the highest activity, yielding 89% of acetophenone. Bismuth triflate also showed good activity with a 75% yield. The other bismuth salts, bismuth sulfate, bismuth oxide, and bismuth bromide, were found to be less effective.

Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with diverse biological activities. The synthesis of quinoline (B57606) derivatives via the cyclization of phenylacetylene (B144264) with ethyl 2-(arylimino)acetates was investigated using different bismuth salts as catalysts.

CatalystCatalyst Loading (mol%)SolventYield (%)
BiCl₃ 15 DCM 82
Bi(OTf)₃10DCM65
BiI₃10DCM52

Reaction conditions: Phenylacetylene (1.2 mmol), ethyl 2-(p-tolylimino)acetate (1 mmol), catalyst in the specified solvent at room temperature.

For this particular transformation, bismuth chloride emerged as the most effective catalyst, providing an 82% yield of the desired quinoline derivative. Bismuth triflate and bismuth iodide were less efficient under the same reaction conditions. This suggests that for this specific cyclization reaction, the chloride anion provides the optimal balance of Lewis acidity and reaction kinetics.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of synthetic methodologies. The following are representative protocols for the aforementioned reactions.

General Experimental Workflow for Catalyst Comparison

The following diagram illustrates a generalized workflow for the comparative study of bismuth salt catalysts in an organic reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_comparison Comparison Reactants Prepare Reactant Solution Setup Set up Parallel Reactions (Identical Conditions) Reactants->Setup Catalysts Prepare Stock Solutions of Bismuth Salts Catalysts->Setup AddCatalyst Add Bismuth Salt Catalyst to each reaction Setup->AddCatalyst Monitor Monitor Reaction Progress (TLC, GC, etc.) AddCatalyst->Monitor Workup Quench and Work-up Monitor->Workup Isolate Isolate and Purify Product Workup->Isolate Characterize Characterize Product and Determine Yield Isolate->Characterize Compare Compare Yields, Reaction Times, and Selectivity Characterize->Compare

Caption: General workflow for comparing bismuth salt catalysts.

Protocol 1: Bismuth Triflate-Catalyzed Nazarov Reaction

To a solution of the divinyl ketone (0.5 mmol) in dry acetonitrile (2 mL) in a sealed tube is added bismuth(III) triflate (0.05 mmol, 10 mol%). The reaction mixture is then stirred at 60 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopentenone.

Protocol 2: this compound-Catalyzed Aerobic Oxidation of 1-Phenylethanol

In a round-bottom flask, 1-phenylethanol (1 mmol), bismuth(III) nitrate pentahydrate (0.1 mmol, 10 mol%), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.03 mmol, 3 mol%) are dissolved in acetonitrile (5 mL). The flask is fitted with a balloon filled with air, and the reaction mixture is stirred at 80 °C for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to give acetophenone.

Protocol 3: Bismuth Chloride-Catalyzed Synthesis of a Quinoline Derivative

To a solution of ethyl 2-(p-tolylimino)acetate (1 mmol) and phenylacetylene (1.2 mmol) in dichloromethane (B109758) (DCM, 5 mL) is added bismuth(III) chloride (0.15 mmol, 15 mol%) at room temperature. The reaction mixture is stirred at room temperature and the progress is monitored by TLC. After completion of the reaction, the mixture is quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired quinoline derivative.

Logical Relationship of Catalytic Activity

The catalytic activity of bismuth salts in Lewis acid-catalyzed reactions is primarily dependent on the electron-withdrawing ability of the counter-anion. A stronger electron-withdrawing group leads to a more electron-deficient bismuth center, thereby increasing its Lewis acidity.

G cluster_anion Anion Properties cluster_catalyst Catalyst Properties cluster_activity Catalytic Performance Anion Electron-Withdrawing Ability of Anion LewisAcidity Lewis Acidity of Bi³⁺ OTf OTf⁻ (Triflate) (Strongly Electron-Withdrawing) BiOTf Bi(OTf)₃ (High Lewis Acidity) OTf->BiOTf NO3 NO₃⁻ (Nitrate) (Moderately Electron-Withdrawing) BiNO3 Bi(NO₃)₃ (Moderate Lewis Acidity) NO3->BiNO3 Cl Cl⁻ (Chloride) (Less Electron-Withdrawing) BiCl3 BiCl₃ (Lower Lewis Acidity) Cl->BiCl3 CatalyticActivity General Catalytic Activity (for reactions dependent on Lewis acidity) HighActivity High BiOTf->HighActivity ModerateActivity Moderate BiNO3->ModerateActivity LowerActivity Lower BiCl3->LowerActivity

Caption: Relationship between anion, Lewis acidity, and catalytic activity.

Conclusion

The choice of the counter-anion in bismuth(III) salts plays a pivotal role in their catalytic activity. For reactions that are highly dependent on strong Lewis acidity, such as the Nazarov reaction, bismuth triflate is often the catalyst of choice. In contrast, for reactions like the aerobic oxidation of alcohols presented here, this compound demonstrates superior performance, suggesting a more complex interplay of factors beyond simple Lewis acidity. Bismuth chloride, while being a milder Lewis acid, can be the most effective catalyst for specific transformations like the synthesis of certain quinoline derivatives.

This guide provides a snapshot of the comparative performance of these common bismuth salts. Researchers are encouraged to consider the specific electronic and steric demands of their desired transformation when selecting a bismuth catalyst. The low cost, low toxicity, and ease of handling of these salts make them valuable tools in the development of sustainable and efficient organic synthetic methods.

A Comparative Analysis of Bismuth Nitrate and Bismuth Triflate in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Organic Synthesis and Drug Development

In the ever-evolving landscape of organic synthesis, the choice of a catalyst is paramount to achieving high efficiency, selectivity, and environmentally benign reaction conditions. Bismuth compounds, lauded for their low toxicity and cost-effectiveness, have emerged as powerful Lewis acid catalysts.[1][2] Among the various bismuth salts, bismuth nitrate (B79036) [Bi(NO₃)₃] and bismuth triflate [Bi(OTf)₃] are frequently employed. This guide provides a detailed comparison of their catalytic efficiencies, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic transformations.

Core Catalytic Properties

Both bismuth nitrate and bismuth triflate function as effective Lewis acid catalysts, facilitating a wide array of organic reactions.[3][4] Their catalytic activity stems from the ability of the bismuth(III) center to accept electron pairs, thereby activating substrates for subsequent chemical reactions.[5] While both are versatile, their performance can differ significantly depending on the reaction type and conditions, primarily due to the nature of their counter-ions: the nitrate (NO₃⁻) and the triflate (OTf⁻) groups.

This compound is recognized for its role in promoting reactions such as Michael additions, protections of carbonyl groups, and nitrations.[6][7] It is often highlighted for its adherence to the principles of green chemistry, offering milder reaction conditions and improved yields in various transformations.[3]

Bismuth Triflate , on the other hand, is a powerful catalyst for reactions like the Nazarov cyclization, Friedel-Crafts reactions, and Mannich-type reactions.[8][9][10] The triflate anion is a poor nucleophile and a very good leaving group, which often enhances the Lewis acidity of the bismuth center, leading to high catalytic activity.[8]

Comparative Catalytic Performance: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the performance of this compound and bismuth triflate in analogous or similar reaction types, based on available literature.

Reaction TypeCatalystCatalyst Loading (mol%)Reaction TimeYield (%)Reference
Nazarov Cyclization Bismuth Triflate1012 h72[9]
This compound1012 hLower than Bi(OTf)₃[9][11]
Michael Addition This compound102-4 hup to 95[6][12]
Aerobic Oxidation of Alcohols This compound & Keto-ABNO10 (Bi(NO₃)₃)2 h89[13]
Bismuth Triflate & TEMPO3 (TEMPO)-Lower than Bi(NO₃)₃[13]

Note: A direct head-to-head comparison in the literature for all reaction types is limited. The data presented is a synthesis of available information to highlight relative efficiencies.

In the Nazarov cyclization , a key carbon-carbon bond-forming reaction, bismuth triflate demonstrates superior efficiency.[9] A study on the synthesis of indanones reported a 72% yield after 12 hours at room temperature using 10 mol% of Bi(OTf)₃.[9] When other bismuth salts, including this compound, were screened under the same conditions, Bi(OTf)₃ provided the best results.[9][11]

For Michael additions , this compound has been shown to be a highly effective and versatile catalyst.[6][14] It facilitates the addition of various nucleophiles, including amines, indoles, and thiols, to α,β-unsaturated ketones at room temperature, with yields often exceeding 90%.[6][12]

In the aerobic oxidation of alcohols , a combination of this compound and Keto-ABNO was found to be highly effective, affording an 89% yield of the corresponding carbonyl compound in 2 hours with a 10 mol% loading of the bismuth catalyst.[13] A screening of various bismuth catalysts, including bismuth triflate, in the presence of TEMPO, showed that this compound provided the highest activity.[13]

Experimental Protocols

General Procedure for Bismuth Triflate-Catalyzed Nazarov Cyclization: [9] To a solution of the aryl vinyl ketone (1.0 mmol) in acetonitrile (B52724) (5 mL) was added bismuth(III) triflate (0.1 mmol, 10 mol%). The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired indanone.

General Procedure for this compound-Catalyzed Michael Addition: [6] A mixture of the α,β-unsaturated ketone (1.0 mmol), the nucleophile (amine, indole, or thiol; 1.0 mmol), and this compound pentahydrate (0.1 mmol, 10 mol%) in dichloromethane (B109758) (5 mL) was stirred at room temperature for the specified time (typically 2-4 hours). The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was quenched with water, and the product was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo. The crude product was purified by column chromatography.

General Procedure for this compound/Keto-ABNO-Catalyzed Aerobic Oxidation of Alcohols: [13] To a solution of the alcohol (1.0 mmol) in acetonitrile (5 mL) were added this compound (0.1 mmol, 10 mol%) and Keto-ABNO (0.05 mmol, 5 mol%). The reaction mixture was stirred under an air atmosphere at the desired temperature for 2 hours. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to give the corresponding carbonyl compound.

Visualizing the Catalytic Process

To illustrate the general workflow of a catalyzed organic reaction, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification Reactants Substrate A + Substrate B ReactionVessel Reaction Mixture (Stirring at RT or Reflux) Reactants->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Catalyst Bismuth Catalyst (Nitrate or Triflate) Catalyst->ReactionVessel Quenching Quenching ReactionVessel->Quenching TLC Monitoring Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product

Caption: A generalized workflow for a bismuth-catalyzed organic synthesis.

Lewis_Acid_Catalysis cluster_activation Substrate Activation cluster_reaction Nucleophilic Attack Catalyst Bi(X)₃ (X = NO₃ or OTf) ActivatedComplex Activated Complex [Substrate-Bi(X)₃] Catalyst->ActivatedComplex Substrate Electrophilic Substrate (e.g., Carbonyl) Substrate->ActivatedComplex ProductFormation Product Formation ActivatedComplex->ProductFormation Nucleophile Nucleophile Nucleophile->ProductFormation CatalystRegeneration Catalyst Regeneration ProductFormation->CatalystRegeneration Product Product ProductFormation->Product

Caption: A simplified logical diagram of Lewis acid catalysis by a bismuth salt.

Conclusion

Both this compound and bismuth triflate are valuable catalysts in organic synthesis, each exhibiting distinct advantages in specific applications. Bismuth triflate often demonstrates higher catalytic activity in reactions requiring a strong Lewis acid, such as the Nazarov cyclization.[9] Conversely, this compound proves to be an excellent and versatile catalyst for reactions like Michael additions and certain oxidation reactions, often under milder conditions.[6][13]

The choice between these two catalysts should be guided by the specific requirements of the desired transformation. For reactions where high Lewis acidity is crucial, bismuth triflate is likely the superior choice. For a broader range of applications where mild conditions and versatility are key, this compound presents a compelling and environmentally friendly option. Researchers are encouraged to consider the specific substrate scope and desired reaction outcomes when selecting the appropriate bismuth catalyst.

References

Bismuth Nitrate: A Comparative Analysis of its Efficacy as a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a Lewis acid catalyst is pivotal, influencing reaction efficiency, selectivity, and environmental impact. Among the plethora of options, bismuth nitrate (B79036) [Bi(NO₃)₃·5H₂O] has emerged as a compelling candidate, offering a unique combination of catalytic activity, mild reaction conditions, and a more favorable environmental profile compared to many traditional Lewis acids. This guide provides an objective comparison of bismuth nitrate's performance against other common Lewis acid catalysts, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid is best evaluated through direct comparison in key organic transformations. This section presents a summary of quantitative data for three fundamental reactions: Friedel-Crafts acylation, Aldol (B89426) condensation, and Michael addition.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The following table compares the performance of this compound with traditional Lewis acids in the acylation of anisole (B1667542).

CatalystMolar Ratio (Cat:Substrate)Reaction Time (h)Yield (%)Reference
Bi(NO₃)₃·5H₂O 0.1292
AlCl₃1.21>95
FeCl₃1.10.17High
ZnCl₂1.0485

Note: Reaction conditions may vary slightly between different studies. The data presented is for the acylation of anisole with acetic anhydride (B1165640) or acetyl chloride at or near room temperature.

Aldol Condensation

The aldol condensation is a fundamental reaction for the formation of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives. Here, we compare this compound with other Lewis acids in the condensation of benzaldehyde (B42025) with acetone.

CatalystMolar Ratio (Cat:Substrate)Reaction Time (h)Yield (%)Reference
Bi(NO₃)₃·5H₂O 0.050.595
Sc(OTf)₃0.01688
In(OTf)₃0.05290
BF₃·OEt₂1.0375

Note: The reactions were typically carried out under solvent-free conditions or in a non-polar solvent at room temperature.

Michael Addition

The Michael addition, or conjugate addition, is a crucial method for the formation of C-C bonds. The following table compares the catalytic activity of this compound in the addition of indole (B1671886) to chalcone.

CatalystMolar Ratio (Cat:Substrate)Reaction Time (h)Yield (%)Reference
Bi(NO₃)₃·5H₂O 0.12.594
ZnCl₂0.2882
InBr₃0.1491
Cu(OTf)₂0.11285

Note: These reactions were generally performed at room temperature in a polar aprotic solvent.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation and implementation of any catalytic system.

General Procedure for this compound Catalyzed Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole

  • Acetic anhydride

  • Bismuth(III) nitrate pentahydrate [Bi(NO₃)₃·5H₂O]

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of anisole (10 mmol) in dichloromethane (20 mL), add bismuth(III) nitrate pentahydrate (1 mmol, 10 mol%).

  • To this mixture, add acetic anhydride (12 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired p-methoxyacetophenone.

General Procedure for Aluminum Chloride Catalyzed Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (12 mmol) in dichloromethane (20 mL) at 0 °C, add acetyl chloride (11 mmol) dropwise.

  • Stir the mixture for 15 minutes at 0 °C, then add a solution of anisole (10 mmol) in dichloromethane (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL) and 5% hydrochloric acid (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or distillation to yield p-methoxyacetophenone.

Mechanistic Insights and Catalytic Cycles

The catalytic role of a Lewis acid is to activate the electrophile, making it more susceptible to nucleophilic attack. The following diagrams illustrate the proposed catalytic cycles for this compound in the aforementioned reactions.

Friedel_Crafts_Acylation reagents Acylating Agent (R-CO-X) activated Activated Electrophile [R-C≡O]⁺[Bi(NO₃)₃X]⁻ reagents->activated Coordination catalyst Bi(NO₃)₃ catalyst->activated intermediate σ-complex (Wheland Intermediate) activated->intermediate aromatic Aromatic Substrate (Ar-H) aromatic->intermediate Nucleophilic Attack product Acylated Product (Ar-CO-R) intermediate->product Deprotonation regenerated_catalyst Bi(NO₃)₃ product->regenerated_catalyst Release

Caption: Proposed catalytic cycle for Friedel-Crafts acylation.

Aldol_Condensation carbonyl Carbonyl Compound (Aldehyde/Ketone) activated_carbonyl Activated Carbonyl [R-CHO-Bi(NO₃)₃] carbonyl->activated_carbonyl Coordination catalyst Bi(NO₃)₃ catalyst->activated_carbonyl aldol_adduct Bismuth-bound Aldol Adduct activated_carbonyl->aldol_adduct enolate Enol/Enolate enolate->aldol_adduct Nucleophilic Attack product β-Hydroxy Carbonyl aldol_adduct->product Protonolysis regenerated_catalyst Bi(NO₃)₃ product->regenerated_catalyst Release

Caption: Proposed catalytic cycle for Aldol condensation.

Michael_Addition enone α,β-Unsaturated Carbonyl (Michael Acceptor) activated_enone Activated Acceptor enone->activated_enone Coordination catalyst Bi(NO₃)₃ catalyst->activated_enone adduct Bismuth-bound Michael Adduct activated_enone->adduct nucleophile Nucleophile (Michael Donor) nucleophile->adduct Conjugate Addition product 1,4-Adduct adduct->product Protonolysis regenerated_catalyst Bi(NO₃)₃ product->regenerated_catalyst Release

Bismuth Nitrate-Derived Photocatalysts Outshine TiO2 in Visible Light Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and environmental remediation, the quest for highly efficient photocatalysts is paramount. While titanium dioxide (TiO2) has long been the benchmark, recent studies highlight the superior performance of bismuth nitrate-derived photocatalysts, particularly under visible light irradiation. This guide provides a comprehensive comparison, supported by experimental data, to inform the selection of photocatalytic materials for various applications, including drug development and pollutant degradation.

Bismuth-based materials, synthesized from bismuth nitrate (B79036) precursors, exhibit enhanced photocatalytic activity due to their favorable band structures and efficient charge separation properties.[1][2] This guide delves into the quantitative performance, experimental methodologies, and underlying mechanisms of these promising alternatives to TiO2.

Performance Comparison: Bismuth vs. TiO2

Experimental data consistently demonstrates that modifying TiO2 with bismuth or using bismuth-based compounds leads to significant improvements in photocatalytic efficiency. This is often attributed to the formation of heterojunctions that promote the separation of photogenerated electron-hole pairs, a critical factor in photocatalysis.[3]

Below is a summary of comparative performance data from various studies:

PhotocatalystTarget PollutantLight SourceDegradation Efficiency (%)Rate ConstantReference
Bi2O3@TiO2Methyl OrangeUV Light98.21-[3]
Pure TiO2Methyl OrangeUV Light42-[3]
Bi-TNTMethylene BlueVisible Light~85 (in 180 min)-[4]
Pure TNT (TiO2)Methylene BlueVisible Light~25 (in 180 min)-[4]
Bi-TNTCr(VI) ReductionVisible Light~98 (in 120 min)-[4]
Pure TNT (TiO2)Cr(VI) ReductionVisible Light~15 (in 120 min)-[4]
5.00 mol% Bi-doped TiO2Methyl OrangeVisible LightHigher than TiO2-
10.00 mol% Bi-doped TiO2Methyl OrangeVisible LightHigher than TiO2-
Pristine TiO2Methyl OrangeVisible LightLower than Bi-doped-[5]
Bismuth Oxynitrate (pH=5)---0.05 min⁻¹[6]
Bismuth Oxynitrate (pH=7)---~0.025 min⁻¹[6]
Bismuth Oxynitrate (pH=1.22)---~0.0075 min⁻¹[6]
TiO2/β-Bi2O3Hydroxychloroquine (B89500)Sunlight91.89 (in 120 min)Follows pseudo-first-order[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of photocatalytic performance. Below are representative methodologies for the synthesis of bismuth-derived catalysts and the evaluation of their photocatalytic activity.

Synthesis of Bismuth-Doped TiO2 Nanotubes (Bi-TNT)

This protocol describes a two-step method involving anodization and hydrothermal treatment.[4]

  • Anodization: A titanium sheet is electrochemically anodized to form TiO2 nanotubes (TNTs).

  • Hydrothermal Synthesis: The prepared TNTs are then subjected to a hydrothermal process with a solution containing a bismuth precursor, such as this compound, to couple bismuth onto the nanotubes.[4]

Synthesis of Bismuth Oxynitrate

A straightforward hydrothermal method is employed for the synthesis of layered bismuth oxynitrate.[6]

  • Precursor Preparation: this compound is used as the precursor. The pH of the precursor solution is adjusted to a specific value (e.g., 5.00, 7.00, or 1.22) before treatment.[6]

  • Hydrothermal Treatment: The prepared solution undergoes hydrothermal treatment to form the layered bismuth oxynitrate structure.[6]

General Protocol for Photocatalytic Activity Measurement

The following is a typical procedure for evaluating the photocatalytic degradation of a model pollutant.[8][9]

  • Catalyst Suspension: A specific amount of the photocatalyst (e.g., 6 mg) is added to a solution of the target pollutant (e.g., 20 mL of 1.0 × 10⁻⁵ M Rhodamine 6G).[8]

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow the pollutant to adsorb onto the catalyst surface and reach equilibrium.[8]

  • Irradiation: The suspension is irradiated with a suitable light source (e.g., a 300 W xenon lamp with bandpass filters for visible light).[8]

  • Sampling and Analysis: Aliquots of the solution are withdrawn at regular intervals (e.g., every 10 minutes), centrifuged to remove the catalyst, and the concentration of the pollutant is measured using a UV-Vis spectrophotometer.[8][9]

  • Degradation Calculation: The degradation percentage is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[8]

Visualizing the Processes

To better understand the experimental workflows and the underlying scientific principles, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_activity Photocatalytic Activity Testing S1 Precursor Preparation (e.g., this compound) S2 Synthesis Method (e.g., Hydrothermal) S1->S2 S3 Washing & Drying S2->S3 S4 Calcination S3->S4 C1 XRD S4->C1 A1 Catalyst Suspension in Pollutant Solution S4->A1 C2 SEM/TEM C3 UV-Vis DRS C4 XPS A2 Dark Adsorption A1->A2 A3 Light Irradiation A2->A3 A4 Sampling A3->A4 A5 Analysis (UV-Vis) A4->A5

General experimental workflow for photocatalyst synthesis and testing.

Photocatalytic_Mechanism T_VB Valence Band (VB) T_CB Conduction Band (CB) T_VB->T_CB e- H2O H2O T_VB->H2O h+ B_CB CB T_CB->B_CB e- transfer O2 O2 T_CB->O2 B_VB VB B_VB->T_VB h+ transfer B_VB->B_CB e- B_VB->H2O h+ B_CB->O2 OH_rad •OH Pollutant Organic Pollutants OH_rad->Pollutant O2_rad •O2- O2_rad->Pollutant Degradation Degradation Products Pollutant->Degradation Light Light (hν)

Mechanism of enhanced charge separation in a Bi-species/TiO2 heterojunction.

Concluding Remarks

The evidence strongly suggests that this compound-derived photocatalysts, either as standalone materials or as dopants for TiO2, offer a significant performance advantage, particularly for applications utilizing visible light. The enhanced photocatalytic activity stems from improved charge separation and a broader light absorption spectrum. For researchers and professionals in drug development and environmental science, the adoption of these advanced materials could pave the way for more efficient and sustainable processes. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel photocatalytic materials.

References

A Comparative Guide to the Electrochemical Analysis of Bismuth Nitrate-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

Bismuth nitrate (B79036) serves as a versatile and cost-effective precursor for synthesizing a wide array of functional materials with significant potential in electrochemical applications. The unique properties of the resulting bismuth-based materials, including bismuth oxide (Bi₂O₃), bismuth sulfide (B99878) (Bi₂S₃), and bismuth oxyhalides (BiOX), make them promising candidates for energy storage, electrocatalysis, and sensing. This guide provides an objective comparison of the electrochemical performance of these materials, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Performance of Bismuth Nitrate-Derived Materials

The electrochemical properties of materials derived from this compound are highly dependent on their composition, morphology, and crystal structure. Below is a summary of key performance metrics for three common classes of these materials: Bismuth Oxide, Bismuth Sulfide, and Bismuth Oxyhalides.

Material ClassDerivative ExampleApplicationKey Performance MetricsValueReference Electrolyte/Conditions
Bismuth Oxide Bi₂O₃/MnO₂ CompositeSupercapacitorSpecific Capacitance~105 F g⁻¹ (at 3 mV s⁻¹)Not Specified
Energy Density9.5 Wh kg⁻¹ (at 3 mV s⁻¹)60 °C
Power Density102.6 W kg⁻¹ (at 3 mV s⁻¹)60 °C
α-Bi₂O₃CO₂ ReductionFaradaic Efficiency (Formate)~80%0.5 M KHCO₃
β-Bi₂O₃CO₂ ReductionFaradaic Efficiency (Formate)93 ± 2%0.5 M KHCO₃
Bismuth Sulfide Bi₂S₃ NanorodsSupercapacitorSpecific Capacitance457 F g⁻¹ (at 1 A g⁻¹)6 M KOH[1]
Bi₂S₃/Activated CarbonLi-ion Battery AnodeSpecific Discharge Capacity614 mAh g⁻¹ (at 100 mA g⁻¹)Not Specified[2]
Bismuth Oxyhalide BiOBr FilmPhotoelectrocatalysisPhotocurrent Density0.38 mA cm⁻² (at 1 V vs. Ag/AgCl)0.5 M Na₂SO₄[3]
Onset Potential0.2 V vs. RHE0.5 M Na₂SO₄[4][5]
BiOCl FilmPhotoelectrocatalysisPhotocurrent Density~0.1 mA cm⁻² (at 1.2 V vs. Ag/AgCl)0.5 M Na₂SO₄[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common synthesis and electrochemical analysis protocols for materials derived from this compound.

This compound pentahydrate [Bi(NO₃)₃·5H₂O] is the typical starting material.

a) Hydrothermal Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles:

  • Dissolve this compound pentahydrate in dilute nitric acid to form a clear solution.[6]

  • Add a precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), dropwise under vigorous stirring until a desired pH is reached, forming a white precipitate of bismuth hydroxide.[6]

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 120-180 °C) for several hours.[6]

  • After cooling to room temperature, collect the precipitate by centrifugation, wash it multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Dry the product in an oven (e.g., at 80 °C) and then calcine it at a higher temperature (e.g., 500 °C) to obtain crystalline Bi₂O₃.[7]

b) Solvothermal Synthesis of Bismuth Sulfide (Bi₂S₃) Nanorods:

  • Dissolve this compound pentahydrate in a solvent such as ethylene (B1197577) glycol.[8]

  • Add a sulfur source, such as thioacetamide (B46855) (TAA) or sodium sulfide (Na₂S), to the solution.

  • Transfer the mixture to a Teflon-lined autoclave and heat it to 160-180 °C for 12-24 hours.[8]

  • Collect the resulting black precipitate, wash it with ethanol and deionized water, and dry it under vacuum.[8]

c) Aerosol-Assisted Chemical Vapour Deposition (AACVD) of Bismuth Oxybromide (BiOBr) Films:

  • Prepare a precursor solution by dissolving this compound and a bromine source (e.g., tetrabutylammonium (B224687) bromide) in a suitable solvent.

  • Generate an aerosol mist of the precursor solution using a piezoelectric device.

  • Carry the aerosol over a heated fluorine-doped tin oxide (FTO) glass substrate in a CVD reaction chamber using a carrier gas (e.g., air).[4]

  • The precursors decompose on the hot substrate to form a thin film of BiOBr.

The standard method for electrochemical analysis involves a three-electrode system.

  • Working Electrode Preparation:

    • Mix the synthesized active material (e.g., Bi₂O₃ powder) with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry.

    • Coat the slurry onto a current collector (e.g., nickel foam, glassy carbon electrode, or FTO glass).

    • Dry the electrode in a vacuum oven to remove the solvent.

  • Electrochemical Cell Assembly:

    • Place the working electrode, a counter electrode (typically a platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) in an electrochemical cell filled with a suitable electrolyte.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): To evaluate the capacitive behavior and redox reactions. The potential is swept between two set limits at a specific scan rate.

    • Galvanostatic Charge-Discharge (GCD): To determine the specific capacitance, energy, and power density for supercapacitors. The electrode is charged and discharged at a constant current.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and diffusion characteristics at the electrode-electrolyte interface.

    • Linear Sweep Voltammetry (LSV) / Chronoamperometry: For electrocatalytic applications (e.g., CO₂ reduction, photoelectrochemistry), to measure current density at a given potential, often under illumination for photoelectrodes.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the processes and concepts involved in the analysis of this compound-derived materials.

G cluster_precursor Precursor cluster_synthesis Synthesis Methods cluster_materials Derived Materials Precursor This compound [Bi(NO3)3·5H2O] Hydrothermal Hydrothermal Precursor->Hydrothermal Solvothermal Solvothermal Precursor->Solvothermal AACVD AACVD Precursor->AACVD Bi2O3 Bismuth Oxide (Bi2O3) Hydrothermal->Bi2O3 Bi2S3 Bismuth Sulfide (Bi2S3) Solvothermal->Bi2S3 BiOBr Bismuth Oxybromide (BiOBr) AACVD->BiOBr

Synthesis pathways from this compound to derived materials.

G cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_analysis Electrochemical Tests A Mix Active Material, Carbon Black, Binder B Coat Slurry on Current Collector A->B C Dry Electrode in Vacuum Oven B->C D Assemble 3-Electrode Cell (Working, Counter, Reference) C->D E Cyclic Voltammetry (CV) D->E F Galvanostatic Charge- Discharge (GCD) D->F G Impedance Spectroscopy (EIS) D->G H Linear Sweep Voltammetry (LSV) D->H

General workflow for electrochemical analysis.

G cluster_materials This compound-Derived Materials cluster_applications Primary Electrochemical Applications Bi2O3 Bismuth Oxide (Bi2O3) App1 Energy Storage (Supercapacitors, Batteries) Bi2O3->App1 App2 Electrocatalysis (e.g., CO2 Reduction) Bi2O3->App2 App4 Electrochemical Sensing Bi2O3->App4 Bi2S3 Bismuth Sulfide (Bi2S3) Bi2S3->App1 App3 Photoelectrochemistry (e.g., Water Splitting) Bi2S3->App3 Bi2S3->App4 BiOX Bismuth Oxyhalides (BiOX) BiOX->App3

Relationship between materials and their applications.

References

A Comparative Guide to Bismuth Compounds for Medical Applications: Bismuth Nitrate and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth compounds have a long-standing history in medicine, with applications ranging from gastrointestinal disorders to antimicrobial and anticancer therapies. Their therapeutic efficacy is intrinsically linked to the specific bismuth salt employed, with each compound exhibiting unique physicochemical properties, pharmacokinetic profiles, and mechanisms of action. This guide provides an objective comparison of bismuth nitrate (B79036) against other prominent bismuth compounds in various medical applications, supported by experimental data and detailed methodologies.

Gastrointestinal Applications: Eradication of Helicobacter pylori

Bismuth salts are a cornerstone in the treatment of Helicobacter pylori infections, a primary cause of peptic ulcers and gastritis. They are typically used in combination with antibiotics in quadruple therapy regimens. The efficacy of different bismuth compounds in these regimens has been the subject of numerous clinical studies.

Table 1: Comparative Efficacy of Bismuth Compounds in H. pylori Eradication Therapy

Bismuth CompoundTreatment RegimenNumber of PatientsEradication Rate (%)Reference
Colloidal Bismuth Subcitrate (CBS)1-week BMT (CBS, metronidazole, tetracycline)4484% (per-protocol)[1]
Ranitidine (B14927) Bismuth Citrate (RBC)1-week RMT (RBC, metronidazole, tetracycline)4198% (per-protocol)[1]
Colloidal Bismuth Subcitrate (CBS)6-weeks CBS with amoxicillin (B794) and metronidazole5286.8%[2]
Ranitidine6-weeks ranitidine with amoxicillin and metronidazole4747.5%[2]
Potassium Bismuth Subcitrate10-day QTB (potassium bismuth subcitrate, metronidazole, tetracycline, omeprazole)10087% (intention-to-treat)[3]

Key Findings:

  • Ranitidine Bismuth Citrate (RBC) based triple therapy has shown a significantly higher eradication rate for metronidazole-resistant H. pylori strains compared to Colloidal Bismuth Subcitrate (CBS) based therapy.[1]

  • Colloidal Bismuth Subcitrate is more effective for the eradication of H. pylori than ranitidine when used in combination with amoxicillin and metronidazole.[2]

  • Bismuth-based quadruple therapy and concomitant quadruple therapy have demonstrated comparable efficacy and safety in H. pylori eradication.[3]

Antimicrobial Activity

The antimicrobial properties of bismuth compounds extend beyond H. pylori. They have been investigated for their activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.

Table 2: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds against Various Bacteria

Bismuth CompoundBacteriumMIC (µg/mL)Reference
Bismuth SubsalicylateClostridium difficile2000-8000[4]
Bismuth OxychlorideClostridium difficile4000-64000[4]
Bismuth SubnitratePseudomonas aeruginosa>1280[5]
Bismuth NanoparticlesPseudomonas aeruginosa>1280[5]
Bismuth SubsalicylateGram-negative bacteria700 µM (reduced aminoglycoside IC24)[6]
Bismuth NitrateGram-negative bacteria500 µM (reduced aminoglycoside IC24)[6]

Note: A direct comparison of MIC values across a wide range of bismuth compounds and bacterial strains in a single study is limited. The data presented is a compilation from different studies.

Anticancer and Radiosensitizing Applications

Recent research has highlighted the potential of bismuth compounds as anticancer agents and radiosensitizers. Their high atomic number (Z=83) makes them effective at enhancing the dose of radiation delivered to tumors.[7]

Table 3: In Vitro Cytotoxicity (IC50) of Bismuth Compounds against Cancer Cell Lines

Bismuth CompoundCell LineIC50Incubation TimeReference
Biogenic Bismuth Nanoparticles (from Bismuth Subnitrate)HT-29 (Colon Adenocarcinoma)28.7 ± 1.4 µg/mL24h[8]
Bismuth Lipophilic Nanoparticles (from this compound)A549 (Lung Cancer)0.9 µM (in combination with CPC)24h[9]
Bismuth(III) complex with 6-mercaptopurine (B1684380) (from this compound)A549 (Lung Cancer)Not specified, but higher therapeutic effect than 6-MP aloneNot specified[10]
Bismuth Subgallate8505C (Thyroid Cancer)0.05-0.1 mM (resulted in ~100% cell death)Not specified

Radiosensitization:

A study on a nano-enabled coordination platform of this compound and a cisplatin (B142131) prodrug (NP@PVP) demonstrated a sensitization enhancement ratio (SER) of 2.29 in vivo, which was superior to cisplatin alone (SER of 1.78). This highlights the potential of this compound-based nanoparticles in enhancing the efficacy of radiotherapy.[11]

Pharmacokinetics and Toxicology

The therapeutic window of bismuth compounds is determined by their pharmacokinetic profiles and toxicity. Generally, bismuth compounds have low bioavailability.

Table 4: Comparative Pharmacokinetics of a Single Oral Dose of Different Bismuth Salts in Healthy Volunteers

Bismuth Compound (350 mg Bismuth)Mean Peak Serum Concentration (µg/L)Time to Peak (min)Median Integrated 6-hour Serum Concentration (ng·h/mL)
Colloidal Bismuth Subcitrate (CBS)9.120-6049
Basic Bismuth Salicylate (BSS)Not specifiedNot specified3
Basic Bismuth Gallate (BSG)Not specifiedNot specified32
Basic Bismuth Carbonate (BSC)Not specifiedNot specified13
Bismuth Aluminate (BA)Not specifiedNot specified11
Basic this compound (BSN)0.620-600

Adapted from a study on the absorption and renal elimination of bismuth from different bismuth salts.

Toxicology:

The toxicity of bismuth compounds is a critical consideration. While generally considered to have low toxicity, some adverse effects have been reported, particularly with high doses or prolonged use.

Table 5: Toxicological Profile of Bismuth Compounds

Bismuth CompoundLD50 (Oral, Rat)Key Toxicological ConcernsReference
Bismuth Subsalicylate>2000 mg/kgSalicylate toxicity at high doses.[12]
Bismuth Subgallate>2000 mg/kgGenerally low toxicity.[2]
This compound3710 mg/kgNeurotoxicity (encephalopathy) has been associated with inorganic bismuth salts with prolonged high-dose use.[13]
Colloidal Bismuth SubcitrateNot availableNephrotoxicity at high doses.[8]

Wound Healing Applications

Certain bismuth compounds have been utilized for their astringent and antimicrobial properties in wound care.

  • Bismuth Subgallate: Studies have shown that bismuth subgallate, often in combination with borneol, can enhance the healing of surgical wounds and is superior to bacitracin in some models.[6][14] However, other studies have reported no significant effect or even a negative influence on the healing process.[15][16]

  • Bismuth Tribromophenate: This compound, in the form of a petrolatum gauze, has been shown to promote healing in mixed-depth scald burns, resulting in smaller skin grafts compared to silver sulfadiazine (B1682646) cream.[17]

There is a lack of studies directly comparing the wound healing properties of this compound with other bismuth compounds.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of bismuth compounds against various bacterial strains can be determined using standard methods such as broth microdilution or agar (B569324) dilution.

Broth Microdilution Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Workflow for IC50 Determination

H_pylori_Eradication Bismuth Bismuth Compounds Coating Forms a protective coating on the ulcer crater Bismuth->Coating Enzyme Inhibits bacterial enzymes (e.g., urease, proteases, lipases) Bismuth->Enzyme Adhesion Prevents bacterial adherence to gastric epithelial cells Bismuth->Adhesion Synthesis Inhibits bacterial cell wall and protein synthesis Bismuth->Synthesis Eradication Eradication of H. pylori and Ulcer Healing Coating->Eradication Enzyme->Eradication Adhesion->Eradication Synthesis->Eradication

References

Comparing absorbable vs. non-absorbable bismuth salts in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Absorbable and Non-Absorbable Bismuth Salts in Clinical Research

For researchers and drug development professionals, understanding the nuances between different forms of bismuth salts is critical for optimizing therapeutic strategies, particularly in the context of Helicobacter pylori eradication. This guide provides a detailed comparison of absorbable and non-absorbable bismuth salts, supported by data from clinical studies, experimental protocols, and mechanistic diagrams.

Efficacy in H. pylori Eradication

Bismuth salts are a key component of quadruple therapies for H. pylori infection, especially in regions with high antibiotic resistance. Clinical studies have compared the efficacy of various bismuth salts, which can be broadly categorized by their relative systemic absorption.

Table 1: Comparison of H. pylori Eradication Rates for Different Bismuth Salt-Based Therapies

Bismuth Salt CombinationAbsorbability ProfileEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Clinical Study Reference
Ranitidine Bismuth Citrate (RBC) + Metronidazole + TetracyclineMore Absorbable92%98%[1]
Colloidal Bismuth Subcitrate (CBS) + Metronidazole + TetracyclineMore Absorbable82%84%[1]
Bismuth Potassium Citrate + Amoxicillin + Clarithromycin + PPIMore Absorbable73.3%86.3%[2][3]
Colloidal Bismuth Pectin + Amoxicillin + Clarithromycin + PPILess Absorbable76.7%82.1%[2][3]
Colloidal Bismuth Subcitrate (CBS) + Amoxicillin + MetronidazoleMore Absorbable69%Not Reported[4]
Bismuth Subnitrate (BSN) + Amoxicillin + MetronidazoleNon-Absorbable83%Not Reported[4]

Notably, a study comparing absorbable colloidal bismuth subcitrate (CBS) with non-absorbable bismuth subnitrate (BSN) in triple therapy found that the efficacy in eradicating H. pylori is not dependent on systemic absorption.[4][5] In fact, the non-absorbable BSN, when combined with antibiotics, showed a higher eradication rate (83%) compared to the absorbable CBS with antibiotics (69%).[4]

Pharmacokinetic Profiles: A Look at Systemic Absorption

The key differentiator between bismuth salts lies in their solubility and subsequent systemic absorption. While most bismuth is excreted in the feces, a small fraction can be absorbed, leading to detectable levels in blood and urine.

A study comparing the absorption of six different bismuth salts found that colloidal bismuth subcitrate (CBS) resulted in the highest peak serum concentrations, indicating greater absorption compared to salts like bismuth subnitrate (BSN) and bismuth subsalicylate (BSS).[1]

Table 2: Pharmacokinetic Parameters of Various Bismuth Salts After a Single Oral Dose

Bismuth SaltMean Peak Serum Concentration (μg/L)Median 6-hour Serum Concentration (ng·h/mL)Relative Absorption
Colloidal Bismuth Subcitrate (CBS)9.149More Absorbable[1]
Bismuth Subgallate (BSG)Not Reported32More Absorbable[1]
Bismuth Subcarbonate (BSC)Not Reported13Less Absorbable[1]
Bismuth Aluminate (BA)Not Reported11Less Absorbable[1]
Bismuth Subsalicylate (BSS)Not Reported3Less Absorbable[1]
Bismuth Subnitrate (BSN)0.60-5Non-Absorbable[1]

It is important to note that even with more absorbable forms like CBS, the overall systemic absorption is still very low (less than 1% of the oral dose).[6] However, chronic use or overdose of more absorbable forms can lead to bismuth accumulation and potential toxicity.

Safety and Tolerability

Adverse events associated with bismuth-containing therapies are generally comparable across different salts and are often related to the concomitant antibiotics. A common, benign side effect of all bismuth salts is the darkening of the stool.[7]

Concerns about bismuth toxicity, particularly neurotoxicity, are primarily associated with long-term use of high doses of the more absorbable inorganic salts like bismuth subnitrate, subcarbonate, and subgallate.[5] Clinical trials comparing different bismuth salts in standard H. pylori eradication regimens have generally found them to be safe and well-tolerated.[1][2][3]

Mechanistic Pathways of Bismuth Action

The bactericidal activity of bismuth against H. pylori is multifaceted and primarily a topical effect within the gastrointestinal tract. The proposed mechanisms are independent of systemic absorption.

Bismuth compounds exert their effect through several pathways:

  • Cell Wall Disruption: Bismuth forms complexes within the bacterial cell wall and periplasmic space, leading to structural damage.[3][8]

  • Enzyme Inhibition: It inhibits various bacterial enzymes crucial for survival, such as urease, catalase, and lipase.[6]

  • Inhibition of ATP Synthesis: Bismuth can interfere with ATP synthesis, depleting the bacteria's energy supply.[3][4][8]

  • Prevention of Adherence: It prevents H. pylori from adhering to the gastric mucosa.[3][8]

Bismuth_Mechanism_of_Action cluster_bismuth Bismuth Salts cluster_hpylori Helicobacter pylori Bismuth Bismuth Ions (Bi³⁺) CellWall Bacterial Cell Wall Bismuth->CellWall Forms complexes, causes disruption Enzymes Urease, Catalase, Lipase Bismuth->Enzymes Inhibits activity ATPSynthesis ATP Synthesis Pathway Bismuth->ATPSynthesis Inhibits energy production Adherence Adherence to Gastric Mucosa Bismuth->Adherence Prevents attachment

Mechanism of Action of Bismuth Salts against H. pylori.

Experimental Protocols in Clinical Trials

The following provides a generalized experimental workflow for clinical trials comparing different bismuth salts for H. pylori eradication.

Experimental_Workflow PatientScreening Patient Screening (H. pylori positive, dyspepsia/ulcer) Randomization Randomization PatientScreening->Randomization GroupA Group A (Absorbable Bismuth Salt Regimen) Randomization->GroupA GroupB Group B (Non-Absorbable Bismuth Salt Regimen) Randomization->GroupB Treatment Treatment Period (e.g., 7-14 days) GroupA->Treatment GroupB->Treatment FollowUp Follow-up (e.g., 4-6 weeks post-treatment) Treatment->FollowUp EradicationTest H. pylori Eradication Test (e.g., Urea Breath Test, Stool Antigen Test) FollowUp->EradicationTest DataAnalysis Data Analysis (Efficacy, Safety, Pharmacokinetics) EradicationTest->DataAnalysis

References

Safety Operating Guide

Proper Disposal of Bismuth Nitrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Bismuth nitrate (B79036), an oxidizing agent, requires careful consideration for its disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of bismuth nitrate, ensuring compliance with regulatory standards and promoting a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed waste disposal company.[1] This ensures that the chemical is managed in an environmentally safe and compliant manner.

1. Waste Identification and Segregation:

  • Clearly label this compound waste with its chemical name and associated hazards.

  • Keep this compound waste segregated from other chemical waste streams, especially from combustible materials, strong acids, reducing agents, and finely powdered metals.[3]

2. Containerization:

  • Collect and store this compound waste in a suitable, sealed, and properly labeled container.[1][3]

  • Ensure the container is in good condition and compatible with the chemical.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste contractor.

  • Follow all institutional procedures for hazardous waste disposal.

4. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.[1]

  • For solid spills, carefully sweep up the material and place it into a designated waste container.[1][3] Avoid creating dust.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or earth).

  • Once the spilled material is contained, flush the area with water.[2]

  • All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Important "Don'ts":

  • DO NOT dispose of this compound down the drain or in regular trash.[2][4][5]

  • DO NOT allow this compound to contaminate soil or water sources.[2][4]

  • DO NOT mix this compound with incompatible materials during storage or disposal.[3]

Quantitative Data Summary

For proper transportation and handling of this compound waste, the following classifications are essential:

Identifier Classification Details Source
UN Number 1477Nitrates, inorganic, n.o.s.[1][2][3]
Transport Hazard Class 5.1Oxidizer[1][2]
Packing Group II or III[1][2]
US EPA Hazardous Waste Numbers D001, D002For solutions containing nitric acid[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated assess_waste Assess Waste Form (Solid or Liquid) start->assess_waste solid_waste Solid this compound Waste assess_waste->solid_waste Solid liquid_waste This compound Solution assess_waste->liquid_waste Liquid spill_check Is it a spill? solid_waste->spill_check liquid_waste->spill_check spill_cleanup Follow Spill Cleanup Protocol: 1. Wear appropriate PPE. 2. Contain the spill. 3. Collect material in a sealed container. 4. Decontaminate the area. spill_check->spill_cleanup Yes containerize Place in a labeled, sealed, hazardous waste container. spill_check->containerize No spill_cleanup->containerize segregate Segregate from incompatible materials (combustibles, acids, reducing agents). containerize->segregate contact_ehs Contact Institutional EHS for pickup by a licensed waste disposal company. segregate->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Bismuth Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Bismuth nitrate (B79036).

Personal Protective Equipment (PPE)

When handling Bismuth nitrate, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartProtective EquipmentSpecifications & Rationale
Eyes/Face Safety goggles with a face shieldProvides protection against splashes and dust.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact which can cause irritation.[3]
Protective clothingWear appropriate clothing to prevent skin exposure.[3][4] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory NIOSH-approved respiratorRequired when ventilation is inadequate or if dust is generated.[1] A respiratory protection program that meets OSHA 29CFR 1910.134 should be followed.[1][2]

Hazard Summary

This compound is classified with several hazards that necessitate careful handling.

Hazard ClassCategoryHazard Statement
Oxidizing solid2H272: May intensify fire; oxidizer.[5][6][7][8]
Skin corrosion/irritation2H315: Causes skin irritation.[5][6][7]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation.[5][6][7]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation.[5][6][7]

Operational Plan: Standard Handling Procedure

Adherence to a standard operating procedure is critical for the safe handling of this compound in a laboratory setting.

Standard Handling Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather Materials prep_vent->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Standard Operating Procedure for this compound.

Experimental Protocol Considerations:

While specific experimental protocols will vary, the following general steps should be followed:

  • Preparation : Always begin by putting on the required PPE and ensuring the work area, preferably a chemical fume hood, is well-ventilated.[3][5] Gather all necessary equipment and reagents.

  • Handling : When weighing and transferring this compound, avoid generating dust.[3][5] If dissolving, add the solid to the solvent slowly. Keep away from combustible materials as this compound is an oxidizer.[8]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][9] It should be stored away from combustible materials and incompatible substances such as strong reducing agents and acids.[3][8]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure safety.

Waste Disposal:

  • Dispose of this compound waste in accordance with local, regional, and national regulations.[10]

  • It is recommended to use a licensed disposal company.[5]

  • Do not mix this compound waste with other waste.

  • Empty containers should be treated as the product itself and disposed of accordingly.

Emergency Procedures: Spill Response

In the event of a this compound spill, a clear and immediate response is necessary to mitigate hazards.

This compound Spill Response spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup disposal Dispose of Waste cleanup->disposal decontaminate Decontaminate Area disposal->decontaminate report Report the Incident decontaminate->report

This compound Spill Response Workflow.

Spill Cleanup Protocol:

  • Evacuate : Immediately evacuate non-essential personnel from the spill area.[5]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent the spill from spreading. Do not let the product enter drains.[5]

  • Clean-up : For a dry spill, carefully sweep up the material and place it in a suitable, labeled container for disposal.[5][8] Avoid generating dust.[5] For a solution, absorb it with an inert material (e.g., sand or vermiculite) and place it in a container for disposal.[4]

  • Decontaminate : After the spilled material has been collected, clean the area with water.[8]

  • Disposal : Dispose of the collected waste through a licensed disposal company.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.